molecular formula C12H20O2 B7802940 Terpinyl acetate CAS No. 10581-37-0

Terpinyl acetate

Cat. No.: B7802940
CAS No.: 10581-37-0
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-UHFFFAOYSA-N
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Description

Terpinyl acetate (CAS 80-26-2), a natural monoterpenoid ester, is a colorless to pale yellow liquid recognized for its complex floral, herbal, and citrus aroma profile, featuring notes of lavender, bergamot, lime, and fresh pine . With a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol, it is a stable compound widely used in professional perfumery across fragrance types such as lavender, fougère, citrus, and lilac, with usage levels ranging from 1% to 30% in a fragrance concentrate . Its stability in various media makes it a valuable and versatile ingredient . Beyond its established role in fragrance development, this compound is a compound of growing interest in biochemical and pharmacological research. Recent studies highlight its function as a specific inhibitor of mitochondrial ATP production, effectively modulating cellular energy metabolism without inducing cytotoxicity, as cells can maintain ATP levels via glycolysis . This mechanism underpins its observed effects on insect behavior and makes it a valuable tool for metabolic studies. Furthermore, investigations into its potential as a multi-target directed ligand in Alzheimer's disease models have shown promising results, including anti-cholinesterase activity and neuroprotective properties . In ecological and entomological research, this compound has been shown to influence honey bee foraging behavior, specifically by disrupting reversal learning, which causes bees to remain faithful to a flower color longer than is energetically optimal . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals appropriately.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
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InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
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InChI Key

IGODOXYLBBXFDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
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DSSTOX Substance ID

DTXSID2026496
Record name alpha-Terpinyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Record name Terpineol, acetate
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Record name Terpinyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 2.00 mm Hg
Record name alpha-Terpineol acetate
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Solubility

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Terpinyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.953-0.962
Record name Terpinyl acetate
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CAS No.

80-26-2, 8007-35-0, 10581-37-0
Record name (±)-α-Terpinyl acetate
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Record name alpha-Terpinyl acetate
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Record name Terpineol acetate
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Record name Terpineol, acetate
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Record name p-menth-1-en-8-yl acetate
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Record name Terpineol, acetate
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Record name (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate
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Record name .ALPHA.-TERPINYL ACETATE, (±)-
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Record name alpha-Terpineol acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Terpinyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpinyl acetate, a monoterpene ester with the molecular formula C₁₂H₂₀O₂, is a significant component in the flavor and fragrance industries and is gaining increasing attention for its diverse pharmacological activities.[1][2] While often referred to as a single entity, "this compound" is typically a mixture of isomers, primarily alpha-, beta-, and gamma-terpinyl acetate, with the alpha-isomer being the most abundant and well-studied.[3][4][5] This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analytical methodologies pertinent to these isomers. We delve into their distribution across various plant species, the biochemical pathways responsible for their formation, and the advanced analytical techniques required for their separation and quantification. Furthermore, this document explores the pharmacological potential of these molecules, offering critical insights for professionals in drug discovery and development.

Introduction: The Chemistry and Significance of this compound Isomers

This compound belongs to the class of p-menthane monoterpenoids. The isomeric variations arise from the position of the double bond in the cyclohexene ring and the stereochemistry of the acetate group. The most commercially and naturally significant isomer is α-terpinyl acetate, celebrated for its pleasant, fresh aroma reminiscent of lavender and bergamot.[3][6] This characteristic scent has led to its extensive use in cosmetics, personal care products, and as a food flavoring agent.[7][8][9] Beyond its sensory properties, α-terpinyl acetate has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, positioning it as a molecule of interest for therapeutic applications.[10][11]

The primary isomers discussed in this guide are:

  • α-Terpinyl acetate: 2-(4-methyl-1-cyclohex-3-enyl)propan-2-yl acetate

  • β-Terpinyl acetate: 1-methyl-4-(propan-2-ylidene)cyclohexyl acetate

  • γ-Terpinyl acetate

Understanding the distinct natural sources and biosynthetic origins of each isomer is paramount for their targeted extraction, synthesis, and application in research and development.

Biosynthesis of this compound in Planta

As secondary plant metabolites, the biosynthesis of this compound isomers originates from the universal terpene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[12] These five-carbon units are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to C10 monoterpenes.

The key steps leading to this compound are:

  • Cyclization of GPP: A specific terpene synthase enzyme catalyzes the complex cyclization of GPP to form the terpineol alcohol precursors (e.g., α-terpineol). The specific stereochemistry and isomeric form of the resulting alcohol are dictated by the unique folding and active site of the plant's terpene synthase.

  • Esterification: The final step is the acetylation of the terpineol isomer. This reaction is catalyzed by an alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the terpineol, forming the corresponding this compound isomer.

Biosynthesis_Pathway cluster_0 Central Metabolism cluster_1 Terpenoid Precursor Pathways cluster_2 Monoterpene Synthesis cluster_3 Enzymes Pyruvate Pyruvate MEP MEP Pathway Pyruvate->MEP Plastid G3P Glyceraldehyde-3-P G3P->MEP Plastid AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA Cytosol IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Terpineols Terpineol Isomers (α, β, γ) GPP->Terpineols TA This compound Isomers (α, β, γ) Terpineols->TA TPS Terpene Synthase TPS->GPP TPS->Terpineols AAT Alcohol Acetyltransferase AAT->Terpineols AAT->TA

Caption: Generalized biosynthetic pathway of this compound isomers in plants.

Natural Occurrence and Distribution

This compound is found widely in the plant kingdom, though the concentration and isomeric profile vary significantly between species, cultivars, and even geographical locations.[11][13]

Alpha-Terpinyl Acetate (α-TA)

This is the most prevalent isomer. Essential oils from the following plants are particularly rich sources:

  • Elettaria cardamomum (Cardamom): Considered one of the richest natural sources, the essential oil from cardamom seeds can contain α-terpinyl acetate levels ranging from 29.9% to as high as 61.3%.[14][15] Some commercial extracts are standardized to contain 45-47% of this isomer.[16]

  • Thymus Species: Certain chemotypes of thyme, such as Thymus pulegioides and Thymus pannonicus, have been identified to contain significant quantities of α-terpinyl acetate, sometimes as the dominant component.[11][13]

  • Pinus Species (Pines): Pine needle oil and pine oil are frequently cited as sources of this compound, contributing to their characteristic fresh, coniferous aroma.[1][17][18][19]

  • Other Notable Sources: α-TA is also found in laurel (Laurus nobilis), clary sage (Salvia sclarea), lovage (Levisticum officinale), and cajeput oil.[3][4][20]

Beta-Terpinyl Acetate (β-TA)

Information on the specific abundance of β-terpinyl acetate is less common, as it often co-occurs in smaller quantities with the alpha isomer in the same essential oils. It is a known constituent of oils from cardamom, pine, and cajeput.[2][4] Its presence contributes to the overall aromatic profile of these oils.

Gamma-Terpinyl Acetate (γ-TA)

This isomer is the least common of the three. While it is recognized as a possible component of this compound mixtures, specific plant sources with significant quantities of γ-terpinyl acetate are not well-documented in current literature, highlighting an area for further phytochemical investigation.

Table 1: Quantitative Occurrence of α-Terpinyl Acetate in Select Essential Oils
Plant SpeciesPlant Partα-Terpinyl Acetate Content (%)Reference(s)
Elettaria cardamomumSeeds29.9 - 61.3[15]
Thymus pulegioides (α-TA chemotype)Aerial partsup to 64.2[11]
Pinus ponderosaLeaves0.2 - 0.3[19]
Melaleuca alternifoliaLeavesTypically low or absent[12][21][22][23]

Methodologies for Extraction and Analysis

The accurate identification and quantification of this compound isomers from complex natural matrices require robust extraction and analytical protocols.

Extraction from Natural Matrices
  • Steam Distillation: This is the most traditional and widely used method for extracting essential oils, including this compound, from plant material.[9][18] Pressurized steam ruptures the plant's oil glands, releasing the volatile compounds which are then condensed and separated from the water phase.

  • Supercritical CO₂ Extraction: A more modern technique that uses carbon dioxide above its critical temperature and pressure to act as a solvent. This non-thermal method is highly effective at preserving the full aromatic profile and bioactive compounds without the use of organic solvents.[16]

  • Rectification: For isolating a specific compound like α-terpinyl acetate from a complex essential oil, fractional distillation (rectification) is employed. This process separates components based on their boiling points to yield a high-purity natural isolate.[24]

Analytical Protocol: Isomer Separation and Quantification by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound isomers.[6][25]

Objective: To separate, identify, and quantify α-, β-, and γ-terpinyl acetate in an essential oil sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable volatile solvent like hexane or dichloromethane (e.g., 1 mL) to achieve a concentration appropriate for GC-MS analysis.

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer detector.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically effective for separating the isomers.[25]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp at a rate of 3-5 °C/min to 220-240 °C, and hold for 5-10 minutes. This gradual ramp is crucial for resolving closely eluting isomers.[6]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identification: Compare the obtained mass spectra of the eluting peaks with reference spectra from established libraries (e.g., NIST, Wiley).[26] Confirm identity by comparing retention indices (RI) with literature values. The characteristic mass fragments for this compound often include m/z 136, 121, 93, and 43.[26]

    • Quantification: Calculate the relative percentage of each isomer based on the peak area normalization method. For absolute quantification, a calibration curve using certified reference standards of each isomer is required.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing cluster_3 Output A Essential Oil Sample B Dilution in Solvent (e.g., Hexane) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Elution & Ionization (EI) D->E F Mass Analysis (MS) E->F G Peak Integration F->G H Spectral Library Match (e.g., NIST) G->H I Quantification H->I J Isomer Identification & Quantification Report I->J

Caption: Standard workflow for the GC-MS analysis of this compound isomers.

Pharmacological Activities and Drug Development Potential

The biological activities of this compound, particularly the alpha isomer, are a subject of growing research interest.

  • Antimicrobial Activity: α-terpinyl acetate has demonstrated significant antimicrobial effects, particularly against fungi and dermatophytes, suggesting its potential in developing treatments for mycoses.[11][25][27] Its antibacterial activity is also noted, though it may be more effective against Gram-positive bacteria.[11]

  • Anti-inflammatory and Analgesic Effects: Studies have reported that α-terpinyl acetate possesses anti-inflammatory and analgesic properties, which could be valuable for developing novel pain and inflammation therapies.[10]

  • Neuroprotective Potential: One of the most promising areas of research is its potential role in neurodegenerative diseases. α-Terpinyl acetate has been identified as a multi-target directed ligand for Alzheimer's disease, showing an ability to inhibit acetylcholinesterase (AChE), reduce oxidative stress, and exhibit anti-amyloidogenic properties.[10]

  • Drug Metabolism Interactions: Research indicates that α-terpinyl acetate may act as a competitive inhibitor of human cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism.[8] This highlights the need for further investigation into potential drug-herb interactions for individuals consuming products rich in this compound.

Conclusion

The isomers of this compound, led by the abundant α-terpinyl acetate, are vital natural compounds with established roles in the flavor and fragrance sector and burgeoning potential in pharmaceuticals. Their widespread occurrence, particularly in high concentrations in plants like Elettaria cardamomum, provides accessible natural sources. A thorough understanding of their biosynthesis, distribution, and sophisticated analytical characterization is essential for harnessing their full potential. For drug development professionals, the multi-faceted pharmacological profile of α-terpinyl acetate presents exciting opportunities for developing new therapeutics, especially in the realms of antimicrobial and neuroprotective agents. Future research should focus on elucidating the specific bioactivities of the less-studied beta and gamma isomers and exploring the synergistic effects within their natural essential oil matrices.

References

  • Vertex AI Search. This compound - Essential Oils. 1

  • Foreverest Resources Ltd. α-Terpinyl Acetate. 3

  • CABI Digital Library. GC-MSD analysis of the Melaleuca alternifolia chemical composition. 12

  • Sevik, R., et al. Chemical Composition of Tea Tree (Melaleuca alternifolia) (Maiden & Betche) Cheel Essential Oil and Its Antifungal Effect. Journal of Essential Oil-Bearing Plants. 21

  • ScenTree. Alpha-Terpinyl acetate (CAS N° 80-26-2). 20

  • SciELO Colombia. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils. 22

  • THREE HOLISTIC RESEARCH CENTER. Cardamom. 14

  • ResearchGate. Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease | Request PDF. 10

  • Foreverest Resources Ltd. This compound. 7

  • BuyerGuide. α-Terpinyl Acetate, a natural and safe monoterpene ester. 8

  • PMC - NIH. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil. 23

  • CymitQuimica. CAS 68647-73-4: Essential oils, Melaleuca alternifolia. 28

  • Tradeasia International. This compound: Industrial & Flavor Supplier. 9

  • Frontiers. Essential Oil Profile Diversity in Cardamom Accessions From Southern India. 15

  • MDPI. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. 11

  • hermitageoils.com. This compound Natural Isolate. 24

  • Benchchem. beta-Terpinyl Acetate|High-Purity Reference Standard. 4

  • Sohuum Aroma Pvt. Ltd. Manufacturer of Cardamom CO₂ Oil (1,8-Cineol 20–25%, this compound 45–47%). 16

  • PubMed. Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. 29

  • PubMed. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. 27

  • ResearchGate. Composition of the essential oils from the leaves of nine Pinus species and the cones of three of Pinus species. 17

  • AG Industries. This compound - Essential Oils. 18

  • Benchchem. This compound CAS number and molecular formula. 6

  • DSM-Firmenich. This compound. 30

  • flora and fauna. GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. 25

  • PMC - PubMed Central. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species. 19

  • Chemical Bull Pvt. Ltd. Beta-terpinyl Acetate | 10198-23-9. 2

  • Google Patents. CN101503354A - Method for preparing this compound. 31

  • GYAN FLAVOURS EXPORT. Terpinyl-Acetate. 13

  • Semantic Scholar. Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease.

  • Advanced Biotech. This compound NATURAL 1279. 32

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  • PubChem. alpha-Terpinyl acetate. 26

  • ResearchGate. This compound isomer structures. 5

  • MDPI. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. 34

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  • PubMed. Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. 36

Sources

Terpinyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Chemical Properties, Synthesis, Analysis, and Applications of a Versatile Monoterpene Ester

Terpinyl acetate, a naturally occurring monoterpene ester, is a significant compound found in a variety of essential oils, including those from pine, cardamom, and cajeput.[1] Predominantly existing as a mixture of isomers with α-terpinyl acetate as the most common, it is characterized by a pleasant sweet, floral, and herbaceous aroma reminiscent of lavender and bergamot.[1][2] This versatile molecule is widely utilized in the fragrance, flavor, and cosmetic industries.[1] Beyond its traditional applications, this compound has garnered substantial interest from the scientific community for its potential pharmacological activities, including antimicrobial and antifungal effects, making it a molecule of interest for researchers and drug development professionals.[1][3][4]

This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, analytical protocols for its characterization, and its emerging applications in the fields of research and drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with well-defined physicochemical properties.[1][5] It exhibits good solubility in organic solvents like ethanol and ether but has limited solubility in water and glycerol.[1][2] A summary of its key properties is presented in the table below.

PropertyValueReferences
CAS Number 80-26-2 (for the isomeric mixture)[2][6][7]
8007-35-0 (also cited)[5][8]
Molecular Formula C₁₂H₂₀O₂[2][8][9]
Molecular Weight 196.29 g/mol [2][7][8]
Appearance Colorless to pale yellow liquid[5][10]
Odor Sweet, refreshing, herbaceous, with notes of bergamot and lavender[2][5]
Boiling Point 220 °C[2]
Density 0.953 g/mL at 25 °C[2]
Refractive Index 1.465 (n20/D)[2]

Synthesis of this compound: A Chemical Pathway

The industrial production of this compound is primarily achieved through two main synthetic routes: the esterification of terpineol and the one-step synthesis from α-pinene.

Esterification of Terpineol

The most common method involves the esterification of terpineol with acetic anhydride.[11][12] This reaction is typically catalyzed by an acid. The choice of catalyst is crucial as it influences the reaction rate and the isomeric composition of the final product.

Diagram of this compound Synthesis via Esterification

G cluster_reactants Reactants cluster_products Products Terpineol α-Terpineol TerpinylAcetate This compound Terpineol->TerpinylAcetate Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->TerpinylAcetate Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Catalyst->TerpinylAcetate AceticAcid Acetic Acid (Byproduct)

Caption: Synthesis of this compound from α-Terpineol.

One-Step Synthesis from α-Pinene

Advancements in catalysis have enabled the one-step synthesis of this compound directly from α-pinene, a major component of turpentine.[13][14] This method often employs solid acid catalysts, such as zeolites or composite catalysts, to promote the reaction between α-pinene and acetic acid.[13][14] While this approach offers a more direct route, optimizing catalyst selectivity to maximize the yield of the desired this compound isomer remains an active area of research.[13]

Analytical Characterization: A Protocol for Purity and Identification

Accurate characterization of this compound is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for both qualitative and quantitative analysis of this volatile compound.[4][12]

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample of this compound

  • Solvent (e.g., hexane or ethanol)

  • Microsyringe

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% in hexane).

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate (Helium): 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: Increase temperature at a rate of 5 °C/min to 240 °C

      • Final hold: Hold at 240 °C for 5 minutes

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 40-300 amu

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC injector port.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).[8][15][16]

    • The mass spectrum of α-terpinyl acetate typically shows characteristic fragment ions.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a this compound standard.

Applications in Research and Drug Development

The unique biological properties of this compound have opened up new avenues for its application beyond the flavor and fragrance industries.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial and antifungal properties of this compound.[1][3][4] It has shown efficacy against a range of fungi and dermatophytes, suggesting its potential as a lead compound for the development of novel antifungal agents.[3][4] Its activity against bacteria is generally reported to be lower.[3][4] This selective bioactivity is a compelling attribute for targeted therapeutic development.

Potential in Neurodegenerative Disease Research

Recent in-silico and in-vitro studies have explored the potential of α-terpinyl acetate as a multi-target directed ligand for Alzheimer's disease.[17] Research suggests it may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease.[17] Furthermore, its antioxidant properties may contribute to neuroprotective effects.[17]

Interaction with Drug Metabolizing Enzymes

It is important to note that α-terpinyl acetate may act as a competitive substrate for human cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various drugs.[18] This interaction is a critical consideration in early-stage drug development to assess the potential for drug-drug interactions.

Safety and Handling

This compound is considered mildly toxic by ingestion and can be irritating to the eyes and skin.[5] When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses and gloves.[7][19] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7][19]

Conclusion

This compound is a multifaceted compound with a well-established presence in the fragrance and flavor industries and burgeoning potential in the pharmaceutical and research sectors. Its interesting biological activities, coupled with its natural origin, make it a compelling subject for further investigation. A thorough understanding of its chemical properties, synthesis, and analytical characterization is fundamental for harnessing its full potential in the development of new therapeutic agents and other advanced applications.

References

  • Chen, F., et al. (2010). Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology, 101(10), 3320-3324. Available at: [Link]

  • The Good Scents Company. (n.d.). alpha-terpinyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «alpha»-Terpinyl acetate (CAS 8007-35-0). Retrieved from [Link]

  • Liu, Y., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLoS ONE, 19(4), e0298845. Available at: [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Safety data sheet for (±)-alpha- this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926651A - Preparation method of this compound.
  • Liu, Y., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. Molecules, 29(9), 2085. Available at: [Link]

  • Lluch Essence S.L. (2025). Safety Data Sheet - TERPENYL ACETATE. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet - this compound natural. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of HPTLC method for determination of α- this compound, and evaluation of antioxidant properties of essential oil. Retrieved from [Link]

  • SpectraBase. (n.d.). A-Terpinyl-acetate. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. Retrieved from [Link]

  • AOPHARM. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. Retrieved from [Link]

  • Judzentiene, A., & Mockute, D. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Available at: [Link]

  • FooDB. (n.d.). Showing Compound alpha-Terpinyl acetate (FDB003994). Retrieved from [Link]

  • Judzentiene, A., & Mockute, D. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Available at: [Link]

  • Google Patents. (n.d.). CN101503354A - Method for preparing this compound.

Sources

Spectroscopic data of terpinyl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Terpinyl acetate (p-Menth-1-en-8-yl acetate) is a naturally occurring monoterpene ester widely found in the essential oils of various plants, including pine, cardamom, and clary sage.[1][2] Valued for its pleasant, sweet, and floral-lavender aroma, it is a key ingredient in the fragrance, flavor, and cosmetics industries.[3] Beyond its sensory properties, the precise chemical characterization of α-terpinyl acetate is critical for quality control, synthetic process monitoring, and research into its biological activities.

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data for α-terpinyl acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document emphasizes the causal links between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the α-terpinyl acetate molecule will be used throughout this guide.

Caption: Structure of α-terpinyl acetate with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms (protons).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified α-terpinyl acetate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak at ~7.26 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Predicted Assignments
Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H-6~5.3-5.4Broad Singlet1HOlefinic proton on a trisubstituted double bond; deshielded by the π-system.
Acetate CH₃ (H-14)~1.95Singlet3HProtons of the acetyl methyl group. The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl group attached to a carbonyl.
Vinylic CH₃ (H-7)~1.65Singlet3HMethyl group attached to the double bond (C-4). The singlet nature arises from the absence of vicinal protons.
Gem-dimethyl (H-9, H-10)~1.42Singlet6HTwo equivalent methyl groups attached to the quaternary carbon (C-8). They are shielded relative to other methyls and appear as a single peak.
Cyclohexane Ring Protons (H-1, H-2, H-3, H-5)~1.2-2.1Multiplets7HThese aliphatic protons on the cyclohexane ring overlap significantly, creating a complex multiplet region. Their signals are influenced by complex spin-spin coupling and diastereotopic relationships.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon environments (e.g., C, CH, CH₂, CH₃).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to ensure each carbon signal appears as a singlet, simplifying the spectrum.

    • Number of Scans: A higher number of scans (e.g., 128 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Solvent: CDCl₃ is used, and its characteristic signal at ~77.16 ppm serves as the reference.

Data Interpretation and Assignments

Experimental ¹³C NMR data for α-terpinyl acetate has been reported. The chemical shifts are consistent with the proposed structure, confirming the presence of twelve distinct carbon atoms.

Assigned CarbonChemical Shift (δ, ppm)[3]Rationale for Assignment
C=O (C-12)170.32Carbonyl carbon of the ester functional group, highly deshielded.
=C-4 (C-4)133.84Quaternary olefinic carbon, deshielded by the double bond.
=C-H (C-6)120.41Tertiary olefinic carbon, deshielded by the double bond.
O-C(CH₃)₂ (C-8)84.77Quaternary carbon attached to the ester oxygen, significantly deshielded by the electronegative oxygen atom.
C-142.67Aliphatic CH group in the cyclohexane ring.
C-230.96Aliphatic CH₂ group in the cyclohexane ring.
C-526.44Aliphatic CH₂ group in the cyclohexane ring.
C-323.94Aliphatic CH₂ group in the cyclohexane ring.
C-9 / C-1023.36 / 23.31Gem-dimethyl carbons attached to C-8. Their chemical shifts are very similar.
Acetate CH₃ (C-14)22.41Acetyl methyl carbon.
Vinylic CH₃ (C-7)23.15Vinylic methyl carbon attached to C-4.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a single drop of neat (undiluted) liquid α-terpinyl acetate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is rapid and requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Background Scan: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

    • Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

Data Interpretation and Assignments

The IR spectrum of α-terpinyl acetate is dominated by absorptions characteristic of an ester and a terpene hydrocarbon framework.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2960-2850C-H StretchAlkane (sp³ C-H)Confirms the presence of the saturated cyclohexane ring and methyl groups.
~3015C-H StretchAlkene (sp² =C-H)Indicates the vinylic proton on the cyclohexene ring.
~1735 C=O Stretch Ester This is a very strong, sharp, and characteristic absorption, providing definitive evidence for the ester carbonyl group.
~1240C-O StretchEster (Acyl-O)Strong absorption corresponding to the stretching of the C-O bond adjacent to the carbonyl.
~1020C-O StretchEster (Alkyl-O)Absorption corresponding to the stretching of the C-O bond of the terpene moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its common application with Electron Ionization (EI), it also yields a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dilute the α-terpinyl acetate sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature ramp (e.g., starting at 60°C and increasing to 240°C) is used to ensure proper separation and elution of the compound.

  • MS Parameters:

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

Data Interpretation and Fragmentation Analysis

The mass spectrum of α-terpinyl acetate (Molecular Weight: 196.29 g/mol ) does not typically show a strong molecular ion peak (M⁺) at m/z 196 due to its instability under EI conditions. The spectrum is characterized by a series of distinct fragment ions.[3][4]

m/zRelative IntensityProposed FragmentSignificance
136~70-78%[C₁₀H₁₆]⁺Loss of acetic acid (60 Da) from the molecular ion. This is a very common and diagnostic fragmentation for acetate esters. The resulting ion is the α-terpinene radical cation.
121 100% (Base Peak) [C₉H₁₃]⁺ Loss of a methyl group (15 Da) from the m/z 136 fragment. This stable tertiary carbocation is the most abundant ion, making it the base peak.
93~71%[C₇H₉]⁺Further fragmentation, often proposed as a tropylium-like ion resulting from the rearrangement and loss of propene from the m/z 136 ion.
43~60-83%[CH₃CO]⁺The acetyl cation, a hallmark fragment for acetate esters.

The primary fragmentation pathway can be visualized as follows:

Fragmentation_Pathway M [C12H20O2]+• m/z = 196 (Molecular Ion) F136 [C10H16]+• m/z = 136 M->F136 - CH3COOH (60 Da) F43 [CH3CO]+ m/z = 43 M->F43 Direct Cleavage F121 [C9H13]+ m/z = 121 (Base Peak) F136->F121 - •CH3 (15 Da) F93 [C7H9]+ m/z = 93 F136->F93 - C3H6

Caption: Proposed EI fragmentation pathway for α-terpinyl acetate.

Summary and Conclusion

The spectroscopic analysis of α-terpinyl acetate provides a clear and consistent picture of its molecular structure. Each technique offers complementary information, creating a robust analytical profile:

  • NMR spectroscopy confirms the unique proton and carbon environments, consistent with the p-menthane skeleton and the acetate functional group.

  • IR spectroscopy provides definitive evidence for the key functional groups, most notably the strong ester carbonyl absorption around 1735 cm⁻¹.

  • Mass spectrometry reveals a characteristic fragmentation pattern, including the diagnostic loss of acetic acid and the formation of a stable base peak at m/z 121.

This guide serves as a foundational reference for professionals engaged in the analysis, synthesis, or application of α-terpinyl acetate, ensuring both technical accuracy and practical utility in a research and development setting.

References

Sources

The Solubility Profile of Terpinyl Acetate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Versatility of Terpinyl Acetate

This compound, a naturally occurring monoterpene ester, is a cornerstone of the flavor and fragrance industries, prized for its pleasant, sweet, and floral aroma reminiscent of bergamot and lavender.[1][2] Beyond its olfactory contributions, its utility extends to pharmaceuticals, where it can serve as a valuable excipient, and in the development of various commercial products.[3] The efficacy of this compound in these diverse applications is fundamentally governed by its interaction with other components at a molecular level, with solubility being a critical determinant of its performance, stability, and delivery.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data to offer insights into the principles governing its solubility, practical methodologies for its determination, and the theoretical frameworks that enable predictive understanding. Our goal is to equip the reader with the knowledge to make informed decisions in formulation development, experimental design, and process optimization.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to comprehending its solubility behavior. This compound is commercially available primarily as a mixture of isomers, with α-terpinyl acetate being the most abundant.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₂H₂₀O₂[5][6][7]
Molecular Weight 196.29 g/mol [5][6][7][8]
Appearance Colorless to pale yellow liquid[1][3][5][6]
Odor Sweet, herbaceous, floral, with notes of bergamot and lavender[1][2]
Boiling Point 220 °C (at 760 mmHg)[1][9]
Density 0.953 - 0.962 g/mL at 25 °C[4]
Refractive Index 1.464 - 1.467 at 20 °C[4]
Vapor Pressure ~0.04 mmHg at 25 °C[4]
Flash Point >100 °C (>212 °F)[4]
Water Solubility Insoluble (practically)[1][3][5][6][7][10][11]
CAS Number 8007-35-0 (isomer mixture), 80-26-2 (α-isomer)[1][9]

Quantitative Solubility of α-Terpinyl Acetate in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[12] this compound, being a relatively non-polar ester, is expected to exhibit good solubility in organic solvents of similar polarity. The following table presents quantitative solubility data for α-terpinyl acetate in a comprehensive range of organic solvents at 25°C. This data is invaluable for formulating solutions, designing extraction processes, and understanding intermolecular interactions.

Table 2: Quantitative Solubility of α-Terpinyl Acetate in Various Organic Solvents at 25°C

SolventSolubility (g/L)
Chloroform2032.28
1,4-Dioxane1556.72
Tetrahydrofuran (THF)1459.93
Dichloromethane1308.85
Methanol1000.4
tert-Butanol979.1
N,N-Dimethylformamide (DMF)835.31
2-Propoxyethanol823.5
Isopropanol815.93
Cyclohexanone800.14
Ethanol790.81
2-Methoxyethanol753.53
N-Methyl-2-pyrrolidone (NMP)748.78
N,N-Dimethylacetamide (DMAc)732.67
Methyl tert-butyl ether (MTBE)697.71
n-Hexanol689.34
Acetonitrile639.75
1,2-Dichloroethane626.05
n-Propanol622.28
sec-Butanol602.79
n-Butanol586.86
Diethyl ether572.81
Acetone568.16
Ethyl acetate565.97
Isopentanol543.18
Methyl acetate544.57
Isobutanol520.57
Acetic acid514.16
Toluene488.31
2-Butanone (MEK)482.77
Dimethyl sulfoxide (DMSO)447.26
Propionic acid452.44
n-Butyl acetate409.04
2-Ethoxyethanol401.47
Isopropyl acetate368.75
2-Butoxyethanol366.28
n-Pentanol375.77
n-Octanol337.59
Ethyl formate335.12
Propylene glycol326.09
Methyl isobutyl ketone (MIBK)298.63
o-Xylene299.58
n-Pentyl acetate282.48
Tetrachloromethane268.35
n-Propyl acetate265.93
Cyclohexane251.26
Ethylbenzene236.98
Isobutyl acetate209.41
Formic acid191.29
Ethylene glycol156.23
n-Hexane131.35
n-Heptane77.26
Water4.23

Data sourced from[8]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While empirical data is the gold standard, a theoretical framework for predicting solubility is a powerful tool for solvent selection and formulation design. Hansen Solubility Parameters (HSP) provide such a framework by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] The underlying principle is that substances with similar HSP values are more likely to be miscible.[13]

The distance (Ra) between the HSP of two substances (e.g., a solute and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [13]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space with a specific radius (R₀). Solvents with HSP coordinates that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Experimental Determination of Solubility and Hansen Solubility Parameters

The following protocols provide a robust framework for the experimental determination of this compound solubility and its Hansen Solubility Parameters. These methods are designed to be self-validating and provide the accurate data necessary for informed formulation decisions.

Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • α-Terpinyl acetate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials for sample analysis

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no undissolved material is disturbed.

    • Filter the aliquot through a syringe filter into a clean vial to remove any suspended micro-droplets.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered sample and the calibration standards using a validated GC-FID or HPLC method.

    • Construct a calibration curve and determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 samp1 Allow undissolved material to settle (≥2h) prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 ana2 Analyze samples and standards (GC-FID or HPLC) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 G cluster_testing Miscibility Testing cluster_analysis Data Analysis test1 Prepare mixtures of this compound and known solvents in vials test2 Vortex and observe for phase separation test1->test2 test3 Classify solvents as 'good' (miscible) or 'poor' (immiscible) test2->test3 ana1 Input solvent HSP data and classification into software test3->ana1 ana2 Software calculates the solubility sphere ana1->ana2 ana3 Determine HSP (sphere center) and interaction radius (R₀) ana2->ana3 output HSP of this compound (δD, δP, δH) ana3->output

Sources

Biological activity of terpinyl acetate as a secondary metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Terpinyl Acetate as a Secondary Metabolite

Introduction: Unveiling this compound

This compound is a naturally occurring monoterpene ester, recognized as a significant secondary metabolite in a variety of aromatic plants. It is a primary constituent of essential oils derived from species like cardamom (Elettaria cardamomum), pine, and cajeput.[1] Chemically, it is the acetate ester of terpineol and exists in several isomeric forms, with α-terpinyl acetate being the most prevalent in nature.[1][2] Characterized by a pleasant, fresh aroma reminiscent of bergamot, lavender, and citrus, this compound is extensively used in the fragrance and food industries.[3][4][5]

Beyond its organoleptic properties, a growing body of scientific evidence has illuminated the diverse pharmacological activities of this compound. This has spurred significant interest among researchers and drug development professionals. This guide provides a comprehensive technical overview of its key biological activities, focusing on the underlying mechanisms, field-proven experimental protocols, and the causal logic behind methodological choices, thereby offering a robust framework for future investigation.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays. This compound is a colorless to pale yellow liquid, soluble in organic solvents but with limited aqueous solubility.[1][6] These characteristics are critical for preparing appropriate vehicles for in vitro and in vivo studies.

PropertyValueReferences
CAS Number 80-26-2[1][5][7]
Molecular Formula C₁₂H₂₀O₂[1][6]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to slightly yellow liquid[1][3]
Odor Floral, herbaceous, lavender, bergamot[1]
Density ~0.953 g/mL at 25°C[1]
Boiling Point 220 °C[1]
logP ~4.32[4]

Part 1: Antimicrobial and Antifungal Activity

One of the most well-documented biological activities of this compound is its antimicrobial efficacy. Research indicates a selective spectrum of activity, with pronounced effects against fungi and dermatophytes, and comparatively lower activity against bacteria and Candida yeasts.[8][9][10] This selectivity is a key point of investigation for developing targeted therapeutic agents, particularly for mycoses.[9][11]

Mechanism of Action

The lipophilic nature of this compound allows it to partition into the lipid-rich cell membranes of microorganisms. This is believed to disrupt membrane integrity and fluidity, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. The higher efficacy against fungi compared to bacteria may be attributable to differences in the composition and structure of their respective cell envelopes.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][11] The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2 Prepare serial two-fold dilutions of this compound in broth A1 Dispense 100 µL of each dilution into a 96-well microplate P2->A1 A2 Add 100 µL of microbial inoculum to each well A1->A2 A3 Include positive (microbe only) and negative (broth only) controls A2->A3 A4 Incubate plate under appropriate conditions (e.g., 37°C for 24h) A3->A4 D1 Visually inspect for turbidity or use a plate reader A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should be non-inhibitory to the test microorganisms (typically ≤1%).

  • Microorganism Preparation: Culture the test microorganism (e.g., Trichophyton rubrum for antifungal testing) on an appropriate agar medium. Harvest the culture and suspend it in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This standardizes the initial inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with an appropriate broth medium (e.g., RPMI-1640 for fungi). This creates a concentration gradient to test.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final volume of 200 µL. Ensure positive controls (broth + inoculum) and negative controls (broth only) are included.

  • Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 28-30°C for 5-7 days for dermatophytes).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Causality Insight: The use of a standardized inoculum (McFarland standard) is crucial for reproducibility. The density of the initial microbial population directly impacts the concentration of the agent required for inhibition. The inclusion of solvent controls ensures that the observed activity is due to the test compound and not the vehicle.

Part 2: Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[12][13] Its mechanism is thought to involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. While the exact pathway for this compound is still under full investigation, studies on its precursor, α-terpineol, provide valuable insights, pointing towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] NF-κB is a master regulator of the inflammatory response.

Hypothesized Signaling Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Active NF-κB (Active) IkB->NFkB_Active releases NFkB_Complex NF-κB/IκB Complex (Inactive) NFkB_Complex->IkB Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α) Transcription->Mediators Terpinyl_Acetate This compound Terpinyl_Acetate->IKK Inhibition? Terpinyl_Acetate->IkB Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitrite Production Assay in Macrophages

This in vitro assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours. The non-cytotoxic range should be predetermined using an assay like the MTT assay.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells, except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of nitrite production relative to the LPS-only treated group.

Self-Validation Insight: A concurrent cell viability test (e.g., MTT or LDH assay) is essential. It validates that the observed decrease in nitrite production is due to a specific anti-inflammatory effect and not simply a result of compound-induced cell death.

Part 3: Antioxidant Activity

This compound is reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[12][13] However, some studies note that its radical scavenging activity may be modest compared to phenolic compounds, a fact attributed to its chemical structure.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds. It measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[13]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox is typically used as a positive control.[13]

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to yellow, resulting in a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Insight: The choice of a 30-minute incubation in the dark is critical. The DPPH reaction is time-dependent, and 30 minutes is typically sufficient to reach a steady state. Protection from light is necessary because DPPH is light-sensitive and can degrade, leading to inaccurate results.

Part 4: Potential Anticancer Activity

Preliminary evidence suggests that this compound may possess antitumor properties.[3] While direct mechanistic studies are emerging, research on the structurally related compound α-terpineol has shown it inhibits tumor cell growth by suppressing the NF-κB signaling pathway.[14][16] This pathway is constitutively active in many cancers and plays a critical role in promoting cell survival, proliferation, and inflammation, making it a key therapeutic target.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Principle cluster_live Live Cell cluster_dead Dead Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenase MTT->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT2 MTT (Yellow, Soluble) No_Reaction No Reaction MTT2->No_Reaction

Caption: Principle of the MTT assay for assessing cell viability.

Toxicology and Safety Profile

Evaluating the safety profile of any potential therapeutic agent is paramount. Current data indicates that this compound has a low overall toxicity.[19][20] It is not considered to be genotoxic or a skin sensitizer under typical use conditions.[21] In the body, this compound is expected to be hydrolyzed into its constituent parts: terpineol and acetic acid, both of which have well-characterized safety profiles.[21] Repeated dose toxicity studies in animal models have not shown significant adverse effects at tested concentrations.[19][20]

Conclusion and Future Directions

This compound is a secondary metabolite with a compelling and diverse range of biological activities. Its demonstrated efficacy as an antimicrobial, anti-inflammatory, and antioxidant agent, coupled with its potential in neuroprotection and cancer therapy, positions it as a promising candidate for further drug development.

Future research should focus on:

  • Mechanistic Elucidation: In-depth studies to precisely map the signaling pathways modulated by this compound for each of its biological activities.

  • In Vivo Validation: Moving beyond in vitro assays to validate its efficacy and safety in preclinical animal models of disease.[22][23]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity for specific biological targets.

  • Synergistic Effects: Investigating its potential to work synergistically with existing drugs to enhance therapeutic outcomes or reduce required dosages.

This guide serves as a foundational resource for scientists and researchers, providing both the theoretical background and the practical, validated methodologies required to explore the full therapeutic potential of this compound.

References

  • Ložienė, K., & Švedienė, J. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. [Link][8][10]

  • PubMed. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. National Center for Biotechnology Information. [Link][9]

  • A.G. Essential Oils. This compound. [Link][3]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Food and Chemical Toxicology, 183, 114363. [Link][21]

  • ResearchGate. (2021). Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. [Link][12]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. [Link][11]

  • MDPI. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Molecules. [Link][24]

  • Hassan, S. B., et al. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research, 30(6), 1911-1919. [Link][14]

  • Hermitage Oils. (n.d.). This compound Natural Isolate. [Link][25]

  • Regulations.gov. (2021). IN-11083, α-Terpineol. [Link][19]

  • Alam, M. S., et al. (2021). In vitro antioxidant and anti-inflammatory activities of green cardamom essential oil and in silico molecular docking of its major compounds. Journal of Taibah University Medical Sciences, 16(6), 992-1003. [Link][13]

  • ResearchGate. (2025). This compound isomer structures. [Link][2]

  • Sheaff, R. J., et al. (2022). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. Insects, 13(5), 478. [Link][26]

  • ResearchGate. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-κB signalling. [Link][17]

  • Yong, T., et al. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. Plants, 11(20), 2758. [Link][27]

  • ResearchGate. (2022). A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils. [Link][28]

  • Al-Malki, A. L., et al. (2022). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Pharmaceuticals, 15(7), 863. [Link][18]

  • Advanced Biotech. (2025). Safety Data Sheet - this compound natural. [Link][7]

  • FooDB. (2010). Showing Compound alpha-Terpinyl acetate (FDB003994). [Link][4]

  • ResearchGate. (n.d.). Structures of the terpenoids with anticancer activities related to inhibition of the JAK/STAT pathwa. [Link][29]

  • Ochoa-Zarzosa, A., et al. (2021). Therapeutic Applications of Terpenes on Inflammatory Diseases. Frontiers in Pharmacology, 12, 707755. [Link][30]

  • Foreverest Resources Ltd. (n.d.). This compound. [Link][5]

  • PubMed. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. [Link][16]

  • Guimarães, A. G., et al. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. Evidence-Based Complementary and Alternative Medicine, 2013, 949583. [Link][31]

  • Quintans-Júnior, L. J., et al. (2012). α-Terpineol Reduces Mechanical Hypernociception and Inflammatory Response. Basic & Clinical Pharmacology & Toxicology, 111(3), 155-160. [Link][15]

  • Chem Help ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link][23]

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An In-Depth Technical Guide to the Olfactory Properties and Aroma Profile of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the olfactory properties and aroma profile of terpinyl acetate, a monoterpene ester of significant interest in the fields of flavor, fragrance, and beyond. This document delves into the nuanced sensory characteristics of this compound, outlines robust methodologies for its analytical and sensory evaluation, and provides insights into its chemical properties and applications.

Introduction to this compound: A Molecule of Complex Aromas

This compound is a naturally occurring ester recognized for its pleasant and multifaceted aroma.[1] It is a key constituent of various essential oils, including those derived from pine, cajeput, pine needle, and cardamom.[2] Chemically, it is the acetate ester of terpineol and exists as a mixture of isomers, with the alpha-isomer being the most common.[3] Its versatile and stable nature makes it a valuable ingredient in a wide array of applications, from fine fragrances and personal care products to food and beverage flavorings.[1][4]

The aroma of this compound is often described as a harmonious blend of sweet, floral, herbal, and citrus notes with a characteristic bergamot and lavender-like quality.[2][5] Its scent profile is also noted for its fresh, piney, and slightly fruity nuances, making it a valuable component for building complex and appealing fragrance and flavor compositions.[5]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its effective application and analysis.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 220-223 °C[1]
Density ~0.96 g/cm³[1]
Solubility Insoluble in water; soluble in alcohols and organic solvents[4]
Vapor Pressure 0.0525 hPa @ 20°C[6]
Flash Point 101°C (213.8°F)[7]
Detection Threshold 2.5 ppm[7]

Olfactory Profile: A Symphony of Scents

The aroma of this compound is complex and is characterized by a range of descriptors. Its scent is often compared to that of linalyl acetate, another important aroma compound, though this compound is generally considered to have slightly better tenacity.[8]

Key Olfactory Descriptors:

  • Primary Notes: Herbaceous, Sweet, Floral (Lavender), Citrus (Bergamot, Lime)[5][8][9]

  • Secondary Notes: Piney, Fruity, Spicy, Woody, Fresh[5][9]

The overall impression is one of a refreshing and clean aroma, making it a popular choice for imparting a sense of naturalness and vibrancy to a wide variety of products.[1]

Methodologies for Aroma Profile Characterization

To fully characterize the aroma profile of this compound, a combination of sensory and instrumental analysis is essential.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a powerful sensory method used to generate a detailed and quantitative description of the sensory characteristics of a product.

Objective: To identify and quantify the key aroma attributes of this compound.

Experimental Protocol:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

    • Conduct a series of training sessions to familiarize panelists with the aroma of this compound and to develop a consensus vocabulary of descriptive terms.

    • Provide reference standards for each descriptor to ensure consistency in evaluation.

  • Attribute Generation:

    • In a group session, have the trained panelists smell a sample of pure this compound (diluted in an appropriate solvent, such as ethanol) and individually generate a list of descriptive terms for its aroma.

    • Through open discussion, the panel leader guides the panelists to a consensus on a final list of 8-12 key aroma attributes that fully describe the scent of this compound.

  • Data Collection:

    • Prepare samples of this compound at a standardized concentration in an odorless solvent.

    • Present the samples to the panelists in individual sensory booths under controlled conditions (e.g., temperature, lighting, and ventilation).

    • Each panelist will independently rate the intensity of each aroma attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities and to assess panelist performance.

    • Visualize the results using a spider plot or bar chart to represent the quantitative aroma profile.

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID FID Splitter->FID SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram FID->Chromatogram Aromagram Aromagram SniffingPort->Aromagram Identification Compound ID (GC-MS) Chromatogram->Identification Aromagram->Identification

Sources

Methodological & Application

Application Note & Protocols: Green Synthesis of Terpinyl Acetate via Heterogeneous Solid Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terpinyl acetate, a key ester in the flavor and fragrance industries, is traditionally synthesized using corrosive and environmentally challenging liquid mineral acids.[1][2] This guide details green, efficient, and scalable methods for the synthesis of this compound through the esterification of α-terpineol or the direct, one-step reaction of α-pinene with acetic acid or acetic anhydride, utilizing reusable solid acid catalysts.[3][4] We provide a mechanistic overview, comparative data on catalyst performance, and detailed, field-tested protocols for synthesis using zeolites (H-ZY) and sulfonated resins (Amberlyst-15). These heterogeneous catalytic systems offer significant advantages, including simplified product purification, catalyst recyclability, reduced equipment corrosion, and minimized hazardous waste generation, aligning with the core principles of green chemistry.[5][6]

Introduction: The Imperative for Greener Synthesis

This compound is a monoterpene ester prized for its pleasant herbal, lavender, and citrus aroma, making it a staple ingredient in perfumes, cosmetics, and food flavorings.[7][8][9] The conventional industrial synthesis route involves a two-step process: the hydration of α-pinene (from turpentine) to α-terpineol, followed by esterification with acetic anhydride using homogeneous liquid acid catalysts like sulfuric or phosphoric acid.[3][10] This established method, however, is fraught with challenges:

  • Environmental Impact: The use of strong mineral acids generates large volumes of acidic wastewater, requiring extensive neutralization and treatment.[1]

  • Equipment Corrosion: The corrosive nature of liquid acids necessitates specialized and costly equipment.

  • Difficult Separation: Removing the homogeneous catalyst from the reaction mixture is complex, often involving quenching and washing steps that complicate product purification and contribute to waste.[5]

Solid acid catalysts have emerged as a superior alternative, offering a robust and environmentally benign pathway.[6] These materials, such as zeolites and ion-exchange resins, possess acidic sites on their solid framework, allowing them to catalyze reactions without dissolving into the reaction medium. This heterogeneity is the cornerstone of their "green" credentials: they can be easily separated by simple filtration, regenerated, and reused across multiple reaction cycles, drastically reducing waste and operational costs.[11][12]

Mechanistic Rationale: The Role of Solid Acid Sites

The synthesis of this compound over a solid acid catalyst proceeds via an esterification reaction. The mechanism hinges on the presence of Brønsted acid sites (proton donors, H+) on the catalyst surface.

Causality of the Mechanism:

  • Protonation: A proton (H+) from the solid acid catalyst protonates the carbonyl oxygen of acetic acid or acetic anhydride. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl group of α-terpineol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A series of proton transfers and the elimination of a water molecule (from acetic acid) or an acetic acid molecule (from acetic anhydride) leads to the formation of the final product, this compound. The catalyst (H+) is regenerated in the final step, ready to initiate another catalytic cycle.

Esterification Mechanism cluster_0 Catalyst Surface (H+) cluster_1 Reaction Pathway Catalyst Solid Acid Catalyst (H+) Protonation Protonated Acetic Anhydride (Enhanced Electrophilicity) Catalyst->Protonation Reactants α-Terpineol + Acetic Anhydride Reactants->Protonation Protonation Attack Nucleophilic Attack by α-Terpineol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Acetic Acid Intermediate->Elimination Elimination->Catalyst Catalyst Regeneration Product This compound Elimination->Product

Caption: Brønsted acid-catalyzed esterification of α-terpineol.

Overview of Solid Acid Catalysts

The choice of catalyst is paramount, as its structural properties—such as pore size, surface area, and acid site density—directly influence conversion rates and product selectivity.

Catalyst TypeExamplesKey Characteristics & Field Insights
Zeolites H-Beta, H-Y, H-ZSM-5Crystalline aluminosilicates with a well-defined microporous structure. Their activity is strongly linked to the Si/Al ratio; a lower ratio generally implies a higher density of acid sites.[13] H-Y zeolite has shown excellent yields (up to 52.8%) due to its favorable pore structure and acidity.[7][8]
Sulfonated Resins Amberlyst-15, Nafion-NR50Macroporous polymeric resins functionalized with sulfonic acid (-SO₃H) groups.[12] Amberlyst-15 is a cost-effective and highly active catalyst for esterifications.[11][14] Nafion, a perfluorinated resin, is considered a superacid and exhibits high thermal stability and chemical resistance.[15][16]
Heteropolyacids Phosphotungstic acidPossess very strong Brønsted acidity but can be limited by their solubility in polar reaction media. Supporting them on high-surface-area materials is a common strategy to improve stability and reusability.[3][17]
Composite Oxides Sulfated Zirconia (SO₄²⁻/ZrO₂), SO₄²⁻/SnO₂-TiO₂Amorphous or nanocrystalline materials with strong Lewis and/or Brønsted acid sites. Their preparation can be complex, but they often exhibit high activity.[10][18]

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for execution, catalyst handling, and product analysis.

Protocol 1: Synthesis Using H-Y Zeolite Catalyst

This protocol is adapted from the successful one-step synthesis from α-pinene, which proceeds via an in situ formation of α-terpineol.[7][8]

A. Materials & Reagents

  • α-pinene (≥98%)

  • Acetic anhydride (≥99%)

  • Dichloromethane (ACS grade)

  • Deionized water

  • H-Y Zeolite (e.g., from Sigma Aldrich)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, centrifuge.

B. Catalyst Preparation (Pre-activation)

  • Rationale: To remove adsorbed water and ensure active sites are available.

  • Procedure: Place the required amount of H-Y Zeolite in an oven at 120°C for at least 3 hours before use. Cool in a desiccator.

C. Synthesis Procedure

  • Set up a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 1.0 g of α-pinene , 10 mL of acetic anhydride , 10 mL of dichloromethane , and 5 mL of deionized water .

    • Expert Insight: Dichloromethane acts as a solvent to ensure homogeneity. The presence of a small amount of water can facilitate the initial hydration of α-pinene to the terpineol intermediate.[4][7]

  • Add 0.5 g of pre-activated H-Y Zeolite to the mixture.

  • Heat the reaction mixture to 40°C and stir continuously for 4 hours .

    • Expert Insight: Lower temperatures (e.g., 40°C) have been shown to favor higher selectivity towards this compound compared to higher temperatures, which can promote side reactions and the formation of undesired terpene isomers.[3][7]

  • After 4 hours, cool the mixture to room temperature.

D. Work-up and Purification

  • Separate the catalyst from the liquid mixture using a centrifuge (10 minutes at ~3500 rpm) or by simple filtration.[7]

  • Wash the recovered catalyst with dichloromethane, dry, and store for regeneration and reuse.

  • Transfer the supernatant to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Synthesis Using Amberlyst-15 Catalyst

This protocol focuses on the esterification of α-terpineol and highlights the excellent reusability of sulfonated resin catalysts.[14]

A. Materials & Reagents

  • α-terpineol (≥97%)

  • Acetic acid, glacial (≥99.7%)

  • Amberlyst-15 (hydrogen form)

  • Toluene (or other suitable solvent)

  • Equipment as listed in Protocol 1.

B. Catalyst Preparation (Pre-activation)

  • Rationale: Amberlyst-15 is typically supplied with moisture. Drying is essential for optimal performance in esterification, which is an equilibrium reaction where water is a byproduct.

  • Procedure: Wash the resin with ethanol and then dry in a vacuum oven at 70-80°C overnight before use.[19]

C. Synthesis Procedure

  • In a round-bottom flask, combine α-terpineol and glacial acetic acid . A molar ratio of 1:3 (terpineol:acid) is recommended to drive the equilibrium towards the product side.

  • Add the pre-activated Amberlyst-15 catalyst. A catalyst loading of 10% by weight relative to α-terpineol is a robust starting point.[14]

  • Heat the mixture to 90°C with vigorous stirring for 6-8 hours . Monitor the reaction progress by taking small aliquots for GC-MS analysis.

  • Upon completion, cool the reaction mixture.

D. Catalyst Regeneration and Reuse

  • Separate the Amberlyst-15 beads by simple filtration.

  • Wash the recovered catalyst sequentially with ethanol and hexane to remove any adsorbed organic species.

  • Dry the washed catalyst in a vacuum oven at 70-80°C.

  • The regenerated catalyst can be reused for subsequent batches. Studies show that Amberlyst-15 can be reused multiple times with only a minor drop in activity.[11][14]

Experimental_Workflow start Start catalyst_prep Catalyst Pre-activation (Drying in Oven) start->catalyst_prep reactor_setup Reactor Setup (Flask, Stirrer, Condenser) start->reactor_setup add_catalyst Add Solid Acid Catalyst catalyst_prep->add_catalyst add_reactants Add Reactants & Solvent (e.g., α-pinene, Acetic Anhydride) reactor_setup->add_reactants add_reactants->add_catalyst reaction Controlled Reaction (Temperature & Time) add_catalyst->reaction workup Reaction Work-up (Cooling) reaction->workup separation Catalyst Separation (Filtration / Centrifugation) workup->separation catalyst_regen Catalyst Regeneration (Wash & Dry for Reuse) separation->catalyst_regen product_purification Product Purification (Washing, Drying, Concentration) separation->product_purification analysis Analysis (GC-MS) product_purification->analysis end End analysis->end

Caption: General experimental workflow for solid acid catalysis.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying and quantifying the components of the reaction mixture, allowing for the precise calculation of conversion and selectivity.[20][21]

A. Sample Preparation

  • Take a ~100 µL aliquot of the crude reaction mixture.

  • Filter it through a 0.22 µm syringe filter to remove any catalyst fines.

  • Dilute the sample 1:100 (v/v) with a suitable solvent like hexane or dichloromethane.

B. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[20]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 30:1 ratio).

  • Oven Program (Example):

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp 1: 3°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 10 minutes.[20]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30-500.

C. Data Analysis

  • Identification: Identify the peaks for α-pinene (reactant), α-terpineol (intermediate/reactant), and this compound (product) by comparing their retention times and mass spectra with known standards or library data (e.g., NIST).

  • Quantification: Use the peak areas from the GC chromatogram to calculate the conversion of the starting material and the selectivity for this compound.

    • Conversion (%) = [(Initial Peak Area of Reactant - Final Peak Area of Reactant) / Initial Peak Area of Reactant] * 100

    • Selectivity (%) = [Peak Area of this compound / Sum of Peak Areas of All Products] * 100

Comparative Performance and Troubleshooting

CatalystReactantsTemp (°C)Time (h)Conversion (%)Yield (%)Reference
H-Y Zeolite α-pinene, Acetic Anhydride404~8652.8[7][8]
H-Beta Zeolite α-pinene, Acetic AcidRoom Temp24-29.0[4][22]
Natural Zeolite α-pinene, Acetic Anhydride40374.121.4[4]
Ionic Liquid α-pinene, Acetic Acid3010-35.7[4][13]
Amberlyst-15 Turpentine, Acetic Acid90695.0~35 (Bornyl Acetate)[14]
α-HCA-Boric Acid α-pinene, Acetic Acid252491.841.9 (45.6% Sel.)[4]

Troubleshooting Guide

  • Low Conversion:

    • Cause: Inactive catalyst. Solution: Ensure proper pre-activation (drying) of the catalyst. For reused catalysts, perform regeneration washes to remove adsorbed species.

    • Cause: Insufficient mixing. Solution: Increase the stirring speed to overcome mass transfer limitations, especially with viscous mixtures.

  • Low Selectivity (High Byproducts):

    • Cause: Reaction temperature is too high, promoting isomerization of α-pinene into camphene, limonene, etc. Solution: Reduce the reaction temperature. A temperature of 40-60°C is often optimal.[7]

    • Cause: Catalyst acid strength is too high. Solution: Choose a catalyst with moderate acidity or modify the catalyst to temper its acid strength.

  • Catalyst Deactivation:

    • Cause: Coking (deposition of heavy organic molecules on the catalyst surface). Solution: For robust inorganic catalysts like zeolites, calcination at high temperatures can burn off coke. For polymeric resins, solvent washing is the primary regeneration method.

Conclusion

The use of solid acid catalysts represents a significant advancement in the synthesis of this compound, offering a practical and scalable application of green chemistry principles. Catalysts like H-Y zeolite and Amberly-15 provide high conversion and selectivity under mild conditions, with the crucial advantages of easy separation and reusability. By replacing traditional liquid acids, these heterogeneous systems not only streamline the production process but also substantially reduce the environmental footprint of this commercially important fragrance and flavor compound.

References

  • Wijayati, N., et al. (2019). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry, 35(1), 399-403. [Link]

  • Liu, Y. Z., et al. (2014). The Preparation and Characterization of the Solid Acid Catalyst for the Esterification of the Gutter Oil. Advanced Materials Research, 881-883, 297-301. [Link]

  • Alighiri, D., et al. (2019). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry. [Link]

  • Li, S., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28224-28233. [Link]

  • Li, S., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances. [Link]

  • Meng, Q., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS ONE, 19(4), e0302581. [Link]

  • University, S., & Kumar, S. (2020). Synthesis and characterization of supported heteropoly acid: Efficient solid acid catalyst for glycerol esterification to produce biofuel additives. Taylor & Francis Online. [Link]

  • Patel, R., & Kumar, S. (2022). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. [Link]

  • Singh, V., et al. (2022). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna. [Link]

  • Gainsford, G. J., et al. (2001). Conversion of α-pinene to this compound over H-beta zeolites. ResearchGate. [Link]

  • CN101503354A - Method for preparing this compound.
  • Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of this compound. Trade Science Inc. [Link]

  • Liu, L., et al. (2025). Three-dimensional mesoporous SO42--MCM-48 solid superacid catalyst for green and efficient synthesis of this compound. ResearchGate. [Link]

  • Gainsford, G. J., et al. (2001). Conversion of α-pinene to this compound over H-beta zeolites. ResearchGate. [Link]

  • Meng, Q., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS. [Link]

  • Liaw, E. T., & Liu, K. J. (2010). Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresour Technol, 101(10), 3320-4. [Link]

  • Zhang, Y. (2014). An overview on synthetic methods of this compound. Trade Science Inc. [Link]

  • Meng, Q., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. PubMed. [Link]

  • Wibowo, A., et al. (2015). Simple kinetics model for esterification of Indonesian crude turpentine over Amberlyst 15. ARPN Journal of Engineering and Applied Sciences. [Link]

  • Filatov, V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1548. [Link]

  • Raj, S., & T, T. (2022). A Review on Terpenoid Synthesized Nanoparticle and its Antimicrobial Activity. NeuroQuantology. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. The Ingredient Directory. [Link]

  • Akbari, J. (2012). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

  • Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. SciSpace. [Link]

  • Akbari, J. (2012). Amberlyst-15 in organic synthesis. ARKIVOC. [Link]

  • The Chemours Company. (n.d.). Nafion™ Resins. [Link]

  • Peringer, E., et al. (2022). Synthesis and catalytic olefin metathesis activity of amberlyst-15 supported cyclic and bicyclic alkyl amino carbene ruthenium complexes. Reaction Kinetics, Mechanisms and Catalysis, 135(5), 2519-2531. [Link]

  • Semantic Scholar. (n.d.). GC-MS Methods for Terpenoids. [Link]

  • Meng, Q., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. [Link]

  • CN114315512B - A kind of synthesis method of α-terpineol.
  • Grijó, D. R., et al. (2024). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. [Link]

  • Meng, Q., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. ResearchGate. [Link]

  • Fellows, C. M., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PLOS ONE. [Link]

  • Concellón, A., et al. (2014). Recycling and reuse of 1b/nafion NR50 in the model reaction at 45 8C under optimized conditions. ResearchGate. [Link]

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Application Notes & Protocols: Enzymatic Synthesis of Terpinyl Acetate Using Lipases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl acetate, a monoterpene ester, is a significant contributor to the fragrance and flavor industries, prized for its characteristic bergamot, lavender, and citrus aroma.[1] Traditionally synthesized via chemical routes that often involve harsh acidic catalysts and high temperatures, there is a growing demand for greener, more sustainable alternatives.[2] Enzymatic synthesis using lipases (E.C. 3.1.1.3) offers a compelling solution, providing high selectivity under mild reaction conditions, minimizing byproduct formation, and yielding a product that can be labeled as "natural".[3][4] This guide provides an in-depth exploration of the lipase-catalyzed synthesis of this compound from α-terpineol, detailing the underlying principles, optimization strategies, and step-by-step protocols for solvent-free synthesis, enzyme reuse, and product analysis.

Introduction: The Case for Biocatalysis

Chemical synthesis of this compound, often starting from α-pinene and acetic acid, can suffer from low selectivity and the need for environmentally challenging catalysts.[2][5] Biocatalysis with lipases circumvents these issues. Lipases are robust enzymes that can function in non-aqueous environments, catalyzing esterification reactions with high precision.[6] The use of immobilized lipases, such as the widely acclaimed Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), further enhances the process by simplifying catalyst recovery and enabling reuse over multiple cycles, which is critical for economic viability.[7][8] This approach aligns with the principles of green chemistry by reducing energy consumption and waste generation.[4]

Principle of the Reaction: Lipase-Catalyzed Esterification

The synthesis of this compound involves the esterification of the tertiary alcohol α-terpineol with an acyl donor. While acetic acid can be used, acyl donors like vinyl acetate or acetic anhydride often result in higher yields.[9][10] Using vinyl acetate, for instance, makes the reaction effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction equilibrium towards the product.[11]

The reaction generally follows a Ping-Pong Bi-Bi mechanism:

  • Acylation: The lipase's active site serine residue attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the donor.

  • Deacylation: The α-terpineol molecule then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.

PingPong_Mechanism E Free Lipase (E) EA Acyl-Enzyme Intermediate (E-Acyl) E->EA Acylation E_P Free Lipase (E) EA->E_P Deacylation out1 EA->out1 Co-product (Vinyl Alcohol) out2 E_P->out2 Product (this compound) in1 in1->E Acyl Donor (e.g., Vinyl Acetate) in2 in2->EA α-Terpineol

Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism for this compound synthesis.

Key Parameters for Reaction Optimization

Achieving high conversion and yield requires careful optimization of several parameters. A one-factor-at-a-time (OFAT) approach or statistical methods like Response Surface Methodology (RSM) can be employed for systematic optimization.[8][12]

  • Choice of Lipase: While many lipases can catalyze the reaction, immobilized preparations are preferred for their stability and reusability.[3] Novozym 435 is frequently reported as a highly efficient biocatalyst for this type of synthesis due to its high activity and stability.[13][14][15]

  • Solvent System: Solvent-free systems are increasingly popular as they maximize reactant concentration, increase volumetric productivity, and simplify downstream processing.[4][16] This "green" approach eliminates costs and environmental impacts associated with organic solvents.[4]

  • Molar Ratio of Substrates: An excess of the acyl donor is often used to shift the reaction equilibrium towards product formation. However, a very high excess can sometimes lead to enzyme inhibition.[9][14] The optimal molar ratio of α-terpineol to acyl donor must be determined empirically.

  • Temperature: Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs. For most lipases like Novozym 435, the optimal temperature range is typically between 40°C and 60°C.[8][17]

  • Enzyme Loading: Increasing the amount of enzyme generally increases the reaction rate. However, beyond a certain point, the increase may not be proportional due to mass transfer limitations or enzyme agglomeration.[16] An optimal loading balances reaction time with catalyst cost.

  • Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, in esterification, excess water can promote the reverse reaction (hydrolysis). In solvent-free systems, water is a byproduct, and its removal (e.g., using molecular sieves) can improve yields.[6]

Materials and Equipment

Materials:

  • α-Terpineol (≥98% purity)

  • Vinyl acetate (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Hexane (analytical grade, for GC analysis)

  • Anhydrous Sodium Sulfate

  • Molecular Sieves (3Å)

  • Standards: this compound and α-terpineol for GC calibration

Equipment:

  • Glass reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Thermostatically controlled orbital shaker or magnetic stirrer with heating

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Centrifuge

  • Analytical balance

  • Micropipettes

Experimental Protocols

Protocol 1: Optimized Solvent-Free Synthesis of this compound

This protocol describes a typical batch synthesis in a solvent-free system optimized for high conversion.

Rationale: A solvent-free approach is chosen for its environmental benefits and higher volumetric productivity.[4] Vinyl acetate serves as both the acyl donor and the reaction medium. An orbital shaker ensures efficient mixing of the heterogeneous (solid enzyme, liquid substrates) system.

  • Preparation: To a 20 mL screw-cap glass vial, add 1.54 g of α-terpineol (10 mmol).

  • Acyl Donor Addition: Add 2.58 g of vinyl acetate (30 mmol), establishing a 1:3 molar ratio of alcohol to acyl donor.

  • Enzyme Addition: Add 0.16 g of immobilized lipase (Novozym 435), corresponding to approximately 10% (w/w) of the α-terpineol.

  • Reaction Incubation: Tightly cap the vial and place it in a thermostatically controlled orbital shaker set to 50°C and 200 rpm.

  • Reaction Monitoring: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), pause the shaker and carefully withdraw a small aliquot (approx. 10 µL) from the supernatant.

  • Sample Preparation for Analysis: Dilute the aliquot 100-fold in hexane. If the enzyme is suspended, centrifuge the sample briefly to pellet the biocatalyst before dilution.

  • Analysis: Analyze the diluted sample by GC-FID or GC-MS to determine the concentration of α-terpineol and this compound.

  • Reaction Termination: The reaction can be considered complete when the conversion of α-terpineol no longer increases significantly. To stop the reaction, simply filter or centrifuge to remove the immobilized enzyme.

Protocol 2: Enzyme Reusability Study

This protocol assesses the operational stability of the immobilized lipase over multiple reaction cycles.

Rationale: The cost of the enzyme is a significant factor in biocatalytic processes.[8] Ensuring the catalyst can be reused multiple times without a significant loss of activity is crucial for the economic feasibility of the process.[18]

  • Initial Reaction: Perform the synthesis as described in Protocol 1.

  • Enzyme Recovery: Upon completion of the first cycle (e.g., after 24 hours), recover the immobilized lipase from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered enzyme beads with a suitable solvent (e.g., hexane) to remove any adsorbed substrates and products. Perform 2-3 brief washes.

  • Drying: Dry the washed enzyme beads under a gentle stream of nitrogen or in a desiccator at room temperature until the solvent has evaporated.

  • Subsequent Cycles: Add the dried, recovered enzyme to a fresh mixture of substrates (as per step 1 and 2 of Protocol 1) to start the next reaction cycle under the same conditions.

  • Activity Assessment: Monitor the conversion at the end of each cycle. Calculate the relative activity as a percentage of the initial activity observed in the first cycle.

  • Repeat: Repeat the recovery and reuse steps for a desired number of cycles (e.g., 5-10) or until the enzyme activity drops significantly.[16]

Caption: Experimental workflow for testing the reusability of immobilized lipase.

Analytical Method: Gas Chromatography (GC)

GC is the standard method for monitoring the reaction progress by quantifying the consumption of the substrate (α-terpineol) and the formation of the product (this compound).[19][20]

ParameterRecommended Setting
Instrument Gas Chromatograph with FID or MS
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[19]
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Injector Temp. 250°C
Detector Temp. 280°C (FID)
Oven Program Start at 80°C, hold for 1 min, ramp at 10°C/min to 230°C, hold for 3 min.[13]
Injection Vol. 1 µL (split mode, e.g., 50:1 split ratio)

Calculation of Conversion: The percentage conversion of α-terpineol can be calculated based on the peak areas from the GC chromatogram using the following formula:

Conversion (%) = [ (Initial Moles of α-terpineol - Final Moles of α-terpineol) / Initial Moles of α-terpineol ] x 100

Expected Results and Data Summary

Under the optimized conditions described in Protocol 1, high conversions of α-terpineol are expected.

Lipase SourceAcyl DonorSystemTemp (°C)Conversion (%)Reference
Candida antarctica (Novozym 435)Acetic AnhydrideSupercritical CO₂50°C~53%[17]
Candida antarctica (Novozym 435)Vinyl AcetateSolvent-Free52.7°C~91.6%
Rhizomucor mieheiAcetic Acidn-heptane40°C>80%
Candida rugosaAcetic AnhydrideSupercritical CO₂50°C~53%[14]

The reusability study should demonstrate that the immobilized enzyme retains a high percentage of its initial activity for several cycles, often above 80-90% after 5 cycles.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Non-optimal temperature or pH.- Enzyme inhibition by substrate/product.- Insufficient water activity for lipase.- Inactive enzyme.- Optimize temperature (typically 40-60°C).- Adjust substrate molar ratio.- Add a very small amount of water or use hydrated enzyme.- Test enzyme activity with a standard reaction.
Reaction Stops Prematurely - Equilibrium reached.- Product inhibition.- Enzyme denaturation.- Use an irreversible acyl donor like vinyl acetate.- Consider in-situ product removal.- Check if the temperature is too high.
Poor Reusability - Incomplete removal of product/substrate.- Mechanical damage to the support.- Enzyme leaching from the support.- Optimize the washing protocol between cycles.- Use gentle stirring/shaking; avoid high shear.- Consider cross-linking the enzyme to the support.
Inconsistent GC Results - Improper sample dilution.- Injector or column contamination.- Non-optimal GC temperature program.- Verify dilution calculations and technique.- Clean injector liner and bake the column.- Optimize the oven temperature ramp for better peak separation.

References

Application Notes and Protocols for the GC-MS Analysis of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the identification and quantification of terpinyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key fragrance and flavor compound found in various essential oils and is widely used in the cosmetics, food, and pharmaceutical industries.[1][2] Accurate and reliable analytical methods are crucial for quality control, authenticity assessment, and formulation development.[3][4] This document outlines the entire workflow, from sample preparation to data analysis and method validation, grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Significance of this compound Analysis

This compound (C₁₂H₂₀O₂), a monoterpene ester, is a significant contributor to the characteristic aroma of many essential oils, including those derived from cardamom, pine, and lavender.[1][2] Its pleasant, mildly herbaceous and sweet scent makes it a valuable ingredient in perfumery and flavorings.[2][5] The concentration of this compound can vary significantly based on the plant's origin, harvesting time, and extraction method. Therefore, a precise and accurate analytical method is paramount for ensuring product consistency and quality.

Gas Chromatography-Mass Spectrometry (GC-MS) is the industry "gold standard" for the analysis of volatile and semi-volatile compounds in complex matrices like essential oils.[3][6][7] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7] In GC, compounds are separated based on their boiling points and affinity for the stationary phase of the analytical column.[6] Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum that serves as a molecular fingerprint for identification.[8]

This application note will detail a robust GC-MS method for the analysis of this compound, providing researchers, scientists, and drug development professionals with a reliable protocol for their analytical needs.

The Analytical Workflow: A Holistic Overview

The GC-MS analysis of this compound follows a systematic progression of steps, each critical for the integrity of the final results. The overall workflow is designed to ensure that the analyte is efficiently extracted, separated, detected, and quantified with high precision and accuracy.

Figure 1: Overall workflow for the GC-MS analysis of this compound.

Experimental Protocol: From Sample to Signal

This section provides a step-by-step methodology for the analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

Materials and Reagents
  • Solvent: High-purity hexane or ethyl acetate (GC grade or equivalent). The choice of solvent is critical as it must be volatile and not interfere with the analyte peaks.[9]

  • This compound Standard: A certified reference material (CRM) of this compound (≥98% purity) for calibration and identification confirmation.

  • Sample: Essential oil or product containing this compound.

Sample Preparation: Ensuring a Clean Injection

Proper sample preparation is fundamental to obtaining high-quality chromatographic data and prolonging the life of the GC column and detector.[10]

  • Dilution: Accurately weigh approximately 10-20 mg of the essential oil or sample into a 10 mL volumetric flask. Dilute to the mark with hexane or ethyl acetate. This dilution step is crucial to prevent column overloading and ensure that the analyte concentration falls within the linear range of the detector.[9][11] For trace analysis, a lower dilution factor may be necessary.

  • Homogenization: Thoroughly mix the solution by vortexing for 30 seconds to ensure homogeneity.

  • Filtering (Optional): If the sample contains particulate matter, filter the diluted sample through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.[9]

  • Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

Instrumentation: The Heart of the Analysis

The following instrumental parameters have been optimized for the separation and detection of this compound. These serve as a starting point and may require minor adjustments based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is well-suited for the separation of terpenes and their esters.[6][12]
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Ensures reproducible retention times.
Inlet Temperature250 °CPromotes rapid and complete vaporization of the sample.[6]
Injection Volume1 µLA standard volume for capillary GC.
Split Ratio50:1Prevents column overloading while allowing a sufficient amount of analyte to reach the detector.[6]
Oven ProgramInitial temp: 60°C (hold 2 min), ramp to 180°C at 4°C/min, then to 280°C at 20°C/min (hold 5 min)The temperature program is designed to separate this compound from other volatile components in the sample matrix.[12]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching.[6]
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.[6]
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150 °CMaintains consistent ion transmission.
Mass Rangem/z 40-400Covers the expected mass range of this compound and its fragments.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.

Table 1: Recommended GC-MS Parameters for this compound Analysis.

Data Analysis and Interpretation: Unveiling the Composition

The data generated by the GC-MS is a total ion chromatogram (TIC), which is a plot of the total ion intensity versus retention time. Each peak in the TIC represents a separated compound.

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Terpinyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of terpinyl acetate. This compound, a key fragrance and flavor component found in various essential oils and commercial products, requires a reliable analytical method for quality control and research purposes. This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in scientific principles to ensure trustworthiness and reproducibility. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Analytical Imperative for this compound

This compound (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester, prized for its pleasant, fruity, and lavender-like aroma.[1] It is a major constituent of essential oils derived from plants such as cardamom and pine.[2][3] Its desirable organoleptic properties have led to its widespread use in perfumery, cosmetics, food, and pharmaceutical industries.[1][4] Given its prevalence and the importance of its concentration on the final product quality, a precise and reliable analytical method for its quantification is paramount for researchers, scientists, and drug development professionals.

While Gas Chromatography (GC) is traditionally used for the analysis of volatile compounds like terpenes, HPLC offers a valuable alternative, particularly for samples in aqueous matrices or for thermally labile compounds where high GC inlet temperatures could cause degradation.[2] This application note presents a reversed-phase HPLC (RP-HPLC) method that provides excellent selectivity and sensitivity for the determination of this compound.

The Chromatographic Principle: A Deliberate Approach to Separation

The method described herein employs reversed-phase chromatography, the most widely used separation technique in HPLC.[5] This choice is predicated on the physicochemical properties of this compound.

Analyte Characteristics: this compound is a relatively non-polar molecule due to its ester functional group and hydrocarbon backbone.[6] Its limited solubility in water further supports the choice of a reversed-phase approach.[1]

Stationary and Mobile Phases: In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[5] This configuration allows for the retention of non-polar analytes, like this compound, through hydrophobic interactions. The elution of the analyte is then controlled by increasing the proportion of a less polar organic solvent in the mobile phase. A C18 (octadecylsilane) column is selected for this method due to its strong hydrophobic retention, which is ideal for separating non-polar compounds.[7] The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound Reference Standard: (Purity ≥99%)

  • Acetonitrile: HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Methanol: HPLC grade (for sample preparation)

  • Sample Matrix: (e.g., essential oil, cosmetic formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterSpecificationRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides strong hydrophobic retention for the non-polar this compound, leading to good separation.
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient Elution 0-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-27 min: 50% BA gradient is employed to ensure efficient elution of this compound while maintaining good peak shape and resolution from other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 210 nmThis compound lacks a strong chromophore, making detection at low UV wavelengths necessary for adequate sensitivity.
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove any interfering substances.[9]

  • For Essential Oils:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Add methanol to dissolve the oil and dilute to the mark.

    • Further dilute an aliquot of this solution with the mobile phase to bring the expected this compound concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]

  • For Aqueous-Based Formulations:

    • Employ liquid-liquid extraction (LLE). Mix a known volume of the sample with an equal volume of a non-polar organic solvent (e.g., hexane).

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the organic layer containing the this compound to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Results Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 210 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1: HPLC workflow for this compound analysis.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][10]

Validation ParameterAcceptance CriteriaExpected Results for this Method
Specificity The analyte peak should be well-resolved from other components and have no interference at its retention time.The gradient elution is designed to provide good separation from potential matrix components. Peak purity analysis using a PDA detector can confirm specificity.
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between peak area and concentration is expected over the range of 1-100 µg/mL.
Accuracy Recovery of 98-102%Determined by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%Assessed by multiple injections of the same standard and analysis on different days with different analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be accurately and precisely quantified.

Results and Discussion: Interpreting the Chromatogram

A typical chromatogram will show a sharp, well-defined peak for this compound at a specific retention time under the defined conditions. The retention time can be used for qualitative identification, while the peak area is used for quantitative analysis.

Causality in Chromatography: The choice of a C18 column and a water/acetonitrile gradient is a deliberate strategy. The initial mobile phase composition (50% acetonitrile) allows for the retention of this compound on the non-polar stationary phase. As the percentage of acetonitrile increases, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions between this compound and the stationary phase, causing it to elute from the column. This gradient approach ensures a sharp peak and a reasonable analysis time.

Troubleshooting Common Issues

ProblemPotential CauseSolution
No Peak Incorrect injection; Detector issueCheck autosampler and syringe; Verify detector lamp status.
Broad Peaks Column contamination; High injection volumeFlush the column; Reduce injection volume.[6]
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuationPrepare fresh mobile phase; Ensure column oven is stable.[9]
Split Peaks Clogged column frit; Sample solvent incompatible with mobile phaseBack-flush the column; Dissolve sample in the mobile phase.[6]

Conclusion: A Reliable Tool for this compound Analysis

The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound in various sample matrices. By understanding the scientific principles behind the chromatographic separation and adhering to the step-by-step protocol and validation guidelines, researchers and industry professionals can confidently implement this method for routine quality control and research applications.

References

  • P., A., Sanyal, Y., & Kundu, A. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 19–30.
  • Alam, M. A., et al. (2019). Development of HPTLC method for determination of α- this compound, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. Tropical Journal of Pharmaceutical Research, 18(10), 2139-2146.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • FooDB. (2010). Showing Compound alpha-Terpinyl acetate (FDB003994). Retrieved from [Link]

  • GL Sciences. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • R Discovery. (2021). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. Retrieved from [Link]

  • ResearchGate. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

Sources

Terpinyl Acetate as a Fragrance Ingredient in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terpinyl acetate, a naturally occurring monoterpene ester, is a cornerstone of fragrance creation in the cosmetic industry.[1][2] Found in the essential oils of plants such as pine and cardamom, it is highly valued for its complex and pleasant aromatic profile.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's properties, its application in various cosmetic formulations, and detailed protocols for its incorporation, stability testing, and quality control.

Characterized by a sweet, herbaceous-floral aroma with nuances of lavender and bergamot, this compound also possesses a fresh, pine-like and citrusy character.[4] Its versatility allows it to be used in a wide array of products, from fine fragrances and skin care to hair care and toiletries.[2] A key advantage of this compound is its superior stability, particularly in alkaline formulations where other esters like linalyl acetate may undergo hydrolysis.[4]

This document will delve into the technical considerations for formulating with this compound, providing evidence-based protocols and explaining the scientific rationale behind the recommended procedures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic science. These properties dictate its solubility, stability, and olfactory performance in a given formulation.

PropertyValueSource
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, herbaceous, floral, with lavender and bergamot nuances[6]
CAS Number 80-26-2[5]
Molecular Formula C₁₂H₂₀O₂[6]
Molecular Weight 196.3 g/mol [6]
Boiling Point 220 °C
Flash Point 99 °C[5]
Solubility Insoluble in water; soluble in alcohol and organic solvents[2]

Mechanism of Action as a Fragrance Ingredient

The perception of this compound's scent is a complex neurological process initiated by the interaction of its volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that is interpreted by the brain as a distinct aroma. The specific combination of functional groups and the three-dimensional structure of the this compound molecule determine its unique binding affinity to a range of olfactory receptors, resulting in its characteristic multifaceted scent profile.

cluster_olfactory_process Olfactory Perception Pathway Volatile Molecules Volatile Molecules Olfactory Receptors Olfactory Receptors Volatile Molecules->Olfactory Receptors Binding Signal Transduction Signal Transduction Olfactory Receptors->Signal Transduction Activation Brain Interpretation Brain Interpretation Signal Transduction->Brain Interpretation Neural Signals

Caption: Simplified workflow of olfactory perception.

Formulation Guidelines and Protocols

The successful incorporation of this compound into a cosmetic formulation depends on the nature of the product base. The following sections provide detailed protocols for different cosmetic systems.

Recommended Usage Levels

The concentration of this compound should be carefully optimized to achieve the desired fragrance intensity without compromising product stability or causing skin irritation. The International Fragrance Association (IFRA) provides guidelines for the safe use of fragrance ingredients.

Cosmetic Product CategoryTypical Maximum Use Level (%)
Fine Fragrance10.00 - 25.00
Body Creams/Lotions1.00
Deodorants/Antiperspirants1.00
Shampoos, Shower Gels (Rinse-off)2.50
Soaps2.50
Leave-on Hair Products1.00

Source: Adapted from IFRA Conformity Certificate data.[7]

Protocol 1: Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream)

Rationale: In O/W emulsions, the lipophilic nature of this compound allows for its straightforward incorporation into the oil phase. Adding it during the cool-down phase minimizes the risk of volatilization and degradation.

Materials:

  • This compound

  • Pre-formulated O/W emulsion base (or individual oil and water phase ingredients)

  • Homogenizer or high-shear mixer

  • Beakers and stirring apparatus

Procedure:

  • Prepare the Emulsion: Prepare the oil and water phases of your emulsion separately. Heat both phases to 75-80°C.

  • Emulsification: Slowly add the water phase to the oil phase while homogenizing. Continue mixing until a stable emulsion is formed.

  • Cool Down: Allow the emulsion to cool under gentle agitation.

  • Add this compound: When the temperature of the emulsion is below 40°C, add the desired amount of this compound slowly while stirring.

  • Final Mixing: Continue to stir the emulsion gently until the this compound is uniformly dispersed.

  • Homogenization (Optional): For improved long-term stability and fragrance homogeneity, a final, brief homogenization can be performed.

  • Final pH and Viscosity Adjustments: Adjust the pH and viscosity of the final formulation as required.

cluster_emulsion_protocol O/W Emulsion Incorporation A Prepare & Heat Oil and Water Phases (75-80°C) B Homogenize to Form Emulsion A->B C Cool Down (<40°C) B->C D Add this compound C->D E Final Mixing & Homogenization D->E F Final Adjustments (pH, Viscosity) E->F

Caption: Workflow for incorporating this compound into an O/W emulsion.

Protocol 2: Incorporation into an Aqueous System (e.g., Toner, Body Mist)

Rationale: Due to its poor water solubility, this compound requires a solubilizer to be incorporated into aqueous-based formulations to ensure a clear and stable product. Polysorbate 20 is a commonly used and effective non-ionic surfactant for this purpose.

Materials:

  • This compound

  • Polysorbate 20 (or other suitable solubilizer)

  • Distilled Water (or aqueous base)

  • Beakers and stirring apparatus

Procedure:

  • Pre-mix Fragrance and Solubilizer: In a separate beaker, combine the this compound and Polysorbate 20. A common starting ratio is 1:1, but this may need to be optimized depending on the desired concentration of this compound.

  • Ensure Clarity: Stir the mixture until it is completely clear and homogenous. This indicates that the this compound has been fully solubilized.

  • Incorporate into Aqueous Base: Slowly add the solubilized fragrance mixture to the distilled water or aqueous base while stirring gently.

  • Observe for Clarity: The final solution should be clear. If cloudiness occurs, the ratio of solubilizer to this compound may need to be increased.

  • Final Adjustments: Add any other desired ingredients (e.g., humectants, preservatives) and adjust the pH if necessary.

Stability and Compatibility Testing

Ensuring the stability of this compound within a cosmetic formulation is critical for maintaining its olfactory profile and the overall quality of the product throughout its shelf life.

Protocol 3: Accelerated Stability Testing

Rationale: Accelerated stability testing exposes the product to elevated temperatures to predict its long-term stability in a shorter timeframe. This is a standard industry practice to identify potential issues such as discoloration, phase separation, and changes in fragrance character.

Procedure:

  • Sample Preparation: Prepare samples of the final formulation in the intended final packaging.

  • Storage Conditions: Place the samples in stability chambers at various temperature and humidity conditions. Common conditions include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (Real-time control)

    • 5°C ± 2°C (for observing potential crystallization)

    • Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles)

  • Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Physical Stability: Appearance, color, clarity, phase separation, and viscosity.

    • Chemical Stability: pH and quantification of this compound (see Protocol 4).

    • Olfactory Stability: Odor profile compared to a control sample stored at room temperature.

Analytical Quality Control

Quantitative analysis of this compound in the final product is essential for ensuring product consistency and verifying that the fragrance is present at the intended concentration.

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for the analysis of fragrance ingredients in complex cosmetic matrices. Headspace sampling can be particularly useful for analyzing the volatile fragrance profile and its changes over time during stability studies.[8][9][10]

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Oven Program: Initial 60°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation (for an O/W emulsion):

  • Extraction: Accurately weigh approximately 1 g of the cosmetic product into a centrifuge tube. Add a suitable organic solvent (e.g., hexane or ethyl acetate) and an internal standard (e.g., tetradecane).

  • Vortex and Centrifuge: Vortex vigorously to extract the this compound into the organic phase. Centrifuge to separate the layers.

  • Analysis: Inject an aliquot of the organic supernatant into the GC-MS system.

Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

cluster_gcms_protocol GC-MS Quantification Workflow A Sample Weighing & Internal Standard Addition B Solvent Extraction A->B C Vortexing & Centrifugation B->C D Supernatant Injection into GC-MS C->D E Data Analysis & Quantification D->E

Caption: Workflow for the quantification of this compound in a cosmetic matrix by GC-MS.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic products when used in accordance with the guidelines established by regulatory and advisory bodies.

  • Research Institute for Fragrance Materials (RIFM): RIFM has conducted a safety assessment of this compound and concluded that it is not genotoxic and does not pose a risk for skin sensitization at current use levels.[11]

  • Cosmetic Ingredient Review (CIR): The CIR has assessed the safety of various citrus-derived ingredients, which may contain this compound, and found them to be safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[12]

  • Scientific Committee on Consumer Safety (SCCS): While a specific, recent, standalone opinion on this compound was not identified, the SCCS continuously reviews the safety of fragrance ingredients. Formulators should stay informed of any updates from this body.

As with any fragrance ingredient, it is recommended to conduct a patch test for new formulations, especially for products intended for individuals with sensitive skin.

Conclusion

This compound is a valuable and versatile fragrance ingredient for a wide range of cosmetic applications. Its pleasant and complex aroma, coupled with its excellent stability, makes it a preferred choice for formulators. By following the detailed protocols for incorporation, stability testing, and quality control outlined in this guide, researchers and scientists can effectively utilize this compound to develop high-quality, stable, and aesthetically pleasing cosmetic products. Adherence to regulatory guidelines and a thorough understanding of its physicochemical properties are paramount to ensuring both product performance and consumer safety.

References

  • Burnett, C. L., et al. (n.d.). Safety Assessment of Citrus Flower- and Leaf-Derived Ingredients as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Food and Chemical Toxicology, 183, 114363.
  • PerfumersWorld. (2026). This compound. Retrieved from [Link]

  • PerfumersWorld. (n.d.). This compound. Retrieved from [Link]

  • Rodriguez-Maecker, R., et al. (2017). Identification of terpenes and essential oils by means of static headspace gas chromatography-ion mobility spectrometry. Analytical and Bioanalytical Chemistry, 409(28), 6615-6627.
  • Serebryannikova, K. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7175.
  • Biorius. (n.d.). The Dossiers Currently on the Table of the SCCS. Retrieved from [Link]

  • SBBLG. (n.d.). Alpha this compound (Ex-Orange). Retrieved from [Link]

  • Giese, E., et al. (2021). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil.
  • Johnson, W., Jr. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters. International Journal of Toxicology, 31(5_suppl), 137S-162S.
  • PerkinElmer. (2021). HS-GC/MS Solution for the Determination of Terpenes. AZoLifeSciences. Retrieved from [Link]

  • PubChem. (n.d.). Cosmetic Ingredient Review (CIR). Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). About CIR. Retrieved from [Link]

  • Singh, V., Agrawal, G. P., & Singh, B. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna, 28(1), 167-170.
  • European Commission. (n.d.). SCCS - Opinions. Public Health. Retrieved from [Link]

  • Rodriguez-Maecker, R., et al. (2017). Identification of terpenes and essential oils by means of static headspace gas chromatography-ion mobility spectrometry. ResearchGate. Retrieved from [Link]

  • Adorjan, B., & Buchbauer, G. (2010). Biological properties of essential oils: an updated review. Flavour and Fragrance Journal, 25(6), 407-426.
  • Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry.
  • IFF. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). terpineol acetate. Retrieved from [Link]

  • da Silva, J. K. R., et al. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Brazilian Chemical Society, 29(11), 2354-2362.
  • Scribd. (n.d.). Chemistry Project. Retrieved from [Link]

  • Google Patents. (n.d.). Solubilizing agent for essential oils and cosmetic formulations containing them.
  • SCCS. (2017). Opinion of the Scientific Committee on Consumer Safety (SCCS) - Final version of the Opinion on Vitamin A (retinol, retinyl acetate and retinyl palmitate) in cosmetic products. Regulatory Toxicology and Pharmacology, 84, 102-104.
  • Lilienblum, W., et al. (2017). Opinion of the Scientific Committee on Consumer Safety (SCCS) - Final version of the Opinion on Vitamin A (retinol, retinyl acetate and - retinyl palmitate) in cosmetic products. ResearchGate. Retrieved from [Link]

  • Z-M, T., et al. (2015). Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. Journal of the Brazilian Chemical Society, 26(8), 1611-1620.
  • COSlaw.eu. (2021). The SCCS opinions published in summer 2021. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilization of terpenoids in cosmetic compositions.
  • Patent Alert. (n.d.). Stabilization of terpenoids in cosmetic compositions. Retrieved from [Link]

Sources

Application Notes and Protocols: Terpinyl Acetate as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, food scientists, and product development professionals on the application of terpinyl acetate as a flavoring agent in the food industry. This compound, a monoterpene ester, is valued for its pleasant, sweet, and floral aroma with herbaceous and citrus nuances.[1][2][3] This guide details its physicochemical properties, sensory profile, regulatory status, and provides detailed protocols for its incorporation into various food matrices, including beverages, baked goods, and confectionery. The protocols are designed to ensure flavor stability, homogeneity, and optimal sensory perception in the final product.

Introduction to this compound

This compound is a naturally occurring compound found in a variety of essential oils, including those from cardamom, pine, and lavender.[4][5] It is a colorless to pale yellow liquid with a characteristic sweet, floral, and herbaceous aroma, often with notes of bergamot and lavender.[4][6] Due to its appealing sensory profile and stability, it is a widely used ingredient in both the fragrance and flavor industries.[1] In the food sector, it is utilized to impart fruity and floral notes to a range of products.[7]

Chemical Structure and Identification

The chemical structure of α-terpinyl acetate, the most common isomer, is presented below. It is important to note that commercial "this compound" can be a mixture of isomers (α-, β-, and γ-).[8]

Caption: Chemical structure of α-terpinyl acetate.

CAS Number: 80-26-2[3] FEMA Number: 3047[9] JECFA Number: 368[9] Molecular Formula: C₁₂H₂₀O₂[9] Molecular Weight: 196.29 g/mol [9]

Physicochemical Properties and Sensory Profile

A thorough understanding of this compound's properties is essential for its effective application in food products.

Physicochemical Data
PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, herbaceous, floral, with notes of bergamot and lavender[4][6]
Taste Herbaceous, woody, slightly spicy[10]
Boiling Point 220 °C[9]
Density ~0.953 g/mL at 25 °C[11]
Solubility Insoluble in water; soluble in alcohol and most fixed oils[3][9]
Stability Generally stable; may be unstable in highly acidic conditions (pH < 3)[5][12]
Sensory Characteristics

This compound provides a fresh, floral, and slightly fruity character to food products. Its flavor profile is often described as a blend of lavender, bergamot, and a hint of pine.[1][2] This makes it a versatile ingredient for a wide array of applications, from citrus beverages to berry-flavored confectionery.[2][8] The perceived flavor can be influenced by its concentration and the food matrix it is incorporated into.

Regulatory Status and Safety

This compound is widely recognized as a safe flavoring substance by major regulatory bodies.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[4][13]

  • FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[13]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[9]

Application Workflow: From Concept to Final Product

The successful incorporation of this compound into a food product follows a systematic workflow. This process ensures that the desired flavor profile is achieved and maintained throughout the product's shelf life.

Application_Workflow Concept Flavor Profile Concept Dosage Dosage Determination (Benchtop Trials) Concept->Dosage Matrix Food Matrix Compatibility Assessment Dosage->Matrix Sensory Sensory Evaluation Dosage->Sensory Protocol Application Protocol Development Matrix->Protocol ScaleUp Pilot Plant Scale-Up Protocol->ScaleUp QC Quality Control Testing Protocol->QC ScaleUp->QC QC->Sensory ShelfLife Shelf-Life Stability Studies Sensory->ShelfLife Final Final Product Formulation ShelfLife->Final

Caption: General workflow for flavor application.

Recommended Usage Levels

The following table provides the FEMA GRAS recommended average and maximum usage levels of this compound in various food categories. These are starting points, and optimal levels should be determined through sensory evaluation.

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)Reference(s)
Non-alcoholic Beverages-3.5[14]
Chewing Gum14.0260.0[14]
Hard Candy-9.9[10]
Frozen Dairy-3.2[14]
Gelatins & Puddings--[10]
Baked Goods--[7]
Condiments & Relishes-15.0[14]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating this compound into different food systems.

Application in Beverages

Objective: To achieve a clear, stable, and homogenous distribution of this compound in a water-based beverage.

Causality: Due to its insolubility in water, this compound requires a carrier solvent or emulsification to prevent phase separation and ensure a consistent flavor in the final beverage.[3][15]

Protocol:

  • Preparation of Flavor Concentrate:

    • Accurately weigh the required amount of this compound based on benchtop trials and recommended usage levels.

    • Prepare a stock solution by dissolving the this compound in a food-grade solvent such as ethanol or propylene glycol. A common starting ratio is 1:10 (flavor:solvent). This enhances its miscibility with the beverage base.

  • Incorporation into Beverage:

    • For clear beverages, add the flavor concentrate slowly to the beverage base under constant, gentle agitation. Avoid excessive aeration which can lead to flavor loss.

    • For cloudy beverages or those containing other oils, an emulsion is recommended.

      • Prepare a pre-emulsion by mixing the flavor concentrate with an emulsifying agent (e.g., gum acacia, modified starch) and a small amount of the beverage's aqueous phase.[15][16]

      • Process the pre-emulsion through a high-shear mixer or homogenizer to create a stable oil-in-water emulsion with a small droplet size (<1 µm).[17][18]

      • Add the stable emulsion to the bulk of the beverage with gentle mixing.

  • Timing of Addition:

    • Incorporate the flavor concentrate or emulsion at the latest possible stage in the production process, preferably after any heat treatment steps like pasteurization, to minimize thermal degradation and volatile loss.[19]

  • Quality Control:

    • Perform a visual inspection for clarity and absence of separation.

    • Conduct sensory analysis to confirm the desired flavor profile.

    • Use Gas Chromatography (GC) to quantify the this compound concentration in the final product to ensure it meets specifications.[20]

Application in Baked Goods

Objective: To ensure flavor retention and a uniform flavor profile in baked goods after high-temperature processing.

Causality: The high temperatures of baking can cause significant loss of volatile flavor compounds. Encapsulation or late-stage addition can help mitigate this.

Protocol:

  • Flavor System Selection:

    • For applications where the flavor is mixed into the dough or batter, consider using an encapsulated form of this compound. The protective matrix (e.g., maltodextrin, gum arabic) will help shield the flavor from heat and release it during mastication.

    • If using liquid this compound, it can be incorporated into the fat or oil phase of the recipe, as it is oil-soluble.[3]

  • Incorporation into Dough/Batter:

    • If using an encapsulated powder, blend it with the other dry ingredients to ensure even distribution.

    • If using the liquid form, add it to the fat or oil component of the recipe and mix thoroughly before combining with the other ingredients.

  • Topical Application:

    • For a more pronounced aroma, a solution of this compound in a suitable solvent (e.g., ethanol) can be sprayed onto the surface of the baked good after baking and cooling. This is particularly effective for glazes and icings.

  • Baking Considerations:

    • Be aware that some flavor loss is inevitable during baking. It is advisable to conduct trials to determine the optimal initial dosage to achieve the desired final flavor intensity.

  • Quality Control:

    • Perform sensory evaluation on the cooled, finished product.

    • Headspace GC analysis can be used to assess the volatile profile and quantify the remaining this compound.[21]

Application in Confectionery (Hard Candy)

Objective: To evenly disperse this compound in a high-sugar, high-temperature matrix while minimizing flavor loss.

Causality: Adding volatile flavors to hot candy syrup can cause them to flash off. The timing and method of addition are critical for flavor retention.[10][22]

Protocol:

  • Preparation:

    • Ensure all ingredients and equipment are ready before starting, as the process is time-sensitive.

  • Cooking the Syrup:

    • Combine sugar, corn syrup, and water in a saucepan and heat until the sugar dissolves.

    • Bring the mixture to a boil and cook until it reaches the hard-crack stage (300-310°F or 149-154°C), using a candy thermometer for accuracy.[10]

  • Flavor Incorporation:

    • Remove the saucepan from the heat and allow the boiling to subside completely. This is a critical step to prevent the violent evaporation of the flavor.

    • Quickly but gently stir in the this compound. It is recommended to use a concentrated form to minimize the amount of liquid added.[22]

    • Safety Note: When adding the flavor, steam will be released. Avoid inhaling the vapors directly.[10]

  • Depositing and Cooling:

    • Immediately pour the flavored syrup into molds or onto a greased and cooled slab.

    • Allow the candy to cool completely at room temperature.

  • Quality Control:

    • Conduct sensory evaluation of the final candies to assess flavor intensity and quality.

    • Analytical testing can be performed on dissolved candy samples to quantify the this compound content.

Troubleshooting and Considerations

The successful application of this compound may require addressing potential challenges.

Troubleshooting_Tree Start Flavor Issue Detected WeakFlavor Weak Flavor Start->WeakFlavor OffNote Off-Note Start->OffNote Inconsistent Inconsistent Flavor Start->Inconsistent IncreaseDosage Increase Dosage WeakFlavor->IncreaseDosage Is dosage sufficient? CheckProcess Review Process (Heat, Aeration) WeakFlavor->CheckProcess Is there flavor loss? CheckPurity Analyze Raw Material (GC-MS) OffNote->CheckPurity Is raw material pure? CheckInteraction Evaluate Matrix Interactions OffNote->CheckInteraction Interaction with matrix? CheckMixing Improve Mixing Protocol Inconsistent->CheckMixing Is mixing adequate? CheckEmulsion Check Emulsion Stability Inconsistent->CheckEmulsion Is it an emulsion? Encapsulation Use Encapsulated Flavor CheckProcess->Encapsulation Consider Encapsulation AdjustFormula Modify other ingredients CheckInteraction->AdjustFormula Adjust Formulation Homogenize Optimize Homogenization CheckEmulsion->Homogenize Improve Homogenization

Caption: Decision tree for troubleshooting flavor issues.

  • Flavor Scalping: this compound, being a volatile organic compound, can be absorbed by certain packaging materials, particularly plastics.[1][11][14] This "scalping" can lead to a decrease in flavor intensity over the product's shelf life. It is crucial to conduct stability studies with the final packaging to assess and mitigate this effect.

  • Matrix Interactions: The food matrix can significantly impact the release and perception of this compound.[21] Proteins and fats can bind with flavor molecules, reducing their volatility and perceived intensity. Sensory testing in the final product matrix is essential.

  • pH Stability: While generally stable, this compound may be susceptible to hydrolysis in highly acidic environments (pH < 3), which could lead to the formation of terpineol and acetic acid, altering the flavor profile.[5] It is important to evaluate its stability in the specific pH of the food product.

Quality Control and Analytical Methods

Robust quality control measures are necessary to ensure the consistency and quality of food products flavored with this compound.

  • Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID), is the primary method for identifying and quantifying this compound in both the raw material and the finished food product.[2][20]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simpler and more rapid technique that can be used for the quantification of this compound, particularly for quality control in routine analysis.[11]

  • Sensory Evaluation: Sensory panels are indispensable for assessing the final flavor profile and consumer acceptance. Both descriptive analysis by trained panelists and affective tests with consumers can provide valuable data.[4][5][9][23][24]

Conclusion

This compound is a valuable and versatile flavoring agent for the food industry, capable of imparting unique and desirable sensory characteristics to a wide range of products. Its successful application hinges on a solid understanding of its physicochemical properties, careful consideration of the food matrix, and the implementation of precise and controlled processing protocols. By following the guidelines and methodologies outlined in this document, food scientists and product developers can effectively leverage the potential of this compound to create innovative and appealing food products.

References

Application Notes and Protocols for Alpha-Terpinyl Acetate: A Guide for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Alpha-Terpinyl Acetate

Alpha-terpinyl acetate (α-TA) is a monoterpene ester naturally present in the essential oils of various aromatic plants, including cardamom, pine, and Thymus pulegioides.[1] As the pharmaceutical and food industries increasingly seek natural alternatives to synthetic preservatives and antimicrobial agents, compounds like α-TA are gaining significant attention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate and validate the antimicrobial and antifungal properties of α-terpinyl acetate.

The protocols detailed herein are designed to be self-validating, emphasizing causality in experimental design. We will explore the mechanisms through which α-TA exerts its effects and provide step-by-step instructions for quantifying its efficacy against a range of pathogenic and spoilage microorganisms.

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial and antifungal activity of α-terpinyl acetate is primarily attributed to its ability to compromise the structural integrity of microbial cell envelopes. While research on the precise molecular targets is ongoing, evidence points towards a mechanism involving the disruption of cell membranes and walls.

Antibacterial Mechanism

In bacteria, particularly Gram-negative species like Escherichia coli, α-terpinyl acetate is believed to induce sublethal injuries to both the outer and cytoplasmic membranes. This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell death. The repair of these injuries has been shown to be dependent on peptidoglycan synthesis, suggesting that the cell wall is a key target. The hydrophobic nature of α-TA facilitates its interaction with the lipid components of the bacterial cell membrane, disrupting its fluidity and function.

G cluster_bacterium Bacterial Cell bacterium E. coli outer_membrane Outer Membrane disruption Membrane Disruption & Increased Permeability outer_membrane->disruption peptidoglycan Peptidoglycan Layer inner_membrane Cytoplasmic Membrane inner_membrane->disruption cytoplasm Cytoplasm alpha_TA Alpha-Terpinyl Acetate alpha_TA->outer_membrane Targets alpha_TA->peptidoglycan Inhibits repair leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed antibacterial mechanism of Alpha-Terpinyl Acetate.

Antifungal Mechanism

The antifungal action of α-terpinyl acetate, and its closely related precursor α-terpineol, also centers on membrane disruption.[2][3] In fungi, these compounds interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2] This interference, coupled with direct interaction with membrane lipids, leads to increased permeability, leakage of ions and other cellular components, and ultimately, cell lysis.[2][4] Studies on fungi like Aspergillus ochraceus have shown that α-terpineol can cause severe hyphal distortions and spore disruption.[3]

G cluster_fungus Fungal Cell fungus Aspergillus sp. cell_wall Cell Wall cell_membrane Cell Membrane (Ergosterol) ergosterol_inhibition Interference with Ergosterol Biosynthesis cell_membrane->ergosterol_inhibition cytoplasm_fungus Cytoplasm alpha_TA_fungus Alpha-Terpinyl Acetate alpha_TA_fungus->cell_membrane membrane_disruption_fungus Membrane Disruption & Increased Permeability ergosterol_inhibition->membrane_disruption_fungus leakage_fungus Leakage of Cytoplasmic Contents membrane_disruption_fungus->leakage_fungus death_fungus Cell Death / Lysis leakage_fungus->death_fungus

Caption: Proposed antifungal mechanism of Alpha-Terpinyl Acetate.

Quantitative Assessment of Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for pure α-terpinyl acetate against various microorganisms as determined by the broth microdilution method. These values provide a quantitative measure of its potency.

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria62.562.5[1]
Escherichia coliGram-negative Bacteria125>125[1]
Candida albicansYeast31.362.5[1]
Candida parapsilosisYeast15.631.3[1]
Aspergillus flavusFungus0.41.6[1]
Aspergillus fumigatusFungus1.63.1[1]
Trichophyton rubrumDermatophyte0.40.8[1]
Trichophyton mentagrophytesDermatophyte1.63.1[1]

Experimental Protocols

The following protocols are adapted from established methods for testing the antimicrobial activity of essential oils and their components. Due to the hydrophobic nature of α-terpinyl acetate, modifications such as the use of an emulsifying agent are critical for obtaining reliable and reproducible results.

Protocol 1: Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is considered the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits microbial growth (MIC) and the minimum concentration that results in microbial death (MBC/MFC).

G start Start prep_stock Prepare Stock Solution of α-Terpinyl Acetate in DMSO with Tween 80 start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in Broth in a 96-well Plate prep_stock->serial_dilute add_inoculum Add Standardized Microbial Inoculum to Each Well serial_dilute->add_inoculum controls Include Positive (Inoculum only) and Negative (Broth only) Controls add_inoculum->controls incubate Incubate at Appropriate Temperature and Duration controls->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_mcf Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mcf incubate_agar Incubate Agar Plates plate_mcf->incubate_agar read_mcf Determine MBC/MFC: Lowest Concentration with No Colony Growth incubate_agar->read_mcf end End read_mcf->end

Caption: Workflow for Broth Microdilution Assay.

Materials:

  • Alpha-terpinyl acetate (high purity)

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (or other suitable non-ionic surfactant)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Positive control antibiotic/antifungal (e.g., gentamicin, itraconazole)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of α-terpinyl acetate in DMSO. To enhance solubility in the aqueous broth, add Tween 80 to the broth medium to a final concentration of 0.5% (v/v).

  • Serial Dilutions: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the α-terpinyl acetate stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells (broth only).

  • Controls: Include a positive control (broth with inoculum, no α-TA) and a negative control (broth only). A solvent control (broth with the highest concentration of DMSO/Tween 80 used) should also be included to ensure it does not inhibit microbial growth.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and yeasts, 28-30°C for molds) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of α-terpinyl acetate that completely inhibits visible growth.

  • MBC/MFC Determination: From each well showing no visible growth, plate 10-100 µL onto sterile agar plates. Incubate the plates under the same conditions as above. The MBC/MFC is the lowest concentration that results in no colony formation on the agar plates.

Protocol 2: Agar Disc Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Alpha-terpinyl acetate

  • Sterile filter paper discs (6 mm diameter)

  • Agar plates with appropriate medium

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile swabs

  • Positive and negative controls

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Disc Application: Aseptically apply sterile filter paper discs to the surface of the inoculated agar plate.

  • Compound Application: Pipette a known volume (e.g., 5-10 µL) of α-terpinyl acetate (either pure or at a specific concentration) onto each disc.

  • Controls: Use a disc with a standard antibiotic as a positive control and a disc with the solvent used to dilute α-TA as a negative control.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Vapor Phase Antimicrobial Assay

Given the volatile nature of α-terpinyl acetate, its activity in the vapor phase is of interest for applications such as food preservation and air disinfection.

Materials:

  • Petri dishes with inoculated agar

  • Sterile filter paper or cotton ball

  • Alpha-terpinyl acetate

  • Sealing tape (e.g., Parafilm)

Procedure:

  • Inoculate Plate: Prepare an inoculated agar plate as described in the agar disc diffusion method.

  • Apply Compound: Place a sterile filter paper disc or cotton ball, impregnated with a known amount of α-terpinyl acetate, onto the inside of the Petri dish lid. Do not allow it to come into direct contact with the agar surface.

  • Seal and Incubate: Seal the Petri dish with Parafilm to create a closed environment and incubate it in an inverted position.

  • Observation: After incubation, observe the plate for inhibition of microbial growth on the agar surface. The extent of inhibition can be compared to a control plate with no α-terpinyl acetate in the lid.

Synergistic Effects

The combination of α-terpinyl acetate or its precursor, α-terpineol, with other antimicrobial compounds can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities. For instance, studies have shown that α-terpineol can act synergistically with other essential oil components like terpinen-4-ol against bacteria such as Pseudomonas aeruginosa.[5] Investigating these interactions can be valuable for developing more potent antimicrobial formulations. The checkerboard microdilution assay is a common method for assessing synergy.

Safety and Cytotoxicity Considerations

While α-terpinyl acetate is a promising natural antimicrobial, it is essential to evaluate its safety and potential cytotoxicity. Preliminary studies have shown that it may exhibit cytotoxicity in some in vitro assays. Therefore, any potential therapeutic or preservative application should be preceded by thorough toxicological assessments.

Conclusion

Alpha-terpinyl acetate demonstrates significant antimicrobial and antifungal properties, primarily by disrupting the cell membranes of microorganisms. The protocols outlined in this guide provide a robust framework for researchers to quantify its efficacy and explore its mechanisms of action. By employing standardized and appropriately modified methodologies, the scientific community can further elucidate the potential of α-terpinyl acetate as a natural alternative in drug development and other industrial applications.

References

  • Caring Sunshine. (n.d.). Relationship: Fungal Infections and Alpha-terpineol. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) and minimum.... Retrieved from [Link]

  • Kong, Q., et al. (2019). Antifungal mechanisms of α-terpineol and terpene-4-alcohol as the critical components of Melaleuca alternifolia oil in the inhibition of rot disease caused by Aspergillus ochraceus in postharvest grapes. Journal of Applied Microbiology, 126(4), 1161-1174. Retrieved from [Link]

  • ResearchGate. (2025). Antifungal mechanisms of α‐terpineol and terpene‐4‐alcohol as the critical components of Melaleuca alternifolia oil in the inhibition of rot disease caused by Aspergillus ochraceus in postharvest grapes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of α-terpineol on the cell constituents' release (a).... Retrieved from [Link]

  • Ložienė, K., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Retrieved from [Link]

  • Ložienė, K., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. MDPI. Retrieved from [Link]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Retrieved from [Link]

  • Ložienė, K., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. Retrieved from [Link]

  • Li, L., et al. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Pakistan Journal of Pharmaceutical Sciences, 27(4), 873-877. Retrieved from [Link]

  • ResearchGate. (2025). Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity. Diameters of inhibition zone of foodborne.... Retrieved from [Link]

  • Frontiers. (2024). Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Investigation of antifungal activity mechanisms of alpha- pinene, eugenol, and limonene. Retrieved from [Link]

  • FooDB. (2010). Showing Compound alpha-Terpinyl acetate (FDB003994). Retrieved from [Link]

  • Singh, R., et al. (2024). Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa. Indian Journal of Microbiology, 64(4), 1951-1955. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. Retrieved from [Link]

Sources

Insecticidal and repellent properties of terpinyl acetate against pests.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the evaluation of terpinyl acetate as a bio-insecticide, detailing its toxic and repellent properties against various pests. This document provides researchers, scientists, and formulation experts with the foundational principles and detailed experimental protocols required for a comprehensive assessment.

Introduction: The Potential of this compound in Pest Management

This compound is a monoterpene ester naturally occurring in the essential oils of various plants, including cardamom, pine, and certain species of the Cupressaceae family.[1][2] As the agricultural and public health sectors seek more sustainable and environmentally benign alternatives to synthetic pesticides, plant-derived compounds like this compound have garnered significant interest.[1][3] This compound has demonstrated notable insecticidal activity through both contact and fumigant action against several key pests, suggesting its potential as a valuable active ingredient in next-generation biopesticides.[1][3]

The rationale for investigating individual compounds like this compound, rather than relying solely on crude essential oils, is rooted in the pursuit of consistency, potency, and a clear understanding of the mechanism of action. Isolating active components allows for the development of standardized formulations and can help mitigate the risk of pests developing resistance.[1] This guide provides a structured approach to methodically evaluate the insecticidal and repellent efficacy of this compound.

Part 1: Assessment of Insecticidal Activity

Insecticidal activity is broadly categorized by the mode of delivery through which the compound exerts its toxic effects on the target pest. For a volatile compound like this compound, two primary modes are critical to evaluate: fumigant toxicity (action via the vapor phase) and contact toxicity (action via direct physical contact).

Application Note 1.1: Fumigant Toxicity

Principle of Causality: Fumigant toxicity is particularly relevant for volatile compounds like this compound and is crucial for controlling pests in enclosed spaces (e.g., stored product pests) or those that are difficult to reach with direct sprays. The compound's vapor pressure allows it to penetrate the insect's respiratory system (trachea), leading to systemic toxicity.[4] This method assesses the lethality of the compound's vapor in a sealed environment, providing a direct measure of its efficacy as a fumigant.

Protocol 1.1: Sealed-Container Fumigation Bioassay

This protocol is adapted from methodologies used to assess the fumigant action of essential oil components against aphids and other insects.[1][5]

Materials:

  • Pure this compound (≥98% purity)

  • Acetone or ethanol (analytical grade, as a solvent)

  • Glass vials or jars with airtight screw caps (volume appropriate for the target insect, e.g., 60-250 mL)

  • Filter paper discs (e.g., Whatman No. 1)

  • Micropipettes

  • Target pest insects (e.g., Myzus persicae, Tribolium castaneum)

  • Control insects from the same cohort

  • Incubator or environmental chamber set to standard conditions (e.g., 25±2°C, 60±10% RH, 12:12 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/mL). From this stock, create a serial dilution to achieve a range of five to seven test concentrations. The concentration range should be determined from preliminary range-finding tests designed to produce mortality between 10% and 90%.

  • Treatment Application: Apply a precise volume (e.g., 10 µL) of each test dilution onto a filter paper disc. The solvent should be allowed to evaporate completely in a fume hood for 15-30 seconds, leaving only the this compound.[5]

  • Experimental Setup: Place the treated filter paper inside the airtight cap of the glass vial. Introduce a known number of insects (e.g., 10-20 adults) into the vial. A small piece of host material or food source may be included if the observation period is longer than 24 hours.

  • Controls: Prepare two sets of controls.

    • Negative Control: A filter paper treated only with the solvent to account for any mortality caused by the solvent itself.

    • Untreated Control: A vial with insects and an untreated filter paper to measure natural mortality.

  • Incubation and Observation: Seal the vials and place them in an incubator under controlled conditions. Record insect mortality at set time intervals (e.g., 3, 6, 12, 21, 24, and 48 hours).[1] An insect is considered dead if it is immobile when gently prodded with a fine brush.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Use probit analysis to calculate the Lethal Concentration (LC₅₀ and LC₉₅) values and their 95% confidence intervals for each observation time.

Application Note 1.2: Contact Toxicity

Principle of Causality: Contact toxicity measures the insecticidal effect following direct physical interaction with the compound. The active ingredient must penetrate the insect's cuticle to reach its target site, often the nervous system.[6] This assay is fundamental for developing topical sprays or surface treatments. The inclusion of a surfactant can be critical, as it enhances the spreading and adherence of the compound on the waxy cuticle of the insect, thereby increasing its bioavailability and efficacy.[1][3]

Protocol 1.2: Direct Spray Contact Bioassay

This protocol is designed to simulate the application of a spray formulation and assess mortality upon direct contact.[1]

Materials:

  • This compound formulations at various concentrations (as prepared for the fumigant assay, but may include a non-ionic surfactant like Tween 80 at 0.1%)

  • Petri dishes lined with filter paper

  • Potter spray tower or a small, calibrated hand-sprayer

  • Target insects

  • Ventilated containers for post-treatment observation

Procedure:

  • Preparation of Test Arenas: Place a known number of insects (e.g., 15-20) in a petri dish.

  • Application: Place the open petri dish in the Potter spray tower. Apply a standardized volume of the test solution (e.g., 1-2 mL) at a constant pressure to ensure uniform coverage.

  • Controls: Spray one group of insects with the solvent-surfactant solution (vehicle control) and leave another group unsprayed (negative control).

  • Post-Treatment: After spraying, transfer the insects to a clean, ventilated container with access to food. This step is crucial to distinguish between immediate knockdown effects and true mortality.

  • Observation and Data Analysis: Record mortality at regular intervals (e.g., 1, 6, 12, 24 hours). Calculate mortality rates, correct with Abbott's formula as needed, and determine the Lethal Dose (LD₅₀ and LD₉₅) values using probit analysis.

Workflow and Data Presentation for Insecticidal Assays

G cluster_prep Phase 1: Preparation cluster_fumigant Protocol 1.1: Fumigant Assay cluster_contact Protocol 1.2: Contact Assay cluster_analysis Phase 2: Data Collection & Analysis P1 Prepare Serial Dilutions of this compound P2 Prepare Control Solutions (Solvent & Untreated) F1 Apply solution to filter paper P1->F1 Test Substance C1 Place insects in Petri dish P1->C1 Test Substance P2->F1 Controls P2->C1 Controls F2 Introduce insects to sealed container F1->F2 F3 Incubate under controlled conditions F2->F3 A1 Record Mortality at Time Intervals (e.g., 1, 6, 12, 24h) F3->A1 C2 Apply direct spray (e.g., Potter Tower) C1->C2 C3 Transfer to clean container with food C2->C3 C3->A1 A2 Correct Mortality (Abbott's Formula) A1->A2 A3 Calculate LC50 / LD50 (Probit Analysis) A2->A3

Table 1: Example Data Summary for Insecticidal Activity of this compound

Target Pest Assay Type Metric Value (95% CI) Time Point Source
Myzus persicae Fumigation % Mortality 100% 21 hours [1]
Myzus persicae Direct Spray (10% soln.) % Mortality 75% 60 minutes [1]
Psocoptera (booklice) Contact Toxicity Relative Potency ~4.5x > crude oil 24 hours [1]
Plutella xylostella Fumigation (Adults) LC₅₀ Hypothetical 24 hours N/A

| Tribolium castaneum | Contact (Larvae) | LD₅₀ | Hypothetical | 24 hours | N/A |

Part 2: Evaluation of Repellent Properties

Repellency is a behavioral response where an insect is driven away from a chemical source. This is distinct from insecticidal action, which results in death. Evaluating repellency is critical for developing products intended for personal protection or for creating protective barriers around crops or structures. Assays are typically designed to give insects a choice between a treated and an untreated area or stimulus.[7][8]

Application Note 2.1: Spatial Repellency

Principle of Causality: Spatial repellency describes the ability of a volatile compound to prevent insects from entering a treated space, without requiring direct contact.[9] This is a crucial parameter for products like vapor-emitting devices. The assay must be designed to quantify an insect's movement away from a chemical stimulus in the air. A dual-choice chamber or Y-tube olfactometer is the gold standard, as it provides a clear, quantifiable choice and minimizes other confounding behavioral factors.[10]

Protocol 2.1: Dual-Choice Arena Assay

This protocol is a simplified method for screening spatial repellency, adapted from choice-chamber designs.[8]

Materials:

  • A dual-chamber test arena (e.g., two connected boxes or a large petri dish divided by a barrier allowing insect passage)

  • Filter paper

  • This compound solutions and solvent control

  • Target insects (e.g., Aedes aegypti, Tribolium castaneum)

Procedure:

  • Arena Setup: Designate one chamber as "Treatment" and the other as "Control." Place a filter paper disc treated with a specific concentration of this compound in the treatment chamber and a solvent-treated disc in the control chamber.

  • Insect Introduction: Release a known number of insects (e.g., 20-30) into a neutral central zone or equally into both chambers.

  • Acclimation and Observation: Allow the insects to acclimatize for a short period (e.g., 5-10 minutes). After this period, count the number of insects present in the treatment chamber (Nₜ) and the control chamber (N꜀) at set time intervals (e.g., every 10 minutes for one hour).

  • Data Analysis: Calculate the Percent Repellency (PR) for each observation using the formula: PR (%) = [(N꜀ - Nₜ) / (N꜀ + Nₜ)] * 100

  • Interpretation: A positive PR value indicates repellency, a value near zero indicates no effect, and a negative value suggests attraction. Results should be analyzed using appropriate statistical tests (e.g., ANOVA or t-test) to compare repellency across different concentrations.

G cluster_setup Phase 1: Experimental Setup cluster_exp Phase 2: Bioassay cluster_analysis Phase 3: Data Analysis S1 Prepare Dual-Choice Arena S2 Apply this compound to Treatment Zone S1->S2 S3 Apply Solvent to Control Zone S1->S3 E1 Introduce Insects to Neutral Release Point S2->E1 S3->E1 E2 Allow for Acclimation and Free Movement E1->E2 E3 Count Insects in Each Zone at Timed Intervals E2->E3 A1 Calculate Percent Repellency (PR) PR = [(Nc - Nt) / (Nc + Nt)] * 100 E3->A1 A2 Perform Statistical Analysis (e.g., ANOVA) A1->A2 A3 Determine Concentration-Response Relationship A2->A3

Part 3: Advanced Protocol - Olfactory System Response

Principle of Causality: To understand why an insect is repelled, it is necessary to investigate the direct interaction between the chemical and the insect's primary sensory organs. Electroantennography (EAG) is a powerful technique that measures the summated electrical potential from the entire antenna in response to an odorant stimulus.[11] A strong EAG response indicates that the insect's olfactory receptor neurons are sensitive to this compound, providing a physiological basis for the observed behavioral repellency. This technique is crucial for confirming that the compound is being detected by the insect's olfactory system.

Protocol 3.1: Electroantennography (EAG) Screening

Materials:

  • EAG system (micromanipulators, recording and reference electrodes, amplifier, data acquisition interface)

  • Stereomicroscope

  • Odor delivery system (stimulus controller)

  • This compound solutions in a high-purity solvent (e.g., paraffin oil)

  • Live, immobilized insects

Procedure:

  • Antenna Preparation: Immobilize a live insect (e.g., by chilling). Under a microscope, carefully excise one antenna.

  • Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base or the head of the insect.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Using a stimulus controller, a precise puff of air carrying the volatilized this compound (from a treated filter paper in a Pasteur pipette) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded by the software.

  • Controls and Standardization: Test a range of concentrations. A solvent blank should be used as a negative control. A known standard repellent or attractant (e.g., DEET, 1-octen-3-ol) should be used as a positive control to confirm the preparation's viability.[12]

  • Data Analysis: The amplitude of the negative voltage deflection (in millivolts, mV) is the primary measure of the response. Responses are typically normalized by subtracting the response to the solvent control.

G

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for evaluating the insecticidal and repellent properties of this compound. Initial findings indicate that it is a potent insecticidal agent against multiple pests, particularly through fumigation.[1] Its efficacy is concentration and time-dependent. While its repellent properties are less documented, the provided protocols offer a clear path for their quantification.

Future research should focus on:

  • Mechanism of Action: Elucidating the specific molecular targets of this compound in insects, potentially through studies on acetylcholinesterase inhibition or effects on octopamine receptors.[6][13]

  • Spectrum of Activity: Testing against a broader range of agricultural and public health pests.

  • Formulation Development: Investigating formulations (e.g., microencapsulation) to enhance stability and residual activity under field conditions.

  • Synergistic Effects: Exploring combinations of this compound with other natural compounds to identify potential synergistic interactions that could enhance efficacy and manage resistance.[1]

By following these standardized and validated protocols, researchers can generate the robust and comparable data needed to advance this compound from a promising natural compound to a commercially viable biopesticide.

References

  • Shin, B., Lee, S., Lee, D., & Yang, J. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. MDPI. Available at: [Link]

  • Valerio, F. (2024). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science. Available at: [Link]

  • Henderson, T. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Labstat. Available at: [Link]

  • Shin, B., Lee, S., Lee, D., & Yang, J. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. ResearchGate. Available at: [Link]

  • Huang, Y., Zhang, Y., Zhang, Y., Yi, C., Zhang, J., Wu, S., & Wu, H. (2022). Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.). National Institutes of Health (NIH). Available at: [Link]

  • Ložienė, K., Švedienė, J., Paškevičius, A., Raudonienė, V., & Venskutonis, P. R. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. MDPI. Available at: [Link]

  • Ložienė, K., Švedienė, J., Paškevičius, A., Raudonienė, V., & Venskutonis, P. R. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. Available at: [Link]

  • Mathews, T., Joyce, E., Abramson, C. I., Wells, H., & Sheaff, R. J. (2025). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. MDPI. Available at: [Link]

  • Shin, B., Lee, S., Lee, D., & Yang, J. (2022). Putative insecticidal compounds profiled by GC-MS analysis. (a) this compound; (b) Bornyl acetate. ResearchGate. Available at: [Link]

  • Hill, J., & Smith, J. (2023). Development of a behavioral assay for testing essential oil repellency with Aedes aegypti mosquitoes. ResearchGate. Available at: [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. World Health Organization. Available at: [Link]

  • Grieco, J. P., Achee, N. L., Sardelis, M. R., Chauhan, K. R., & Roberts, D. R. (2005). A Novel High-Throughput Screening System to Evaluate the Behavioral Response of Adult Mosquitoes to Chemicals. DTIC. Available at: [Link]

  • Afify, A., & Potter, C. J. (2020). Insect repellents mediate species-specific olfactory behaviours in mosquitoes. National Institutes of Health (NIH). Available at: [Link]

  • World Health Organization. (2013). GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. IRIS. Available at: [Link]

  • Gonzalez, P. V., González Audino, P. A., & Masuh, H. M. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. PubMed. Available at: [Link]

  • Mathews, T., Joyce, E., Abramson, C. I., Wells, H., & Sheaff, R. J. (2025). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. ResearchGate. Available at: [Link]

  • Jankowska, M., & Rogalska, J. (2023). Are We Adequately Testing Essential Oils as Insecticides in the Laboratory? Bridging the Gap Between Laboratory Bioassays and Field Applications. MDPI. Available at: [Link]

  • Valerio, F. (2024). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers. Available at: [Link]

  • Benelli, G., & Pavela, R. (2021). Essential Oils and Their Formulations for the Control of Curculionidae Pests. Frontiers. Available at: [Link]

  • Mathews, T., Joyce, E., Abramson, C. I., Wells, H., & Sheaff, R. J. (2025). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. PubMed. Available at: [Link]

  • da Silva, A. R., & de Oliveira, E. E. (2023). Elucidating the molecular mechanisms of essential oils' insecticidal action using a novel cheminformatics protocol. ResearchGate. Available at: [Link]

  • Rojas-Jaimes, J. F., & Stashenko, E. E. (2023). Insecticidal activity of essential oils from American native plants against Aedes aegypti (Diptera: Culicidae): an introduction to their possible mechanism of action. National Institutes of Health (NIH). Available at: [Link]

  • Huang, Y., Zhang, Y., Zhang, Y., Yi, C., Zhang, J., Wu, S., & Wu, H. (2022). Contact toxicity (a,b) of (-)-4-terpineol and the essential oil of A. lavandulaefolia against P. xylostella larvae and their fumigant toxicity (c,d) against P. xylostella adults, at 12 and 24 h post treatment, respectively. ResearchGate. Available at: [Link]

  • Jankowska, M., & Rogalska, J. (2021). Controlling Stored Products' Pests with Plant Secondary Metabolites: A Review. MDPI. Available at: [Link]

  • Deisig, N., Kretzschmar, A., & Bonnafé, E. (2014). Electrophysiological and behavioral responses of Spodoptera littoralis caterpillars to attractive and repellent plant volatiles. Frontiers. Available at: [Link]

  • Tak, J. H., & Isman, M. B. (2020). Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus. SciSpace. Available at: [Link]

  • Vitabase. (n.d.). Relationship: Insect Repellant and Terpinolene. Vitabase. Available at: [Link]

  • Lu, X., Li, X., & Zhang, Y. (2025). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). National Institutes of Health (NIH). Available at: [Link]

  • Tan, K., & Wang, Z. (2022). Electrophysiological and Behavioral Responses of Apis mellifera and Bombusterrestris to Melon Flower Volatiles. MDPI. Available at: [Link]

  • Kumar, A., & Kumar, S. (2022). Electrophysiological Measurements From Moth Olfactory System. Protocol Preview. Available at: [Link]

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Terpinyl Acetate: A Bio-derived Green Solvent for Sustainable Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Solvents

The principles of green chemistry are increasingly guiding the evolution of organic synthesis, with a strong emphasis on the reduction or elimination of hazardous substances. Solvents, often comprising the bulk of a reaction mass, are a primary target for improvement due to their significant environmental and health impacts. The ideal green solvent is derived from renewable resources, possesses a low toxicity profile, is biodegradable, and exhibits a high flash point, while effectively facilitating chemical reactions. Terpinyl acetate, a naturally occurring monoterpene ester, is emerging as a promising candidate that aligns with these principles. Found in various essential oils, it is characterized by a pleasant floral and herbaceous aroma.[1] Beyond its traditional use in fragrances and flavorings, its potential as a sustainable reaction medium in organic synthesis is gaining attention. This technical guide provides an in-depth exploration of this compound as a green solvent, detailing its properties, synthesis, and a protocol for its application in biocatalysis.

Physicochemical Properties and Green Credentials of this compound

This compound's suitability as a green solvent is underpinned by its favorable physicochemical properties and environmental profile. It is a colorless to pale yellow liquid, soluble in common organic solvents, with limited solubility in water.[2] Its high boiling point and flash point reduce the risks associated with volatile and flammable solvents. Furthermore, its derivation from renewable botanical sources, such as pine trees, and its ready biodegradability, contribute to its sustainability.[3]

PropertyValueReference(s)
CAS Number 80-26-2[1]
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Odor Floral, herbaceous, lavender, bergamot[1]
Density 0.953 g/mL at 25 °C[1]
Boiling Point 220 °C[1]
Flash Point 101 °C (closed cup)[4]
Solubility Soluble in ethanol and organic solvents; insoluble in water.[4]
Biodegradability Readily Biodegradable[3]
Source Renewable (derived from pine trees)[3]

Synthesis of this compound: A Green Approach

The synthesis of this compound itself can be achieved through environmentally benign methods, further enhancing its green profile. One common method is the esterification of α-terpineol with acetic anhydride. While traditional synthesis might use mineral acids, greener alternatives employing biocatalysts are gaining traction.

Workflow for the Synthesis of this compound

cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product alpha-Terpineol alpha-Terpineol Esterification Esterification alpha-Terpineol->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification This compound This compound Esterification->this compound Biocatalyst (e.g., Lipase) Biocatalyst (e.g., Lipase) Biocatalyst (e.g., Lipase)->Esterification Catalyzes

Caption: Synthesis of this compound via Biocatalytic Esterification.

Application Notes and Protocols: Lipase-Catalyzed Synthesis in a Green Medium

While the exploration of this compound as a broad-spectrum solvent for various organic reactions is still an emerging field, its application in biocatalysis is a promising area. The following protocol details the synthesis of this compound using a lipase catalyst in a green solvent system, supercritical carbon dioxide (SC-CO₂), which can be seen as a model for enzymatic reactions where this compound itself could serve as the reaction medium. Lipases are particularly attractive catalysts due to their biodegradability, high selectivity, and ability to function under mild conditions.[5]

Protocol: Lipase-Catalyzed Synthesis of this compound in Supercritical Carbon Dioxide

This protocol is adapted from a study by Liaw and Liu (2010) on the enzymatic synthesis of this compound.[1]

Objective: To synthesize this compound from α-terpineol and acetic anhydride using a lipase catalyst in a supercritical carbon dioxide medium.

Materials:

  • α-Terpineol

  • Acetic anhydride

  • Immobilized Candida rugosa lipase

  • Supercritical fluid extractor equipped with a high-pressure reaction vessel

  • CO₂ (SFC grade)

  • Gas chromatograph (GC) for analysis

Experimental Procedure:

  • Reactor Preparation: Ensure the high-pressure reaction vessel of the supercritical fluid extractor is clean and dry.

  • Charging the Reactor:

    • Introduce a specific molar ratio of α-terpineol and acetic anhydride into the reaction vessel. A molar ratio of 1:1 can be a starting point.

    • Add the immobilized Candida rugosa lipase to the reactant mixture. The enzyme loading can be optimized, but a typical starting point is 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions:

    • Seal the reaction vessel.

    • Pressurize the system with CO₂ to the desired pressure (e.g., 10 MPa).

    • Heat the vessel to the desired temperature (e.g., 50 °C).

  • Reaction Monitoring:

    • The reaction can be carried out for a specified duration (e.g., 1.5 hours).

    • If the system allows for in-situ sampling, aliquots can be taken at different time intervals to monitor the reaction progress by GC analysis.

  • Product Recovery:

    • After the reaction is complete, depressurize the system carefully. The CO₂ will vent as a gas, leaving the reaction mixture behind.

    • Separate the immobilized enzyme from the liquid product by filtration or centrifugation. The enzyme can be washed and potentially reused.

  • Analysis:

    • Analyze the liquid product using gas chromatography (GC) to determine the conversion of α-terpineol and the yield of this compound.

Expected Outcome:

This enzymatic process is expected to yield this compound with high selectivity. The study by Liaw and Liu (2010) reported an esterification extent of 53.0% under continuous operation at 10 MPa and 50 °C for 1.5 hours.[1]

Causality Behind Experimental Choices:

  • Supercritical CO₂ as Solvent: SC-CO₂ is a green solvent that is non-toxic, non-flammable, and easily removed from the reaction mixture by depressurization. It offers good solubility for non-polar compounds and can enhance mass transfer.

  • Immobilized Lipase: Immobilization of the enzyme allows for easy separation from the reaction mixture and enhances its stability, enabling reuse and reducing costs.

  • Acetic Anhydride as Acyl Donor: Acetic anhydride is often used as it can drive the reaction towards the product side.

Logical Workflow for Lipase-Catalyzed Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_outcome Outcome A Charge Reactor: α-Terpineol, Acetic Anhydride, Immobilized Lipase B Pressurize with SC-CO₂ (e.g., 10 MPa) A->B C Heat to Reaction Temperature (e.g., 50 °C) B->C D Incubate for Reaction Time (e.g., 1.5 h) C->D E Depressurize to remove CO₂ D->E F Separate Immobilized Enzyme (Filtration/Centrifugation) E->F G Analyze Product by GC F->G I Recovered Enzyme for Reuse F->I H This compound Product G->H

Caption: Step-by-step workflow for the enzymatic synthesis of this compound.

Future Outlook and Broader Applications

The use of this compound as a green solvent is a field with considerable room for exploration. Its favorable properties suggest its potential applicability in a wider range of organic transformations, including palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings, which are fundamental in pharmaceutical and fine chemical synthesis.[6][7] Further research is needed to evaluate its performance in these reactions, focusing on catalyst compatibility, reaction kinetics, and product yields compared to conventional solvents. Its bio-derived nature and sustainable profile make it a compelling alternative that warrants deeper investigation by the scientific community.

References

  • Liaw, E.-T., & Liu, K.-J. (2010). Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology, 101(10), 3320–3324. [Link]

  • Gainsford, G. J., et al. (2001). Conversion of α-pinene to this compound over H-beta zeolites.
  • Wijayati, N., et al. (2017). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry, 33(6).
  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Virot, M., Tomao, V., Colnagui, G., Visinoni, F., & Chemat, F. (2008). Terpenes as Green Solvents for Extraction of Oil from Microalgae. Molecules, 13(8), 1764-1774. [Link]

  • Chemat, F., et al. (2014). Terpenes as Green Solvents for Natural Products Extraction. In Alternative Solvents for Natural Products Extraction (pp. 205-219). Springer.
  • Ghandi, K. (2014). A review of the use of eutectic solvents, terpenes and terpenoids in liquid–liquid extraction processes. Journal of Industrial and Engineering Chemistry, 20(4), 1183-1191.
  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 5, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Sandoval, G., et al. (2002). Solvent-free enzymatic synthesis of pentyl esters in a batch reactor using a commercial immobilized lipase. Biotechnology and Bioengineering, 78(3), 313-320.
  • Sharma, S., & Kanwar, S. S. (2014). Organic solvent tolerant lipases and their applications.
  • MDPI. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. Molecules, 27(20), 7013. [Link]

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Application Notes & Protocols: Terpinyl Acetate as a Potential Biopesticide in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Terpinyl Acetate

The imperative for sustainable agricultural practices has catalyzed the search for effective, environmentally benign alternatives to synthetic pesticides. Among the most promising candidates are plant-derived essential oils and their constituents. This compound, a monoterpene ester, is a naturally occurring secondary metabolite found in various aromatic plants, including cardamom, cypress, and certain chemotypes of thyme.[1][2][3] Traditionally valued in the fragrance and food industries for its pleasant aroma, recent scientific inquiry has illuminated its significant potential as a multifaceted biopesticide.[2][3]

This document serves as a comprehensive technical guide for researchers evaluating this compound's utility in pest management. It provides the scientific rationale, detailed experimental protocols for efficacy and safety assessment, and considerations for formulation and field application. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Table 1: Physicochemical Properties of α-Terpinyl Acetate

Property Value Source
Chemical Formula C₁₂H₂₀O₂ PubChem[4]
Molar Mass 196.29 g/mol PubChem[4]
Appearance Colorless Liquid EPA[4]
Odor Herbal, sweet, lavender-like BuyerGuide[3]
Boiling Point 115 °C at 2.00 mm Hg PubChem[4]

| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT). Toxic to aquatic life with long-lasting effects. | RIFM[5], SDS[6] |

Proposed Mechanisms of Action

While the precise molecular targets of many terpenoids are still under active investigation, current research points towards several plausible mechanisms for this compound's bioactivity. Understanding these mechanisms is critical for predicting its spectrum of activity and developing synergistic formulations.

  • Neurotoxicity in Insects: A primary mode of action for many essential oil components is the disruption of the insect nervous system. Terpenoids can act as antagonists or modulators of key neurotransmitter receptors, such as the octopamine receptor, which is unique to invertebrates, or the GABA (gamma-aminobutyric acid) receptor. This can lead to paralysis, cessation of feeding, and eventual mortality. Studies on related monoterpenes have shown potent insecticidal activity against a range of agricultural pests, including aphids.[7][8]

  • Enzyme Inhibition: this compound may interfere with vital metabolic enzymes in pests. Research has shown that related compounds can inhibit the activity of detoxification enzymes like glutathione S-transferases (GSTs) and metabolic enzymes such as acetylcholinesterase (AChE) and Na+/K+-ATPase.[9]

  • Mitochondrial Disruption: Emerging evidence suggests that some terpenoids can specifically target cellular respiration. This compound has been shown to be a potent inhibitor of mitochondrial ATP production by targeting oxidative phosphorylation, which could deprive the organism of necessary energy, leading to lethality.[10]

  • Antifungal and Antibacterial Action: this compound has demonstrated significant antifungal activity, particularly against dermatophytes and fungi like Botrytis cinerea, and weaker activity against bacteria.[1][11][12] The mechanism is likely related to the disruption of cell membrane integrity and function, a common mode of action for lipophilic compounds like terpenoids.

Laboratory Evaluation: Efficacy & Phytotoxicity Protocols

The following protocols provide a standardized framework for the initial laboratory assessment of this compound. It is crucial to use technical grade (>95% purity) this compound for these assays to ensure that the observed effects are attributable to the active ingredient.

Protocol: Insecticidal Bioassays

This section outlines three common methods to assess insecticidal activity: contact toxicity, fumigant toxicity, and repellent/antifeedant effects.[13][14] The choice of method depends on the target pest's biology and the intended application. For example, fumigation is highly relevant for stored product pests, while contact toxicity is crucial for foliar pests.

G cluster_prep Preparation cluster_assays Bioassays (n=3-5 replicates) cluster_data Data Collection & Analysis P1 Source Pest Culture (e.g., Myzus persicae) A1 Contact Toxicity (Leaf-Dip Method) P1->A1 A2 Fumigant Toxicity (Sealed Container Method) P1->A2 A3 Repellency Assay (Choice Test) P1->A3 P2 Prepare Stock Solution (this compound in Acetone) P3 Create Serial Dilutions (e.g., 0.1% to 5% v/v) P2->P3 P3->A1 P3->A2 P3->A3 D1 Record Mortality/Response (at 24, 48, 72 hrs) A1->D1 A2->D1 A3->D1 D2 Calculate LC₅₀ / RC₅₀ (Probit Analysis) D1->D2 D3 Determine Mode of Action D2->D3

Caption: A stepwise process for developing a field-ready this compound biopesticide.

Framework for Small-Scale Field Trials
  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replicates. Plot sizes should be appropriate for the crop and application method.

  • Treatments: Include several rates of the this compound formulation, a negative control (formulation blank), a positive control (commercial standard), and an untreated control.

  • Application: Apply treatments using calibrated equipment (e.g., backpack sprayer) to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) during application.

  • Data Collection:

    • Pest Population: Conduct pre-treatment counts and subsequent counts at regular intervals (e.g., 3, 7, 14 days post-application).

    • Crop Injury: Assess phytotoxicity at each interval using a standardized rating scale.

    • Beneficial Insects: Monitor populations of key predators and pollinators to assess non-target effects.

    • Yield: At harvest, measure relevant yield parameters (e.g., marketable fruit weight, biomass).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Environmental & Regulatory Synopsis

This compound is generally considered to be readily biodegradable and is not expected to persist or bioaccumulate in the environment. [5]However, like most essential oils, it can be toxic to aquatic organisms, and care must be taken to avoid release into waterways. [4][6]While it has a long history of safe use in food and cosmetics, its registration as a pesticide active ingredient requires a comprehensive data package on toxicology, environmental fate, and efficacy, as stipulated by regulatory bodies like the EPA in the United States.

Conclusion

This compound presents a compelling profile as a potential biopesticide, with demonstrated insecticidal, nematicidal, and antifungal properties. Its multi-modal action suggests it could be a valuable tool in integrated pest management (IPM) and resistance management strategies. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy and crop safety, paving the way for the development of novel, sustainable pest control solutions.

References

  • Barra, A. (2021). New Insights Into Biopesticides: Solid and Liquid Formulations of Essential Oils and Derivatives. Frontiers in Plant Science. Available at: [Link]

  • Vaičiulytė, V., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules. Available at: [Link]

  • Vaičiulytė, V., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. Available at: [Link]

  • Thakur, M., et al. (2022). Plant Essential Oils as Biopesticides: Applications, Mechanisms, Innovations, and Constraints. MDPI. Available at: [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Food and Chemical Toxicology. Available at: [Link]

  • Plant Protection Science. (2024). Biopesticide formulation based on essential oils in Drosophila suzukii management as a future of pest control. Plant Protection Science. Available at: [Link]

  • El-Zaend, A. S. (2017). Formulation of Essential Oil Pesticides Technology and their Application. Juniper Publishers. Available at: [Link]

  • Menossi, M., et al. (2022). Essential Oils and Their Formulations for the Control of Curculionidae Pests. Frontiers in Plant Science. Available at: [Link]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna. Available at: [Link]

  • Złotek, U., et al. (2019). Characterization and Phytotoxicity Assessment of Essential Oils from Plant Byproducts. Molecules. Available at: [Link]

  • May, C., et al. (2022). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. Insects. Available at: [Link]

  • Lee, Y., et al. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. MDPI. Available at: [Link]

  • BuyerGuide. (2024). α-Terpinyl Acetate, a natural and safe monoterpene ester. BuyerGuide. Available at: [Link]

  • Lee, Y., et al. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. ResearchGate. Available at: [Link]

  • Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. Available at: [Link]

  • Vaičiulytė, V., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PMC - PubMed Central. Available at: [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Abdel-Rahman, F. H., & Saleh, M. A. (2012). Nematicidal activity of terpenoids. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.). PMC - NIH. Available at: [Link]

  • Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]

  • PubChem. (n.d.). beta-Terpinyl acetate. PubChem - NIH. Available at: [Link]

  • Fatma, A., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Plant Science. Available at: [Link]

  • ResearchGate. (n.d.). Putative insecticidal compounds profiled by GC-MS analysis. (a) this compound; (b) Bornyl acetate. ResearchGate. Available at: [Link]

  • Lee, Y., et al. (2021). Chemical compositions and antifungal activity against Botrytis cinerea of the essential oils from the leaves of three conifer. Taylor & Francis Online. Available at: [Link]

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Application Notes & Protocols: Investigating the Neuropharmacological Profile of Terpinyl Acetate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Terpinyl acetate, a monoterpene ester found in various essential oils, is gaining interest for its potential effects on the central nervous system (CNS). As a member of the terpenoid class of compounds, which includes well-studied molecules like linalool and linalyl acetate, this compound is hypothesized to possess anxiolytic, sedative, and other neuropharmacological properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate these effects in animal models. We delve into the mechanistic rationale behind experimental design, provide detailed, self-validating protocols for key behavioral assays, and offer insights into data interpretation and safety considerations.

Introduction to this compound: A Profile

This compound is a naturally occurring phytochemical responsible for the characteristic aroma of plants such as lavender and pine. Structurally, it is the acetate ester of terpineol. The therapeutic potential of essential oils rich in these components has been explored for centuries in traditional medicine for anxiety and mood disorders.[3][4] Modern pharmacology seeks to isolate and characterize the activity of individual constituents like this compound to develop novel therapeutics with potentially fewer side effects than conventional drugs like benzodiazepines.[5]

The primary hypothesis for the neuropharmacological action of many terpenes and their esters is the modulation of major neurotransmitter systems, most notably the GABAergic system.[3][6] This guide will focus on the practical application of preclinical models to test this hypothesis for this compound.

Mechanistic Rationale: The GABAergic Hypothesis

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian CNS.[7] The GABAA receptor, a ligand-gated ion channel, is a key target for many anxiolytic and sedative drugs. When GABA binds to the GABAA receptor, it opens a chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and reducing its excitability.

Compounds like benzodiazepines do not activate the receptor directly but act as positive allosteric modulators; they bind to a different site on the receptor complex, enhancing the effect of GABA.[7] It is proposed that many terpenoids, likely including this compound, share this mechanism.[3][8] They are thought to bind to an allosteric site on the GABAA receptor, increasing the receptor's affinity for GABA or the efficacy of channel opening, thereby potentiating GABAergic inhibition. This proposed mechanism underlies the sedative, anxiolytic, and potential anticonvulsant effects observed.[3]

Some evidence also suggests that terpenoids may interact with other systems, such as the serotonergic system, which is also crucial in regulating mood and anxiety.[1][9] However, the most robust line of inquiry begins with the GABAergic system.

Caption: Proposed mechanism of this compound at a GABAergic synapse.

Core Behavioral Assays: Protocols and Application Notes

To evaluate the neuropharmacological effects of a novel compound, a battery of behavioral tests is essential. Each test is designed to probe a specific domain of CNS activity. The following protocols are foundational for characterizing the anxiolytic and sedative properties of this compound.

Experimental Workflow Overview

A standardized workflow is critical for reproducibility. This involves careful planning from animal acclimatization through to final data analysis. Blinding the experimenter to the treatment groups is a mandatory step to prevent bias.[10]

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A 1. Animal Acclimatization (≥1 week housing) (≥1 hour to testing room) B 2. Group Assignment (Randomized) A->B C 3. Drug Administration (i.p. or p.o.) - Vehicle Control - this compound (Doses) - Positive Control (e.g., Diazepam) B->C D 4. Behavioral Assay (e.g., EPM, OFT) (5-10 min duration) C->D E 5. Data Acquisition (Automated Video-Tracking) D->E F 6. Statistical Analysis (e.g., ANOVA, t-test) E->F G 7. Interpretation F->G

Caption: Standardized workflow for preclinical neuropharmacological testing.

Protocol 1: Assessment of Anxiolytic-like Activity using the Elevated Plus-Maze (EPM)
  • Causality & Rationale: The EPM test is a gold-standard assay for anxiety-like behavior in rodents.[11] It leverages the conflict between the animal's natural tendency to explore a new environment and its innate fear of open, elevated spaces.[12] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the "riskier" open arms.[10][13]

  • Apparatus:

    • A plus-shaped maze, elevated 50-55 cm from the floor.[11][14]

    • Two opposite arms (50 cm x 10 cm for rats; 30 cm x 5 cm for mice) are open.[11]

    • Two opposite arms are enclosed by high walls (e.g., 40 cm for rats; 15 cm for mice).[11][14]

    • Material should be non-reflective and easy to clean (e.g., matte-finished acrylic).[11]

    • An overhead camera connected to video-tracking software (e.g., ANY-maze, EthoVision XT) is required for automated data collection.[13]

  • Step-by-Step Methodology:

    • Habituation: Transport animals to the testing room at least 1 hour before the experiment begins to allow for acclimatization to the new environment.[12]

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection, i.p., or oral gavage, p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Diazepam, 1-2 mg/kg, i.p.). The pre-treatment time will depend on the route of administration (typically 30 min for i.p.).[13]

    • Trial Initiation: Gently place the animal in the center of the maze, facing one of the open arms.[14] Immediately start the video recording.

    • Exploration: Allow the animal to explore the maze undisturbed for a single 5-minute session.[13][14] The experimenter should remain out of the animal's sight.[14]

    • Trial Termination: At the end of 5 minutes, gently remove the animal and return it to its home cage.

    • Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues from the previous animal.[11][14]

  • Data Collection & Interpretation:

ParameterDescriptionExpected Effect of Anxiolytic
Time in Open Arms (%) (Time in open arms / Total time) x 100Increase
Entries into Open Arms (%) (Entries into open arms / Total entries) x 100Increase
Time in Closed Arms (%) (Time in closed arms / Total time) x 100Decrease
Total Arm Entries Sum of entries into all arms.No significant change (to rule out motor effects)
Head Dips Number of times the animal pokes its head over the side of an open arm.Increase
Stretched-Attend Postures A risk-assessment behavior.Decrease
Protocol 2: Assessment of Locomotor Activity and Anxiety using the Open Field Test (OFT)
  • Causality & Rationale: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[15] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals will explore the center of the arena more freely.[16] This test is crucial for determining if a compound's effects in the EPM are due to genuine anxiolysis or simply a change in overall movement (sedation or hyperactivity).

  • Apparatus:

    • A square arena (e.g., 50x50 cm for mice; 100x100 cm for rats) with high walls.[16]

    • The floor is typically divided into a "center" zone and a "periphery" zone by the tracking software.[17]

    • An overhead camera and tracking software are used for automated recording.[16]

  • Step-by-Step Methodology:

    • Habituation & Dosing: Follow the same pre-test procedures as described for the EPM.[17][18]

    • Trial Initiation: Gently place the animal in the center of the open field arena.

    • Exploration: Allow the animal to explore freely for a 5-10 minute session while recording its movements.[17]

    • Trial Termination & Cleaning: At the end of the session, return the animal to its home cage and thoroughly clean the arena with 70% ethanol.[17]

  • Data Collection & Interpretation:

ParameterDescriptionExpected Effect of SedativeExpected Effect of Anxiolytic
Total Distance Traveled The total distance the animal moves during the session.Decrease No significant change
Time in Center (%) The percentage of total time spent in the center zone.VariableIncrease
Latency to Enter Center Time it takes for the animal to first enter the center zone.IncreaseDecrease
Rearing Frequency Number of times the animal stands on its hind legs.Decrease No significant change or increase
Grooming Duration Total time spent grooming.VariableDecrease (if anxiety-induced)
Protocol 3: Assessment of Hypnotic Properties using Thiopental-Induced Sleeping Time
  • Causality & Rationale: This assay directly measures the sedative-hypnotic effects of a compound.[19] Thiopental is a short-acting barbiturate that induces sleep by enhancing GABAergic neurotransmission.[20] If this compound also potentiates the GABA system, it should significantly decrease the time it takes for thiopental to induce sleep (onset) and increase the total duration of sleep.[21][22]

  • Apparatus:

    • Standard animal cages.

    • Syringes for drug administration.

    • A stopwatch.

  • Step-by-Step Methodology:

    • Animal Grouping & Dosing: Divide animals into control (vehicle), positive control (e.g., Diazepam, 2-4 mg/kg, p.o.), and this compound groups (various doses, p.o.).[19][21]

    • Thiopental Administration: After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to all animals.[19]

    • Measure Onset of Sleep: Immediately after thiopental injection, start the stopwatch and observe the animal for the loss of the righting reflex. The righting reflex is lost when the animal, placed on its back, fails to right itself within 30 seconds. The time to this point is the "onset of sleep."[20]

    • Measure Duration of Sleep: The duration of sleep is the time from the loss of the righting reflex until its spontaneous recovery (the animal successfully rights itself when placed on its back).[20]

  • Data Collection & Interpretation:

ParameterDescriptionExpected Effect of Sedative/Hypnotic
Latency to Sleep (Onset) Time from thiopental injection to loss of righting reflex.Decrease
Duration of Sleep Time from loss of righting reflex to its recovery.Increase

Toxicology and Safety Profile

Before clinical consideration, a compound's safety must be established. While specific data on this compound is limited, read-across assessments from regulatory bodies on isomers and related compounds provide valuable insights.

  • Repeated Dose Toxicity: In a 20-week study in rats, a read-across material (this compound isomer mixture) showed no adverse effects on growth, hematology, or organ morphology at dietary concentrations up to 10,000 ppm (equivalent to 400-500 mg/kg/day). The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10,000 ppm.[23]

  • Genotoxicity: Data from in vitro micronucleus tests indicate that this compound is not clastogenic and does not present a concern for genotoxic potential.[24]

  • Developmental Toxicity: A NOAEL for developmental toxicity was determined to be 200 mg/kg/day based on studies of terpineol, a hydrolysis product of this compound.[24]

These data suggest a favorable preliminary safety profile, but further specific toxicological studies on pure this compound would be required for drug development.

Conclusion and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for the systematic evaluation of this compound's neuropharmacological effects. The evidence from related terpenoids strongly suggests that this compound is likely to exhibit anxiolytic and sedative properties, primarily through positive allosteric modulation of the GABAA receptor.

Future research should focus on dose-response characterization, direct receptor binding assays to confirm the molecular target, and investigation into its effects in other CNS models, such as those for depression or convulsions.[1][25] By combining rigorous behavioral pharmacology with mechanistic studies, the therapeutic potential of this compound can be fully elucidated.

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Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Properties of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. Terpinyl acetate, a monoterpene ester found in various essential oils, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] This document provides a comprehensive guide for investigating the anti-inflammatory properties of this compound in vitro. It offers detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation. These protocols are designed to be self-validating, ensuring robust and reproducible results for researchers in drug discovery and development.

The primary focus of these application notes is to assess the ability of this compound to modulate inflammatory responses in a cellular context. This is typically achieved by using a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce an inflammatory state in immune cells like macrophages.[3][4][5] The subsequent measurement of key inflammatory mediators and analysis of intracellular signaling pathways allows for a detailed characterization of this compound's anti-inflammatory potential.

Core Experimental Workflow

A systematic investigation into the anti-inflammatory effects of this compound involves a multi-step process. This workflow ensures that the observed effects are specific to the compound's anti-inflammatory activity and not a result of cellular toxicity.

Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Measurement of Inflammatory Mediators cluster_2 Phase 3: Mechanistic Investigation A Cell Culture & Seeding (e.g., RAW 264.7 Macrophages) B Cytotoxicity Assessment (MTT Assay) A->B Determine non-toxic concentration range C LPS-induced Inflammation B->C Proceed with non-toxic concentrations D Treatment with this compound C->D E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) D->F G Analysis of Signaling Pathways H Western Blot for NF-κB Pathway (p-p65, p-IκBα) G->H I Western Blot for MAPK Pathway (p-p38, p-ERK, p-JNK) G->I

Caption: A logical workflow for in vitro anti-inflammatory assessment.

PART 1: Foundational Assays
1.1 Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for in vitro inflammation studies due to its robust response to inflammatory stimuli like LPS.

  • Cell Line: RAW 264.7 (murine macrophages)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

1.2 Cytotoxicity Assessment: MTT Assay

Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed reduction in inflammatory markers is not due to cell death. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

ParameterDescription
Principle Conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[6][8][9]
Endpoint Colorimetric measurement of formazan concentration.
Interpretation A decrease in absorbance indicates reduced cell viability.
PART 2: Measurement of Inflammatory Mediators
2.1 Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages through its interaction with Toll-like receptor 4 (TLR4).[3]

2.2 Nitric Oxide (NO) Quantification: Griess Assay

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the determination of its stable metabolite, nitrite, in the cell culture supernatant.[11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[15]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light.[11] Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

ParameterDescription
Principle A two-step diazotization reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.[12][13]
Endpoint Colorimetric measurement of the azo dye.
Interpretation A decrease in absorbance indicates reduced NO production.
2.3 Pro-inflammatory Cytokine Measurement: ELISA

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play crucial roles in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.[16][17][18]

Protocol:

  • Sample Preparation: Collect the cell culture supernatants from the LPS-stimulated and this compound-treated cells as described in the Griess assay protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.

CytokineRole in Inflammation
TNF-α A key mediator of acute inflammation.
IL-6 Involved in both acute and chronic inflammation.
IL-1β A potent pro-inflammatory cytokine.
PART 3: Mechanistic Investigation

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[19][20][21]

3.1 Analysis of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation.[19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[22]

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 degrades, releasing p65_p50_n p65/p50 p65_p50->p65_p50_n translocates Terpinyl_Acetate This compound Terpinyl_Acetate->IKK inhibits? DNA DNA p65_p50_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcribes

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Western Blot Protocol for p-p65 and p-IκBα:

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB pathway, providing insights into its activation.[19][22][23][24]

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[24] Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

3.2 Analysis of the MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, are also key players in the inflammatory response, regulating the expression of pro-inflammatory genes.[20][21]

Western Blot Protocol for p-p38, p-ERK, and p-JNK:

The protocol for analyzing the phosphorylation of MAPK proteins is similar to that for the NF-κB pathway, using specific primary antibodies for phosphorylated and total p38, ERK, and JNK.

Expected Outcomes and Data Interpretation

AssayExpected Result with Effective Anti-inflammatory ActivityInterpretation
MTT Assay No significant decrease in cell viability at the tested concentrations.The observed anti-inflammatory effects are not due to cytotoxicity.
Griess Assay Dose-dependent decrease in nitrite concentration in LPS-stimulated cells.This compound inhibits the production of nitric oxide.[25][26]
ELISA Dose-dependent decrease in the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated cells.This compound suppresses the production of key pro-inflammatory cytokines.
Western Blot (NF-κB) Reduced phosphorylation of p65 and IκBα in LPS-stimulated cells.This compound inhibits the activation of the NF-κB signaling pathway.[27][28][29]
Western Blot (MAPK) Reduced phosphorylation of p38, ERK, and/or JNK in LPS-stimulated cells.This compound modulates the MAPK signaling pathway.[29][30]

Conclusion

These application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to characterize the compound's mechanism of action. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

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  • How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry? (2014).
  • What will be the best way to test NFkb activation via western blot? (2024).
  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.
  • Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... (n.d.).
  • The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study. (2025). PubMed Central.
  • Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer p
  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PubMed Central.
  • Inhibitory activity of nine essential oils on nitric oxide production by human leukocytes. (2025).
  • A Review on Anti-Inflammatory Activity of Monoterpenes. (n.d.). PubMed Central.
  • Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxid
  • Linalool and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. (n.d.).
  • Acetate reduces microglia inflammatory signaling in vitro. (n.d.). PubMed.
  • Acetate reduces microglia inflammatory signaling in vitro. (n.d.). PubMed Central.
  • Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies. (n.d.). PubMed.
  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (n.d.). PLOS One.
  • Acetate Suppresses Lipopolysaccharide-stimulated Nitric Oxide Production in Primary Rat Microglia but not in BV-2 Microglia Cells. (n.d.). PubMed.
  • Neuronal p38 MAPK Signaling Contributes to Cisplatin-Induced Peripheral Neurop
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • Effects of acetate on lipid metabolism and related signaling expression... (n.d.).

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Troubleshooting & Optimization

Improving the yield and selectivity of terpinyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of terpinyl acetate. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to enhance reaction yield and selectivity.

Technical Support Center: this compound Synthesis

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main strategies for synthesizing this compound, each with distinct advantages and challenges:

  • Two-Step Synthesis: This is the traditional industrial method, involving the acid-catalyzed hydration of α-pinene to α-terpineol, followed by the esterification of the purified α-terpineol with acetic anhydride.[1][2][3] This route often provides better overall purity but is more labor- and time-intensive.

  • One-Step Synthesis: This approach involves the direct reaction of α-pinene with an acylating agent (like acetic acid or acetic anhydride) in the presence of a catalyst.[3][4] While this method simplifies the process, achieving high selectivity can be challenging due to competing isomerization and rearrangement side reactions.[5]

Q2: Why is selectivity a major challenge in the one-step synthesis from α-pinene?

The core challenge lies in the inherent reactivity of the α-pinene structure under acidic conditions. The protonation of α-pinene generates a carbocation intermediate that is prone to Wagner-Meerwein rearrangements.[2] This leads to a competition between the desired ring-opening reaction to form the α-terpinyl carbocation (and subsequently this compound) and ring-enlarging or isomerization reactions that produce byproducts like bornyl acetate, fenchyl acetate, camphene, and limonene.[2][6] Catalyst choice and reaction conditions are paramount in directing the reaction toward the desired product.

Q3: What is the general effect of temperature on the reaction?

Temperature has a dual effect. Initially, increasing the reaction temperature generally increases the reaction rate and the yield of this compound.[7] However, there is an optimal temperature for each catalytic system. Exceeding this temperature often promotes undesirable side reactions, such as dehydration and isomerization, which can lead to a decrease in both yield and selectivity.[2] For instance, in one study, the yield increased up to 40°C and then decreased at higher temperatures.[2]

Q4: Should I use acetic acid or acetic anhydride as the acylating agent?

The choice depends on the synthesis route and catalyst.

  • Acetic Anhydride is commonly used in the esterification of α-terpineol (the second step of the two-step process) and in enzymatic syntheses.[1][8] It is more reactive than acetic acid, which can lead to higher conversion rates. However, it is more expensive and cannot be easily recycled.[5]

  • Acetic Acid is the preferred reagent for many one-step synthesis methods, particularly those aiming for greener and more cost-effective processes.[9][10] Optimizing the molar ratio of α-pinene to acetic acid is crucial for maximizing yield.

Troubleshooting Guide

Problem 1: Low Overall Yield of this compound

A low yield of the desired product is a common issue that can stem from several factors, from incomplete reactions to product degradation.

start Problem: Low Yield cause1 Possible Cause: Incomplete Conversion of Starting Material start->cause1 cause2 Possible Cause: Catalyst Inactivity start->cause2 cause3 Possible Cause: Suboptimal Reaction Conditions start->cause3 solution1a Action: Increase reaction time. Monitor via GC-MS to find optimum. cause1->solution1a solution1b Action: Increase molar ratio of acylating agent (e.g., acetic acid). cause1->solution1b solution2a Action: Verify catalyst preparation/activation protocol. For zeolites, ensure proper calcination. cause2->solution2a solution2b Action: Test a different catalyst type (e.g., H-ZY, composite acid). cause2->solution2b solution3a Action: Optimize temperature. Run small-scale trials at different temperatures (e.g., 30°C, 40°C, 60°C). cause3->solution3a solution3b Action: Ensure adequate mixing to overcome mass transfer limitations. cause3->solution3b cluster_main Desired Pathway cluster_side Side Reactions a_pinene α-Pinene carbocation1 Pinyl Carbocation a_pinene->carbocation1 + H+ terpinyl_carbocation α-Terpinyl Carbocation (Ring Opening) carbocation1->terpinyl_carbocation rearranged_carbocation Rearranged Carbocation (Wagner-Meerwein) carbocation1->rearranged_carbocation terpinyl_acetate α-Terpinyl Acetate terpinyl_carbocation->terpinyl_acetate + AcO- isomers Isomers (Limonene, Terpinolene) rearranged_carbocation->isomers Deprotonation bicyclic_acetates Bicyclic Acetates (Bornyl, Fenchyl) rearranged_carbocation->bicyclic_acetates + AcO-

Sources

Technical Support Center: Optimization of Reaction Conditions for Terpineol Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-terpinyl acetate. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the reaction dynamics involved in terpineol acetylation. This resource, structured as a series of troubleshooting scenarios and frequently asked questions, is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic outcomes. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the acetylation of terpineol. Each problem is followed by a diagnosis of potential causes and a set of actionable solutions grounded in chemical principles.

Problem 1: Low Yield of α-Terpinyl Acetate

Question: My final yield of α-terpinyl acetate is consistently below expectations. What factors could be responsible, and how can I improve it?

Answer: A low yield is a common challenge that can stem from several factors, from reaction kinetics to catalyst inefficiency. Let's diagnose the potential causes.

  • Probable Cause 1: Incomplete Reaction. The esterification of a tertiary alcohol like terpineol can be sluggish.[1] The reaction may not have reached equilibrium or completion within the allotted time.

    • Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Extend the reaction time until the consumption of the terpineol starting material plateaus. For instance, while traditional methods using only phosphoric acid as a catalyst can require 18-20 hours, more advanced catalyst systems can significantly shorten this.[2]

  • Probable Cause 2: Catalyst Inactivity or Inefficiency. The choice and condition of the catalyst are critical.

    • Solution A (Acid Catalysis): If using a single-component acid catalyst like phosphoric acid, the reaction rate may be the limiting factor.[2] Consider a composite catalyst system. The combination of a Brønsted acid like phosphoric acid with a Lewis acid like stannic chloride (SnCl₄·5H₂O) has been shown to dramatically reduce reaction times from over 18 hours to just 4-8 hours while increasing yield.[2] The Lewis acid activates the acetylating agent, making it more susceptible to nucleophilic attack by the terpineol's hydroxyl group.

    • Solution B (Enzymatic Catalysis): If using a lipase, ensure it is appropriate for the reaction conditions. Some enzymes may be inhibited by high concentrations of the acetic anhydride or the acetic acid byproduct.[3] Verify the optimal temperature and pH for your chosen enzyme. For example, studies with Lipozyme®435 have shown that higher temperatures (up to 76.8°C) can lead to increased yields.[4]

  • Probable Cause 3: Suboptimal Temperature. Temperature plays a dual role: it increases the reaction rate but can also promote side reactions if too high.

    • Solution: The optimal temperature is highly dependent on the catalyst system. For the efficient H₃PO₄/SnCl₄ catalyst, a mild temperature range of 30-40°C is sufficient and minimizes byproduct formation.[2] For enzymatic reactions, the optimal range might be higher, such as 43-77°C.[4] It is crucial to determine the ideal temperature for your specific setup.

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Completion 1. Monitor Reaction Progress (GC/TLC) Start->Check_Completion Incomplete Is reaction incomplete? Check_Completion->Incomplete Extend_Time Solution: Extend Reaction Time Incomplete->Extend_Time Yes Check_Catalyst 2. Evaluate Catalyst System Incomplete->Check_Catalyst No End Yield Improved Extend_Time->End Inefficient Is catalyst inefficient? Check_Catalyst->Inefficient Switch_Catalyst Solution: Use Composite Catalyst (e.g., H₃PO₄/SnCl₄) Inefficient->Switch_Catalyst Yes Check_Temp 3. Verify Reaction Temperature Inefficient->Check_Temp No Switch_Catalyst->End Suboptimal_Temp Is temperature suboptimal? Check_Temp->Suboptimal_Temp Adjust_Temp Solution: Adjust Temperature (e.g., 30-40°C for acid) Suboptimal_Temp->Adjust_Temp Yes Suboptimal_Temp->End No Adjust_Temp->End

Caption: A logical workflow for diagnosing and solving low yield issues.

Problem 2: High Levels of Impurities and Byproducts

Question: My GC analysis shows significant peaks other than α-terpinyl acetate. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a classic selectivity problem in terpene chemistry, primarily due to the susceptibility of terpineol to dehydration under acidic conditions.

  • Probable Cause 1: Catalyst is too Acidic. Strong acids (like sulfuric acid) or high concentrations of other acids can readily catalyze the elimination of water from the tertiary alcohol of terpineol, leading to the formation of various terpene hydrocarbons such as limonene, α-terpinene, and β-terpinene.[2][5]

    • Solution: Opt for a milder catalyst system. While phosphoric acid is considered to have medium-strength acidity to reduce dehydration, the composite H₃PO₄/SnCl₄ system offers a superior balance of high reaction rate and excellent selectivity (up to 92%).[2] Alternatively, enzymatic catalysts are renowned for their high selectivity under mild conditions.[4]

  • Probable Cause 2: Reaction Temperature is too High. As mentioned, elevated temperatures accelerate not only the desired esterification but also the undesired dehydration side reactions.[5]

    • Solution: Maintain the reaction temperature within the optimal, milder range. For the H₃PO₄/SnCl₄ catalyst, keeping the temperature between 30-40°C is critical for minimizing olefin byproducts.[2] If a higher temperature is required for the reaction rate, it must be carefully balanced against the loss in selectivity.

  • Probable Cause 3: Presence of Water. While the reaction is an esterification, the starting materials or solvent may contain water, which can shift the equilibrium back towards the reactants and potentially facilitate side reactions.

    • Solution: Ensure all reactants and glassware are dry. Use an efficient acetylating agent like acetic anhydride, which consumes any trace amounts of water.

Catalyst SystemTemperature (°C)Time (h)Terpinyl Acetate Yield (%)Selectivity (%)Reference
Phosphoric Acid (H₃PO₄)45-502083.784.2[2]
SnCl₄·5H₂O35-40681.485.5[2]
H₃PO₄ + SnCl₄·5H₂O 30-40 3-6 86.7 92.4 [2]
H-beta zeoliteRoom Temp.24~29.0-[6]
Lipozyme®43543-7723up to 34.0High[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed terpineol acetylation?

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon significantly more electrophilic. The hydroxyl group of terpineol then acts as a nucleophile, attacking this activated carbonyl carbon. A subsequent deprotonation step yields the final product, α-terpinyl acetate, and regenerates the acid catalyst.[7]

Q2: Should I use acetic anhydride or acetic acid as the acetylating agent?

Acetic anhydride is generally preferred for several reasons.[2][8] It is more reactive than acetic acid, leading to faster reaction rates. Furthermore, the esterification reaction with acetic acid produces water as a byproduct, which can drive the equilibrium back towards the starting materials, limiting the final yield. Acetic anhydride, by contrast, produces acetic acid as a byproduct, which does not create this equilibrium issue.[7]

Q3: Can this reaction be performed without a solvent?

Yes, the acetylation of terpineol is often performed under solvent-free conditions.[4][7] This approach offers advantages such as higher reactant concentration, reduced reactor volume, and a greener process by eliminating solvent waste. The liquid reactants themselves serve as the reaction medium.

Q4: How should I properly quench and purify the final product?

A robust workup and purification procedure is essential for obtaining high-purity α-terpinyl acetate.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a basic solution, such as 10% sodium carbonate (Na₂CO₃), to neutralize the acid catalyst.[8]

  • Washing: Transfer the mixture to a separatory funnel and wash it sequentially with a 10% sodium hydroxide (NaOH) solution to remove the acetic acid byproduct, followed by a saturated saline (brine) solution to remove residual salts and water.[2]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure α-terpinyl acetate.[9]

General_Workflow A 1. Charge Reactants (Terpineol, Acetic Anhydride) B 2. Add Catalyst (e.g., H₃PO₄/SnCl₄) A->B C 3. Reaction (Stir at 30-40°C, 4-8h) B->C D 4. Quench & Neutralize (Add Na₂CO₃ solution) C->D E 5. Aqueous Workup (Wash with NaOH, Brine) D->E F 6. Dry & Filter (Anhydrous MgSO₄) E->F G 7. Purify (Fractional Distillation) F->G H 8. Analyze Product (GC-MS) G->H

Caption: A step-by-step workflow for terpineol acetylation.

Experimental Protocols

Protocol: High-Selectivity Acetylation using a Composite Catalyst

This protocol is based on an optimized method that significantly reduces reaction time and byproduct formation.[2]

Materials:

  • Terpineol (e.g., 80g, 0.519 mol)

  • Acetic Anhydride (e.g., 58.29g, 0.571 mol)

  • Phosphoric Acid (85%, analytical grade, e.g., 0.48g)

  • Stannic Chloride Pentahydrate (SnCl₄·5H₂O, e.g., 0.277g)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • 10% Sodium Hydroxide (NaOH) solution

  • Saturated Saline (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Equip a 500 mL three-necked flask with a magnetic stirrer, a thermometer, and a condenser.

  • Charge the flask with terpineol (80g) and acetic anhydride (58.29g).

  • Under continuous stirring at room temperature, add the phosphoric acid (0.48g) followed by the stannic chloride pentahydrate (0.277g).

  • Continue stirring until the catalyst is completely dissolved.

  • Gradually heat the reaction mixture to 30-40°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction via GC until the terpineol peak is minimized.

  • After completion, cool the reaction flask to room temperature.

  • Slowly add 10% Na₂CO₃ solution to neutralize the catalysts.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 10% NaOH solution and then with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum fractional distillation to yield pure α-terpinyl acetate.

References

  • - PMC - NIH[6]

  • - Google Patents[2]

  • - Benchchem[8]

  • - Proceedings.Science[4]

  • - PubMed[3]

  • - Indian Patents[5]

  • - MDPI[7]

  • - Catalysis Science & Technology (RSC Publishing)[10]

  • - Quora[1]

  • - Guidechem[9]

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Technical Support Center: Purification of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of terpinyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup and purification of this widely used fragrance and flavor compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Introduction: The Purification Challenge

This compound is typically synthesized via the esterification of α-terpineol with acetic anhydride or acetic acid, often using an acid catalyst.[1] While the synthesis is straightforward, the resulting crude mixture contains a variety of impurities that must be removed to achieve the desired purity for commercial and research applications. These impurities commonly include unreacted starting materials, acidic catalysts, and isomeric olefin byproducts formed from the acid-catalyzed dehydration of terpineol.[2]

This guide provides a structured approach to identifying and resolving common purification issues through a troubleshooting Q&A, detailed FAQs, and validated experimental protocols.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is acidic and contains significant unreacted terpineol. How do I perform an initial cleanup before distillation?

Answer: An acidic reaction mixture, primarily due to the catalyst (e.g., phosphoric acid) and excess acetic acid, can promote product decomposition and the formation of further byproducts during heating.[2] Therefore, a neutralizing aqueous workup is a critical first step.

Causality: The goal is to remove acidic components and water-soluble materials from the organic layer containing your this compound. Unreacted α-terpineol, while organic, has some water solubility that can be exploited, but it will largely remain with the product and must be removed in a subsequent step (typically distillation).

Recommended Action: Liquid-Liquid Extraction Workup

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in portions.[2][3] Swirl gently and vent the funnel frequently to release the CO₂ gas produced during neutralization. Continue adding the basic solution until effervescence ceases, indicating that all acid has been neutralized.

  • Aqueous Wash: Allow the layers to separate. The upper, less dense layer is typically the organic phase containing this compound, while the lower aqueous layer contains the salt byproducts and neutralized acid.[3] Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual water and some water-soluble impurities from the organic phase.[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent. The resulting organic solution is now ready for solvent removal (if applicable) and subsequent purification by distillation.

This workup effectively removes acidic impurities, preparing the crude this compound for high-purity isolation.

Question 2: My GC analysis shows multiple olefin peaks (limonene, terpinene) contaminating the final product. How can I remove them?

Answer: The presence of olefinic byproducts is a classic issue in the acid-catalyzed synthesis of this compound. The acidic conditions and heat can cause the dehydration of the precursor alcohol, α-terpineol, leading to the formation of various terpenes.[2]

Causality: These olefin byproducts often have boiling points close to that of this compound, making simple distillation ineffective. Fractional distillation is the required technique to achieve separation.[4][5]

Recommended Action: Fractional Vacuum Distillation

Performing the distillation under reduced pressure is critical. It lowers the boiling points of all components, preventing thermal degradation of the ester and improving separation efficiency.[6]

Table 1: Boiling Points of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point at atm. pressure (°C)
α-Pinene136.23~156
Limonene136.23~176
α-Terpineol154.25~219
α-Terpinyl Acetate 196.29 ~220
Acetic Anhydride102.09~140

Note: Data compiled from various sources. Boiling points are approximate and vary with pressure.[7][8]

A fractional distillation setup with a packed column (e.g., Vigreux or packed with Raschig rings) provides multiple theoretical plates, enabling the separation of liquids with close boiling points.[4][5] The lower-boiling olefins will distill first, followed by the this compound fraction. A detailed protocol is provided in the "Experimental Protocols" section.

Question 3: During distillation, my boiling point is unstable, and the separation is poor. What's going wrong?

Answer: An unstable boiling point and poor separation during fractional distillation point to several potential operational inefficiencies.

Causality & Solutions:

  • Distillation Rate is Too Fast: Rapid heating doesn't allow for proper vapor-liquid equilibrium to be established on the theoretical plates within the fractionating column.[4]

    • Solution: Reduce the heating rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Insufficient Column Efficiency: Your column may not have enough theoretical plates to separate components with very close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material. Ensure the column is vertical.

  • Poor Insulation: Heat loss from the column to the environment can disrupt the temperature gradient necessary for efficient fractionation.[4]

    • Solution: Loosely wrap the distillation head and fractionating column in glass wool or aluminum foil to ensure adiabatic conditions.

  • Azeotrope Formation: Although less common for this specific mixture, an azeotrope (a mixture with a constant boiling point) could be forming.[6]

    • Solution: Try altering the pressure of the distillation. If the boiling point and composition of the distillate change with pressure, an azeotrope is likely present.[6]

By systematically addressing these factors, you can achieve a stable distillation and a sharp separation of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for this compound: fractional distillation or column chromatography? For purifying typical reaction mixtures on a laboratory or industrial scale, fractional vacuum distillation is the most efficient and economical method. It is well-suited for separating the product from lower-boiling olefins and higher-boiling unreacted terpineol. Column chromatography can be used for very high-purity applications or if distillation fails to resolve specific impurities, but it is generally less practical for large quantities due to solvent cost and time.[6]

Q2: How can I definitively assess the purity of my final product? Gas Chromatography (GC) is the cornerstone technique for analyzing the purity of volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative data on the percentage purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity of the product and impurities by comparing their mass spectra to library data.[1]

Q3: What are the essential safety precautions for this purification process?

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle all chemicals, especially organic solvents and crude reaction mixtures, in a well-ventilated fume hood to avoid inhaling vapors.[10][11]

  • Handling: Avoid direct contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.[9]

  • Storage: Store purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[10][12]

Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical flow for purifying a crude this compound reaction mixture.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Neutralize & Wash) start->workup Initial Cleanup analysis1 GC-MS Analysis of Crude workup->analysis1 Assess Impurity Profile distillation Fractional Vacuum Distillation analysis1->distillation Olefins/Terpineol Present chromatography Consider Column Chromatography analysis1->chromatography Impurities Unresolved by Distillation analysis2 Purity Check by GC-FID distillation->analysis2 final_product Pure this compound (>95%) analysis2->final_product Purity Met troubleshoot Troubleshoot Distillation (See Guide) analysis2->troubleshoot Purity Low troubleshoot->distillation

Caption: Decision workflow for selecting the appropriate purification steps.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Cool the crude reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Slowly add saturated NaHCO₃ solution in small portions, swirling and venting after each addition, until gas evolution ceases.

  • Allow the layers to fully separate. Drain the lower aqueous layer.

  • Add a saturated NaCl (brine) solution (approx. 20% of the organic layer volume), shake, and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ (approx. 10% of the liquid volume). Swirl and let it stand for 15-20 minutes.

  • Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask. The solution is now ready for distillation.

Protocol 2: Fractional Vacuum Distillation

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.

  • Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Connect the apparatus to a vacuum source with a pressure gauge.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum to the desired pressure (e.g., 10-20 mmHg).

  • Gently heat the distillation flask using a heating mantle.

  • Observe the vapor condensation ring rise slowly up the column.[4] Adjust the heat to maintain a slow, steady rise.

  • Collect any low-boiling initial fractions (forerun), which will primarily contain residual solvents and olefin byproducts, in a separate receiving flask.

  • When the temperature at the distillation head stabilizes near the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

  • Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.

  • Release the vacuum before turning off the cooling water and discontinuing the heat.

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  • This compound | Global Supplier Of Chemicals.

  • beta-Terpinyl Acetate|High-Purity Reference Standard - Benchchem.

  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media - Frontiers.

  • α-​this compound-SDS-MedChemExpress.

  • THE DETECTION OF this compound - Pharmacognosy | Plants | herbal.

  • This compound CAS NO 80-26-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • CN101503354A - Method for preparing this compound - Google Patents.

  • This compound | CAS No. 80-26-2 | Clearsynth.

  • Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC - NIH.

  • CN104926651A - Preparation method of this compound - Google Patents.

  • Can you provide a concise synthesis method for this compound? - FAQ - Guidechem.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Documents - PerfumersWorld.

  • α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - MDPI.

  • effects-of-different-reaction-conditions-on-the-synthesis-of-terpinyl-acetate.pdf - TSI Journals.

  • Gas chromatogram of raw materials and products, a. This compound; b. alpha-pinene - ResearchGate.

  • α-Terpinyl acetate - NIST WebBook.

  • This compound: High Purity & Eco-Friendly at Best Price.

  • Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate.

  • Purification: Fractional Distillation - University of Rochester.

  • Liquid-liquid extraction | Solvent extraction | Laboratory techniques - Biocyclopedia.

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  • CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica.

  • This compound - Fraterworks.

  • α-​this compound | CAS#:80-26-2 | Chemsrc.

  • Fractional Distillation of Esters - Experiment - Vernier.

  • This compound - Essential Oils.

  • What is TERPINEOL ACETATE - EWG Skin Deep.

  • This compound Natural Isolate from hermitageoils.com.

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  • Lecture 7 Liquid-liquid extraction with ternary systems - Farabi University.

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Technical Support Center: Large-Scale Production of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of terpinyl acetate. This guide is designed for researchers, chemists, and production managers navigating the complexities of scaling up this compound production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and process optimization strategies.

Overview of Synthesis Strategies

This compound is a widely used fragrance and flavor chemical, prized for its pleasant lavender and bergamot-like aroma.[1][2] Industrially, its production is dominated by two primary routes, both originating from turpentine, a renewable resource rich in α-pinene and β-pinene.[1]

  • Two-Step Synthesis: This is the most mature and common industrial method.[1][3] It involves the acid-catalyzed hydration of α-pinene (from turpentine) to produce α-terpineol, which is then purified and subsequently esterified with acetic anhydride or acetic acid to yield this compound.[1][3]

  • One-Step Synthesis: This approach aims to simplify the process by directly reacting α-pinene with acetic acid in the presence of a highly selective catalyst to form this compound.[1][4] While economically attractive due to fewer steps, this method's primary challenge lies in finding a catalyst that maximizes selectivity for this compound while minimizing isomerization and other side reactions.[1][4]

The core of most production challenges lies in the esterification step, which is sensitive to catalysts, temperature, reactant ratios, and the presence of impurities.

Synthesis Pathway Visualization

G cluster_0 Two-Step Synthesis Route cluster_1 One-Step Synthesis Route Turpentine Turpentine (α-Pinene/β-Pinene) Hydration Acid-Catalyzed Hydration Turpentine->Hydration Terpineol α-Terpineol Esterification_2 Esterification (Acetic Anhydride) Terpineol->Esterification_2 Hydration->Terpineol TA_2 This compound Esterification_2->TA_2 Turpentine_1 Turpentine (α-Pinene) Esterification_1 Direct Esterification (Acetic Acid) Turpentine_1->Esterification_1 TA_1 This compound Esterification_1->TA_1

Caption: Common industrial synthesis routes for this compound.

Troubleshooting Guide: Common Production Issues

This section addresses specific problems encountered during the large-scale synthesis of this compound in a practical, question-and-answer format.

Question 1: We are experiencing significantly low yields of this compound. What are the primary causes and how can we mitigate them?

Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or catalyst inefficiency. Below is a systematic guide to diagnosing the root cause.

A) Suboptimal Reaction Parameters
  • Cause: The esterification of terpineol is highly sensitive to temperature. Excessively high temperatures can promote the dehydration of terpineol into terpene byproducts like limonene and terpinolene, while low temperatures result in impractically slow reaction rates.[1]

  • Solution: Implement precise temperature control. For phosphoric acid-catalyzed reactions with acetic anhydride, a temperature range of 35-50°C is often effective.[3] Enzymatic syntheses may operate under milder conditions, around 50°C, to preserve enzyme activity.[5] It is crucial to conduct kinetic studies to determine the optimal temperature for your specific catalyst system and reactor setup.

B) Incorrect Reactant Stoichiometry
  • Cause: The molar ratio of the acyl donor (acetic anhydride or acetic acid) to terpineol is critical. An insufficient amount of the acyl donor will result in incomplete conversion of terpineol. Conversely, a large excess can complicate purification and, in some cases, inhibit enzymatic catalysts.[5]

  • Solution: A slight excess of the acyl donor is typically used to drive the reaction towards completion. Molar ratios of terpineol to acetic anhydride between 1:1.2 and 1:1.4 are commonly reported to achieve high yields. For new catalyst systems, performing a stoichiometric optimization study is recommended.

C) Inefficient or Deactivated Catalyst
  • Cause: The choice and condition of the catalyst are paramount. Traditional liquid acids like phosphoric acid can be effective but may require long reaction times (18-20 hours) and can generate acidic waste streams.[3] Solid acid catalysts (e.g., zeolites, ion-exchange resins) offer easier separation but can suffer from deactivation.[1][6] Catalyst deactivation can occur via several mechanisms, including fouling (coke formation), sintering of active sites, or poisoning from impurities in the feedstock.[6][7]

  • Solution:

    • Catalyst Screening: Evaluate different catalysts. Modern composite catalysts, such as phosphoric acid combined with SnCl₄·5H₂O, have been shown to drastically reduce reaction times to 4-8 hours while maintaining high yields (over 85%).[3] For one-step syntheses from α-pinene, composite catalysts like α-hydroxycarboxylic acid–boric acid are being explored to improve selectivity.[4]

    • Monitor Catalyst Activity: For reusable solid catalysts, track activity over multiple cycles. A decline in performance indicates deactivation.

    • Regeneration: If using a solid catalyst, explore regeneration protocols. This may involve calcination to burn off coke deposits or washing to remove poisons.[6]

D) Presence of Water
  • Cause: Water can be detrimental, particularly when using acetic anhydride as the acyl donor, as it will hydrolyze the anhydride to acetic acid, consuming the reactant. In one-step syntheses from α-pinene, the presence of water can also negatively impact the catalyst's performance.[4]

  • Solution: Ensure all reactants and the reactor are thoroughly dry before starting the reaction. Use anhydrous grades of solvents and reactants where possible.

G Start Low Yield Diagnosis Temp Is Temperature Optimal? (e.g., 35-50°C) Start->Temp Ratio Is Molar Ratio Correct? (Acyl Donor Excess) Temp->Ratio Yes Sol_Temp Action: Optimize Temperature Temp->Sol_Temp No Catalyst Is Catalyst Active? Ratio->Catalyst Yes Sol_Ratio Action: Adjust Stoichiometry Ratio->Sol_Ratio No Water Is System Anhydrous? Catalyst->Water Yes Sol_Catalyst Action: Screen/Regenerate Catalyst Catalyst->Sol_Catalyst No Sol_Water Action: Ensure Dry Conditions Water->Sol_Water No Success Yield Improved Water->Success Yes Sol_Temp->Success Sol_Ratio->Success Sol_Catalyst->Success Sol_Water->Success

Caption: Troubleshooting workflow for low this compound yield.

Question 2: Our final product is contaminated with significant levels of byproducts such as limonene, terpinolene, and unreacted terpineol. How can we improve purity?

Product purity is a direct function of reaction selectivity and the effectiveness of the downstream purification process.

A) Minimizing Side Reactions
  • Cause 1: Isomerization of α-Pinene: In one-step synthesis, the acidic catalyst can promote the isomerization of the α-pinene starting material into a variety of monocyclic terpenes (limonene, terpinolene) and bicyclic terpenes (camphene).[4][8][9] This is a competing reaction pathway that reduces selectivity.

  • Cause 2: Dehydration of α-Terpineol: In the two-step process, strong acid catalysts and high temperatures can cause the dehydration of the α-terpineol intermediate or reactant, leading to the same undesirable terpene hydrocarbons.[3]

  • Solution:

    • Catalyst Selection: The key is a catalyst with high selectivity. Phosphoric acid is often favored over stronger acids like sulfuric acid because its moderate acidity is less likely to cause dehydration.[3] For one-step reactions, extensive catalyst screening is necessary; composite catalysts are often designed to balance activity with selectivity.[10][11]

    • Temperature Control: As mentioned for yield, lower reaction temperatures generally favor the desired esterification over side reactions like dehydration and isomerization.[1]

B) Improving Post-Reaction Workup and Purification
  • Cause: Incomplete neutralization of the acid catalyst, inefficient removal of excess acetic acid, and inadequate fractional distillation can all lead to a contaminated final product.

  • Solution: A robust, multi-stage purification protocol is essential.

    • Neutralization: After the reaction, the mixture must be cooled and neutralized. This is typically done by washing with a base solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to quench the acid catalyst.[3][4]

    • Washing: Subsequent washes with water or a saturated saline solution are used to remove residual salts and any remaining water-soluble impurities.[3]

    • Fractional Distillation: The final and most critical step is vacuum fractionation.[4] this compound has a different boiling point than unreacted terpineol and the various terpene byproducts. A well-designed distillation column with sufficient theoretical plates is required to achieve high-purity separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the one-step synthesis compared to the traditional two-step method? The main advantages of the one-step method are process simplification and cost savings.[1] By eliminating the separate terpineol synthesis and purification steps, it reduces equipment needs, energy consumption, and processing time. However, the major difficulty is achieving high selectivity, and yields are often lower than the two-step process.[1][4]

Q2: What are the key safety considerations for the large-scale production of this compound? Key safety concerns include:

  • Flammability: this compound and many of the reactants and byproducts (e.g., α-pinene, limonene) are flammable liquids.[12] Production facilities must be equipped with appropriate fire suppression systems, and all equipment should be properly grounded to prevent static discharge.

  • Corrosivity: Acid catalysts, particularly mineral acids, are corrosive. Reactors and associated piping should be constructed from corrosion-resistant materials.

  • Personal Protective Equipment (PPE): Personnel should use appropriate PPE, including safety goggles, chemical-resistant gloves, and lab coats.[13] Operations should be conducted in well-ventilated areas.[2]

  • Environmental: The process can generate acidic wastewater that must be neutralized before discharge. Avoid release into the environment, as this compound can be toxic to aquatic life.[13][14]

Q3: Are there "green" or biocatalytic alternatives to traditional acid catalysis? Yes, research is ongoing into greener alternatives. Lipase-catalyzed esterification of terpineol has been successfully demonstrated, often using supercritical carbon dioxide as a solvent.[5] This enzymatic approach operates under milder conditions and avoids corrosive acids. However, challenges include the high cost of enzymes, potential inhibition by reactants, and slower reaction rates, which currently limit their large-scale industrial adoption.[5][15]

Process Data & Protocols

Table 1: Comparison of Selected Catalytic Systems for this compound Synthesis
Catalyst SystemReactantsTemp (°C)Time (h)Yield (%)Selectivity (%)Reference
Phosphoric Acid (H₃PO₄)Terpineol, Acetic Anhydride45-502083.784.2[3]
H₃PO₄ / SnCl₄·5H₂OTerpineol, Acetic Anhydride35-40685.790.8[3]
H-Beta Zeoliteα-Pinene, Acetic AcidRoom Temp2429.0-[4]
Tartaric Acid / Boric Acidα-Pinene, Acetic Acid2524-45.6[10]
Candida rugosa Lipaseα-Terpineol, Acetic Anhydride501.553.0 (conversion)-[5]
Acivated Carbon HeteropolyacidTerpineol, Acetic Anhydride705.585.2-
Experimental Protocol: Lab-Scale Synthesis via Composite Acid Catalysis

This protocol is an illustrative example based on efficient modern methods for the esterification of α-terpineol.[3]

1. Reactor Setup:

  • Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure all glassware is thoroughly dried.

2. Charging Reactants:

  • Charge the flask with 116.6 g (0.757 mol) of α-terpineol and 83.29 g (0.817 mol) of acetic anhydride.

  • Begin stirring to ensure the mixture is homogenous.

3. Catalyst Addition:

  • Under continuous stirring, add 0.70 g of phosphoric acid (85% solution).

  • Subsequently, add 0.3997 g of SnCl₄·5H₂O to the mixture. Stir until the catalyst is fully dissolved.

4. Reaction Execution:

  • Gently heat the reaction mixture to a target temperature of 35-40°C using a water bath.

  • Maintain this temperature under constant agitation for 6 hours.

  • Monitor the reaction progress by taking small aliquots for analysis by Gas Chromatography (GC) to determine the conversion of terpineol and the formation of this compound.

5. Workup and Neutralization:

  • Once the reaction is complete (as determined by GC), cool the mixture to room temperature.

  • Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acidic catalysts. Monitor the pH to ensure it reaches neutral (pH ~7). Be cautious as CO₂ will be evolved.

  • Transfer the mixture to a separatory funnel.

6. Purification:

  • Wash the organic layer sequentially with a 10% NaOH solution and then with a saturated saline solution to remove residual acetic acid and salts.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Perform vacuum fractionation of the crude product to isolate the pure this compound. Collect the fraction at the appropriate boiling point/vacuum level.

References

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from Foreverest Resources Ltd. website. [Link]

  • Google Patents. (2009).
  • Chang, F. M., et al. (2009). Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. Process Biochemistry. [Link]

  • Chen, Y. H., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS ONE. [Link]

  • Chen, Y. H., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules. [Link]

  • Google Patents. (1947).
  • Chen, Y. H., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS ONE. [Link]

  • TSI Journals. (2014). An overview on synthetic methods of this compound. [Link]

  • Chen, Y. H., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. PubMed. [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Food and Chemical Toxicology. [Link]

  • ResearchGate. (n.d.). Isomerization of α-pinene, limonene, α-terpinene, and terpinolene on sulfated zirconia. [Link]

  • ResearchGate. (n.d.). Isomerization of α-pinene mechanism. [Link]

  • Google Patents. (2015).
  • EWG Skin Deep. (n.d.). What is this compound. [Link]

  • Mäki-Arvela, P., et al. (2019). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. Topics in Catalysis. [Link]

  • Scite.ai. (n.d.). Deactivation of a vinyl acetate catalyst. [Link]

  • TSI Journals. (n.d.). Effects of different reaction conditions on the synthesis of this compound. [Link]

  • Wijayati, N., et al. (2017). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling transition metal-catalyzed terpenic alcohol esterification: a straightforward process for the synthesis of fragrances. [Link]

  • Semantic Scholar. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by -Hydroxy Acids. [Link]

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Stability of terpinyl acetate under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Terpinyl Acetate

Welcome to the technical support guide for this compound. This document is designed for researchers, formulation scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental and storage conditions. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound.

Question: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: To maximize shelf life and maintain purity, this compound should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is below 25°C.[2] It is crucial to keep the compound in tightly sealed, airtight containers to protect it from atmospheric oxygen and moisture.[1][2][3] Exposure to heat, light, and strong oxidizing agents should be strictly avoided as they are the primary drivers of degradation.[2][4]

Question: What is the expected shelf life of this compound?

Answer: When stored under the recommended conditions, this compound is a relatively stable compound.[4][5][6] Suppliers typically indicate a shelf life of 24 to 36 months, with the potential for it to be longer if proper storage protocols are meticulously followed.[1][6][7] However, for analytical or pharmaceutical applications, it is best practice to re-analyze the purity after prolonged storage, especially if the container has been opened multiple times.

Question: How can I visually or olfactorily detect if my this compound has degraded?

Answer: The primary olfactory sign of degradation is a shift in its characteristic aroma. Pure this compound has a sweet, herbaceous, and fresh scent, often described as being similar to bergamot and lavender.[1][8] If the ester undergoes hydrolysis, the formation of acetic acid will impart a sharp, vinegar-like smell. The other hydrolysis product, α-terpineol, has its own distinct pine-like, floral aroma which would also alter the overall scent profile.[9] While the compound is a colorless to pale yellow liquid, significant degradation may potentially lead to color changes, although this is a less reliable indicator than odor or analytical testing.[8][10]

Question: Is this compound compatible with common laboratory materials and solvents?

Answer: this compound is generally compatible with glass and standard polymer containers like polyethylene and polypropylene. It is soluble in alcohols, fixed oils, and paraffin oil but has very low solubility in water.[1][3][6] Its primary chemical incompatibilities are with strong oxidizing agents and strong bases, which can catalyze its degradation.[3][4]

Data Summary: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, below 25°C[2]Minimizes the rate of thermally induced degradation reactions (hydrolysis, oxidation).
Light Store in the dark (e.g., amber glass)[1][2]Prevents photochemical reactions that can initiate oxidation.
Atmosphere Tightly sealed container, consider inert gas (N₂ or Ar)Prevents exposure to atmospheric oxygen, a key reactant in oxidation, and moisture, which is required for hydrolysis.[2]
Container Tightly sealed, non-reactive (e.g., glass)Ensures no leaching or reaction with container material and prevents ingress of air/moisture.[11]
Incompatibilities Away from strong oxidizing agents and strong bases[3][4]These substances can directly and rapidly degrade the ester molecule.

Section 2: Troubleshooting Guide for Stability-Related Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your experiments that may be linked to this compound instability.

Issue 1: My Gas Chromatography (GC) analysis shows a lower-than-expected purity for a freshly opened bottle of this compound.

  • Probable Cause: The most likely cause is improper storage or shipping conditions prior to receipt, leading to degradation. Exposure to high temperatures or a compromised container seal could have allowed for hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Verify the Certificate of Analysis (CoA): Compare your GC results with the purity stated on the CoA provided by the supplier. Note the analysis date on the CoA.

    • Analyze for Degradants: Look for characteristic peaks of degradation products in your chromatogram. The primary hydrolysis products are α-terpineol and acetic acid .[12] Acetic acid can be difficult to see on some standard non-polar GC columns, but α-terpineol should be readily identifiable.

    • Contact Supplier: If there is a significant discrepancy, contact the supplier's technical service with your data and the product's batch number.

Issue 2: The pH of my aqueous formulation containing this compound is drifting downwards over time, and a sharp odor is developing.

  • Probable Cause: This is a classic sign of ester hydrolysis. This compound is breaking down into α-terpineol and acetic acid. The formation of acetic acid is causing the pH of your formulation to decrease.[12]

  • Troubleshooting Steps:

    • Mechanism Confirmation: The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The presence of water is a prerequisite for this reaction.

    • Formulation Review: Evaluate the initial pH of your formulation. If it is already acidic or basic, this will accelerate the hydrolysis rate. For aqueous systems, buffering towards a neutral pH (if compatible with other ingredients) may improve stability.

    • Consider a Stability Study: If this compound is critical to your formulation, a formal stability study is recommended. This involves analyzing the formulation's purity and pH over time at different temperature and humidity conditions. (See Protocol 1).

Issue 3: I observe a loss of this compound potency in a formulation that also contains a peroxide-based ingredient.

  • Probable Cause: This is an incompatibility issue. This compound is susceptible to oxidation due to the double bond within its p-menthane structure.[13] Peroxides are strong oxidizing agents and will readily react with and degrade the molecule.

  • Troubleshooting Steps:

    • Avoid Co-formulation: Do not formulate this compound directly with strong oxidizing agents.[4]

    • Introduce Antioxidants: If a mild pro-oxidant environment is unavoidable, the inclusion of an antioxidant (e.g., BHT, tocopherol) in the formulation could offer some protection, but its efficacy must be validated.

    • Structural Consideration: The carbon-carbon double bond in the cyclohexene ring is a primary site for oxidative attack. This can lead to the formation of epoxides and other oxygenated species, fundamentally altering the molecule and its properties.

Section 3: Technical Deep Dive & Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary non-microbial degradation pathways for this compound are hydrolysis and oxidation.

Diagram: Primary Degradation Pathways of this compound

TA This compound Hydrolysis_Products α-Terpineol + Acetic Acid TA->Hydrolysis_Products Hydrolysis (+ H₂O, Acid/Base Catalyst) Oxidation_Products Oxidized Products (e.g., Epoxides, Ketones) TA->Oxidation_Products Oxidation (+ O₂, Light, Heat)

Caption: Primary degradation routes for this compound.

1. Hydrolysis: As an ester, this compound can react with water to break the ester bond, yielding its parent alcohol (α-terpineol) and carboxylic acid (acetic acid). This reaction is often slow at neutral pH but is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻), which act as catalysts. This is a critical consideration for any aqueous-based formulations, as pH excursions can dramatically shorten the product's shelf life.

2. Oxidation: The cyclohexene ring of this compound contains a reactive double bond, making it a target for oxidation. This process can be initiated by exposure to atmospheric oxygen, light (photoxidation), or heat. It is also highly susceptible to reaction with incompatible chemicals that are strong oxidizing agents. Oxidation can lead to a complex mixture of degradation products, including epoxides, peroxides, and ketones, such as 8-acetoxycarvotanacetone, which can result from oxidation with strong agents.[13] This degradation pathway is a primary reason why storage in airtight, dark containers is essential.

Section 4: Experimental Protocols for Stability Assessment

To quantitatively assess stability, a structured experimental plan is necessary.

Protocol 1: Setting Up an Accelerated Stability Study

This protocol outlines a basic workflow to test the stability of this compound in a specific formulation under stressed conditions.

  • Preparation: Prepare several identical samples of your final formulation containing this compound. Ensure homogenous mixing.

  • Initial Analysis (T=0): Immediately analyze three of the samples to establish a baseline. The key analytical method is Gas Chromatography (GC) to determine the initial purity or concentration of this compound. Record the pH if it is an aqueous formulation.

  • Storage Conditions: Place the remaining samples into controlled environment chambers. For accelerated studies, a common condition is 40°C with 75% relative humidity (RH).[14] Store a parallel set of samples at the recommended storage condition (e.g., 25°C/60% RH) as a control.

  • Time Points: Pull samples from each storage condition for analysis at predetermined time points (e.g., 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze the samples for this compound concentration/purity via GC and for any changes in physical appearance, odor, or pH.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition. This will allow you to determine the degradation rate and predict the shelf life under normal conditions.

Diagram: Workflow for a Typical Stability Study

A Prepare & Package Samples B Analyze Baseline (T=0) - GC Purity - pH, Appearance A->B C Place in Stability Chambers (e.g., 40°C/75% RH & 25°C/60% RH) A->C F Compare Data to Baseline & Previous Time Points B->F D Pull Samples at Predetermined Time Points C->D Time E Analyze Pulled Samples (GC, pH, etc.) D->E E->F G Data Analysis & Reporting (Degradation Kinetics, Shelf-Life) F->G

Caption: Experimental workflow for stability testing.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the definitive technique for separating and quantifying this compound and its volatile degradation products.[14][15][16]

  • Sample Preparation: Accurately dilute a known weight of your sample in a suitable solvent (e.g., ethanol, hexane). A typical concentration for GC analysis is in the range of 100-1000 µg/mL. Prepare a calibration curve using a certified reference standard of this compound.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly useful for definitively identifying unknown degradation products.[9][17]

  • Example GC Parameters: The following are typical starting parameters that should be optimized for your specific instrument and column.

ParameterExample ValuePurpose
Column DB-5, HP-5MS, or similar (non-polar)Provides separation based on boiling point.
Injector Temp 250 °CEnsures rapid and complete volatilization of the sample.
Detector Temp 260 - 280 °CMaintains analytes in the gas phase for detection.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 220°C (hold 10 min)[18]A temperature gradient to separate compounds with different boiling points.
Injection Volume 1 µL (with appropriate split ratio)Introduces a small, precise amount of sample onto the column.
  • Data Analysis:

    • Identify the this compound peak by comparing its retention time to that of the reference standard.

    • Quantify the amount of this compound using the calibration curve.

    • Calculate purity using the area percent method (Area of this compound peak / Total area of all peaks * 100).

    • Identify degradant peaks (like α-terpineol) by comparing to their respective standards or by interpreting the mass spectrum if using GC-MS.

References

  • Judzentiene, A., & Budiene, J. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. [Link]

  • alpha-terpinyl acetate, 80-26-2. (n.d.). The Good Scents Company. [Link]

  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. (2022). flora and fauna. [Link]

  • Fujita, Y., Fujita, S., & Hayama, H. (1971). Synthesis of Carvone from α-Terpinyl Acetate. Bulletin of the Chemical Society of Japan, 44(10), 2861-2862. [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Food and Chemical Toxicology, 183, 114363. [Link]

  • Safety Data Sheet - this compound natural. (2021). Advanced Biotech. [Link]

  • This compound Safety Data Sheet. (n.d.). PerfumersWorld. [Link]

  • Judzentiene, A., & Budiene, J. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. [Link]

  • Zhang, Z., Chen, Y., & Wang, Y. (2018). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 23(10), 2588. [Link]

  • Zhang, Z., Chen, Y., & Wang, Y. (2018). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. [Link]

  • Gas chromatography profile of the essential oil isolated essential oils... (n.d.). ResearchGate. [Link]

  • terpineol acetate, 8007-35-0. (n.d.). The Good Scents Company. [Link]

  • This compound | Global Supplier Of Chemicals. (n.d.). Aarnav Global Exports. [Link]

  • Alpha‑this compound (FEMA-3047) – Citrus/Aromatic. (n.d.). MySkinRecipes. [Link]

  • This compound manufacturers and suppliers in China. (n.d.). ODOWELL. [Link]

  • Method for preparing this compound. (2009).

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Technical Support Center: Overcoming Poor Solubility of Terpinyl Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges associated with the poor aqueous solubility of terpinyl acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful incorporation of this compound into your aqueous formulations.

Part 1: Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a naturally occurring monoterpene ester found in various essential oils, valued for its pleasant floral and fruity aroma.[1][2] It is widely used in the fragrance, flavor, and cosmetic industries.[3][4][5] However, its utility in aqueous systems is often hampered by its low water solubility.[1][3][4][6]

Why is this compound Poorly Soluble in Water?

The limited aqueous solubility of this compound stems from its chemical structure. As a terpene-derived ester, it possesses a predominantly non-polar hydrocarbon backbone (the terpinyl group) and a less polar ester functional group.[1] This molecular structure results in weak interactions with highly polar water molecules, which prefer to form strong hydrogen bonds with each other. Consequently, this compound is classified as practically insoluble in water, with a predicted water solubility of approximately 0.14 g/L.[7][8] Conversely, it is readily soluble in organic solvents like alcohols, ethers, and oils.[3][4]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₂[1][9]
Molecular Weight196.29 g/mol [9][10]
AppearanceColorless to pale yellow liquid[1][4]
OdorSweet, fruity, floral, reminiscent of lavender and bergamot[3][4][8]
Water SolubilityApprox. 23 mg/L at 23°C[8]
logP (Octanol-Water Partition Coefficient)~2.4 - 4.32[7][11]

The high logP value further confirms the lipophilic (oil-loving) nature of this compound, indicating its preference for non-polar environments over aqueous ones.

Part 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with this compound in aqueous solutions and provides step-by-step guidance to overcome them.

FAQ 1: "My this compound is forming a separate layer (phase separation) in my aqueous buffer. How can I create a stable, homogenous solution?"

Cause: This is a classic sign of poor solubility. Due to its hydrophobic nature, this compound minimizes its contact with water by coalescing into larger droplets, eventually leading to complete phase separation.

Solutions: To create a stable aqueous preparation of this compound, you need to employ a solubilization strategy. The choice of method will depend on your specific application, required concentration, and tolerance for excipients.

Workflow for Selecting a Solubilization Method:

start Start: this compound Phase Separation q1 Is a simple, clear solution required? start->q1 co_solvent Method 1: Co-solvents q1->co_solvent Yes q2 Is a higher concentration or long-term stability critical? q1->q2 No end Stable Aqueous Formulation co_solvent->end surfactant Method 2: Surfactants (Micellar Solubilization) surfactant->end cyclodextrin Method 3: Cyclodextrins (Inclusion Complexes) cyclodextrin->end q2->surfactant Yes q2->cyclodextrin Yes, and excipient sensitivity is a concern emulsion Method 4: Emulsions/Nanoemulsions q2->emulsion Yes, for high payload and stability emulsion->end

Caption: Diagram of micellar solubilization of this compound.

Method 3: Cyclodextrins (Inclusion Complexes)

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [12]They can encapsulate "guest" molecules, like this compound, that fit dimensionally into their cavity, forming an "inclusion complex." [12][13]This complex has a hydrophilic exterior, allowing it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule. [14][15][16] Common Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins, and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Advantages:

  • Can significantly enhance solubility and stability. [14][15][17]* Often well-tolerated in biological systems.

  • Can protect the guest molecule from degradation. [17] Limitations:

  • There is a stoichiometric relationship between the cyclodextrin and the guest molecule, which can limit the maximum achievable concentration.

  • The fit between the guest and the cyclodextrin is specific, so not all cyclodextrins are equally effective for a given compound.

Experimental Protocol: Forming a this compound-HP-β-CD Inclusion Complex

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will depend on the desired final concentration of this compound.

  • Addition of this compound: Add an excess of this compound to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Separation of Uncomplexed Compound: After the equilibration period, remove the undissolved this compound by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation.

  • Quantification: The resulting clear solution contains the solubilized this compound-HP-β-CD complex. The concentration of this compound can be determined using a suitable analytical method like GC-MS or HPLC.

Method 4: Emulsions and Nanoemulsions

Principle: Emulsions are dispersions of one immiscible liquid in another, stabilized by an emulsifying agent. For this compound, an oil-in-water (O/W) emulsion would be created, where tiny droplets of this compound (the oil phase) are dispersed in the aqueous phase. Nanoemulsions are a specific type of emulsion with very small droplet sizes (typically 20-200 nm), which makes them transparent or translucent and kinetically stable. [18][19] Advantages:

  • Can accommodate a high payload of the lipophilic compound.

  • Nanoemulsions offer excellent stability and can improve the bioavailability of the encapsulated compound. [20][21] Limitations:

  • Requires specialized equipment (e.g., high-pressure homogenizer, sonicator) for the preparation of stable nanoemulsions.

  • The formulation is more complex, involving an oil phase, an aqueous phase, and one or more surfactants/emulsifiers. [22] This guide focuses on laboratory-scale solubilization. For large-scale production or specific drug delivery applications, formulating a nanoemulsion may be the most robust approach. The general steps involve:

  • Phase Preparation: Prepare the oil phase (this compound, potentially with a carrier oil) and the aqueous phase (buffer and hydrophilic surfactant).

  • Pre-emulsion Formation: Coarsely mix the two phases.

  • Homogenization: Subject the pre-emulsion to high-energy methods (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size to the nanometer range.

Part 3: Comparative Summary and Final Recommendations

MethodPrincipleKey AdvantagesKey ConsiderationsBest For...
Co-solvents Reduces solvent polaritySimple, quickPotential for biological interference, limited for high concentrationsQuick, low-concentration preparations for initial screening.
Surfactants Micellar encapsulationHigh solubilization capacity, clear solutionsRequires careful ratio optimization, potential for bio-incompatibilityAchieving clear, moderately concentrated solutions for various assays.
Cyclodextrins Inclusion complex formationEnhances stability, good biocompatibilityStoichiometric limitation, requires equilibration timeApplications requiring high stability and low excipient reactivity.
Nanoemulsions Stable dispersion of nano-dropletsHigh payload capacity, excellent stability, enhances bioavailabilityRequires specialized equipment, complex formulationAdvanced formulations, drug delivery systems, and long-term stable products.

Final Recommendations for Researchers:

  • Start Simple: For initial experiments, begin with the co-solvent method due to its simplicity.

  • Optimize for Clarity and Stability: If co-solvents are insufficient, progress to surfactant-based methods. Polysorbates are a good starting point.

  • Consider the System: For sensitive biological systems or applications requiring high purity, cyclodextrins are an excellent choice.

  • Consult with Formulation Experts: For complex applications like drug development, where high concentrations and long-term stability are paramount, consulting with a formulation scientist to develop a nanoemulsion is highly recommended.

References

  • FooDB. (2010). Showing Compound alpha-Terpinyl acetate (FDB003994). Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

  • Makesy. (2023, February 17). How To Solubilize Fragrances & Essential Oils For Beauty Products. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-Terpinyl acetate (CAS 80-26-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «alpha»-Terpinyl acetate (CAS 8007-35-0). Retrieved from [Link]

  • GYAN FLAVOURS EXPORT. (n.d.). Terpinyl-Acetate. Retrieved from [Link]

  • MAFU. (2024, September 21). How to Mix Essential Oils with Water: A Complete Guide. Retrieved from [Link]

  • Penicaud, C., et al. (2010). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009019571A2 - Method of dissolving essential oils in water.
  • Taylor & Francis eBooks. (2021). Steroid-, Terpene- and Alkaloid-Based Surfactants. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Brennan, T. C., et al. (2014). Use of Nonionic Surfactants for Improvement of Terpene Production in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 80(11), 3548-3555. Retrieved from [Link]

  • Google Patents. (n.d.). EP0106266A2 - Terpene-solvent mixture useful for making liquid detergent compositions.
  • Google Patents. (n.d.). EP1536701A1 - Use of surfactants to solubilize water-insoluble solids in beverages.
  • Jullian, C., et al. (2007). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 59(1-2), 1-13. Retrieved from [Link]

  • Tan, Y. L., et al. (2021). Distinctive Supramolecular Features of β-Cyclodextrin Inclusion Complexes with Antidepressants Protriptyline and Maprotiline: A Comprehensive Structural Investigation. Molecules, 26(16), 5006. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-Terpinyl acetate (CAS 8007-35-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503354A - Method for preparing this compound.
  • Garrido, C., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 11(11), 587. Retrieved from [Link]

  • Tiwari, R., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmacy and Pharmacology, 2(2), 8. Retrieved from [Link]

  • Trivedi, J. S., & Yue, Z. (2018). Solubilization Using Cosolvent Approach. In Water-Insoluble Drug Formulation (3rd ed.). CRC Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. Retrieved from [Link]

  • Kathpalia, H. (2022, May 4). Inclusion Complexes Sem III Physical Pharmaceutics. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, July 2). nanoemulsions: formulation insights, applications, and recent advances. Retrieved from [Link]

  • Jesik, J. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 28(14), 5374. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Jurnal Perlindungan Tanaman Indonesia. (2019). CHARACTERISTICS AND TOXICITY OF NANOEMULSION FORMULATION OF Piper retrofractum AND Tagetes erecta EXTRACT MIXTURES. Retrieved from [Link]

  • Gadhave, A. D. (2014). Nanoemulsions: Formation, Stability and Applications. International Journal of Research in Engineering and Technology, 3(9), 1-7. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2023). Nanoemulsions and Solid Microparticles Containing Pentyl Cinnamate to Control Aedes aegypti. Molecules, 28(15), 5786. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Waterborne nano-emulsions of polyvinyl acetate-polyurethane coatings containing different types of vinyl monomers: synthesis and characterization. Retrieved from [Link]

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Troubleshooting terpinyl acetate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides and FAQs for Complex Matrices

Introduction:

Welcome to the technical support center for the quantification of terpinyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with complex matrices such as essential oils, cannabis extracts, cosmetics, and biological fluids. This compound, a common terpene ester, presents unique analytical challenges due to its volatility and the presence of interfering compounds in these matrices.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the accuracy and reliability of your results. The methodologies and principles discussed are primarily centered around Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), as these are the most common techniques for terpene analysis.[4][5][6]

Section 1: Common Quantification Challenges & Initial Diagnosis

The accurate quantification of this compound can be hindered by a variety of factors, from sample preparation to data analysis. Understanding the root cause of an issue is the first step toward resolving it.

Initial Diagnosis Workflow

Before diving into specific troubleshooting steps, it's crucial to systematically diagnose the problem. The following workflow can help you pinpoint the likely source of error.

A Problem Observed (e.g., Poor Peak Shape, Low Recovery) B Review Chromatogram A->B C Is the issue with a single peak or all peaks? B->C D System-wide issue likely (e.g., Inlet, Column, Detector) C->D All Peaks E Analyte-specific or Matrix-related issue likely C->E Single Peak (this compound) F Check Instrument Maintenance Logs D->F G Consult Specific Troubleshooting Sections Below E->G F->G

Caption: Initial diagnosis workflow for troubleshooting quantification issues.

Section 2: Troubleshooting and FAQs in a Question-and-Answer Format

This section directly addresses specific problems you may encounter during the quantification of this compound.

2.1 Chromatographic & Peak Shape Issues

Q1: Why are my this compound peaks tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in GC analysis.[7] It can be caused by several factors, including active sites in the GC inlet or column, or a mismatch between the analyte and the column polarity.

  • Causality: Active sites, often exposed silanol groups in the liner or on the column, can interact with polar functional groups on the analyte, causing it to be retained longer than expected and resulting in a tailing peak.

  • Troubleshooting Steps:

    • Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner with a new, deactivated one.[7] If the problem persists, consider using a liner with glass wool to trap non-volatile matrix components.

    • Column Conditioning: Trim the first 10-20 cm of the column from the inlet side. This removes any accumulated non-volatile residues or areas where the stationary phase may have degraded.

    • Column Choice: Ensure you are using a column with the appropriate polarity for terpene analysis. A mid-polarity column is often a good choice.

Q2: My peaks are fronting. What does this indicate?

A2: Peak fronting, where the front of the peak is sloped, is often a sign of column overload or an issue with sample introduction.[7][8]

  • Causality: Injecting too much sample onto the column can saturate the stationary phase, leading to fronting.[8] It can also be caused by a temperature mismatch where the sample condenses in the injector or at the head of the column.[8]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Decrease the amount of sample injected.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

    • Check Temperatures: Ensure your injector and initial oven temperatures are appropriate. For splitless injections, a lower initial oven temperature can help focus the analytes at the head of the column.[8]

2.2 Recovery and Matrix Effects

Q3: My this compound recovery is consistently low. What could be the cause?

A3: Low recovery can stem from issues in sample preparation or from matrix effects during analysis.[9] It is crucial to distinguish between these two possibilities.

  • Causality: During sample preparation, this compound can be lost due to its volatility or incomplete extraction.[1] During analysis, co-eluting compounds from the matrix can suppress the ionization of this compound in the MS source, leading to a lower signal and apparent low recovery.[9][10][11][12][13]

  • Troubleshooting Workflow:

A Low Recovery Observed B Prepare 3 Sample Sets: 1. Standard in Solvent 2. Pre-extraction Spiked Matrix 3. Post-extraction Spiked Matrix A->B C Analyze all sets B->C D Compare Peak Areas C->D E Low Recovery in Set 2 & 3 High in Set 1 D->E Area(2) ≈ Area(3) < Area(1) F Low Recovery in Set 2 High in Set 1 & 3 D->F Area(2) < Area(3) ≈ Area(1) G Conclusion: Matrix Effect (Signal Suppression) E->G H Conclusion: Poor Extraction Efficiency F->H

Caption: Workflow to differentiate between poor extraction and matrix effects.

Q4: How can I mitigate matrix effects?

A4: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Dilution: A simple and often effective approach is to dilute the sample. This reduces the concentration of interfering matrix components.

  • Improved Sample Cleanup: Employing more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds.[14][15][16][17][18]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for signal suppression or enhancement.

  • Use of an Internal Standard: A suitable internal standard, ideally an isotopically labeled version of this compound, can help to correct for both extraction inconsistencies and matrix effects.

2.3 Sample Preparation

Q5: What is the best sample preparation technique for this compound in a complex matrix?

A5: The optimal sample preparation technique depends on the specific matrix. Here are two common and effective methods:

  • Liquid-Liquid Extraction (LLE): This is a versatile technique for extracting this compound from aqueous and some organic matrices.[19][20][21][22][23]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup, which can be particularly useful for very complex matrices.[14][15][16][17][18]

Protocol: Liquid-Liquid Extraction (LLE) for this compound

  • Sample Preparation: To 1 mL of your sample (e.g., a cosmetic lotion diluted in water), add a suitable internal standard.

  • Solvent Addition: Add 2 mL of a water-immiscible organic solvent with a suitable polarity, such as ethyl acetate or hexane.[19][21]

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer for hexane, bottom for some chlorinated solvents) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The extract is now ready for GC analysis.

Protocol: Solid-Phase Extraction (SPE) for this compound

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not let the cartridge go dry.

  • Sample Loading: Load 1 mL of your pre-treated sample (e.g., essential oil diluted in a water-miscible solvent) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of a less polar solvent, such as ethyl acetate or acetonitrile.

  • Analysis: The eluate is ready for GC analysis.

Data Presentation: Comparison of Extraction Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85-95%90-105%
Reproducibility (RSD) < 10%< 5%
Sample Throughput ModerateHigh (with automation)
Selectivity ModerateHigh
Cost per Sample LowModerate
Section 3: Advanced Topics

Q6: I am analyzing cannabis samples and suspect thermal degradation of terpenes in the GC inlet. How can I address this?

A6: Thermal degradation is a known issue, especially with certain terpenes.[24] Conventional headspace GC/MS analysis at high temperatures can cause the degradation of terpenes, leading to inaccurate results.[24]

  • Optimized Injection Techniques: Consider using a cool on-column injection technique to minimize the thermal stress on the analytes.[24]

  • Lower Inlet Temperature: Experiment with lowering the inlet temperature. However, be mindful that this could lead to incomplete volatilization of less volatile compounds.

  • Headspace Analysis: For volatile terpenes, headspace sampling can be an effective technique, but temperature optimization is critical to avoid degradation.[24][25][26][27]

References
  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research.
  • Cannabis-Derived Terpene Testing: Methods for Accur
  • (PDF)
  • Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis. - Semantic Scholar.
  • TROUBLESHOOTING GUIDE.
  • Analysis of Terpenes in Cannabis sativa L.
  • LABTips: Troubleshooting Tricky Terpenes | Labcompare.com.
  • troubleshooting poor peak shape in the gas chrom
  • Composition of headspace volatiles and essential oils of three Thymus species - PubMed.
  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties - flora and fauna.
  • Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite c
  • Technical Support Center: Quantification of Linalyl Acetate - Addressing M
  • GC Troubleshooting Guide Poster - Agilent.
  • CN101503354A - Method for preparing this compound - Google P
  • α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - MDPI.
  • Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum | Request PDF - ResearchG
  • Evaluation and prevention of the negative matrix effect of terpenoids on pesticides in apples quantification by gas chromatography-tandem mass spectrometry - PubMed.
  • α-Terpinyl acet
  • alpha-terpinyl acet
  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments.
  • Evaluation and prevention of the negative matrix effect of terpenoids on pesticides in apples quantification by gas chromatography–tandem mass spectrometry | Request PDF - ResearchG
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chrom
  • The Complete Guide to Solid Phase Extraction (SPE).
  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic W
  • Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD - REDSTAR-CMS.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex.
  • Matrix effects in quantitative pesticide analysis using liquid chrom
  • Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD - Agilent.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH.
  • Update on solid-phase extraction for the analysis of lipid classes and rel
  • Simple Approaches to Solid Phase Extraction (SPE) Method Development - YouTube.
  • Soxhlet extractor coupled with Liquid-liquid extraction: Setting up a pilot library of refined crude extracts
  • Development of HPTLC method for determination of α- this compound, and evaluation of antioxidant properties of essential oil - Semantic Scholar.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite c
  • Showing Compound alpha-Terpinyl acetate (FDB003994) - FooDB. [Link]

  • α-Terpinyl acetate - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis - Agilent.
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evalu

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Technical Support Center: Optimizing GC-MS Parameters for Terpinyl Acetate Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the challenging separation of terpinyl acetate isomers. The following question-and-answer format addresses common issues encountered in the laboratory, with explanations grounded in chromatographic theory and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a single, broad peak where I expect to see multiple this compound isomers. How can I confirm co-elution?

A1: Confirming co-elution is the critical first step before optimizing your method. A broad or asymmetrical peak is a strong indicator that multiple components are not being separated.[1] Here’s a systematic approach to confirm your suspicion:

  • Mass Spectral Analysis: The most definitive method using a mass spectrometer is to examine the mass spectra across the peak.[2]

    • In Full Scan Mode: Acquire spectra at the beginning, apex, and end of the peak. If the mass spectra show variations, it indicates the presence of more than one compound.[2]

    • Extracted Ion Chromatograms (EICs): this compound isomers (like α-, β-, and 4-terpinyl acetate) have the same molecular weight (196.29 g/mol ) and often produce similar fragment ions.[3][4][5] However, the ratios of these ions might differ slightly. Look for characteristic ions such as m/z 136, 121, 93, and 43.[3] Plotting EICs for these ions may reveal slightly offset peaks, confirming co-elution.[2]

  • Deconvolution Software: Modern GC-MS software packages often include powerful deconvolution algorithms. These tools can mathematically separate overlapping peaks and extract the pure mass spectrum of each individual component, providing strong evidence of co-elution.[6]

Q2: I've confirmed my this compound isomers are co-eluting. What are the first parameters I should adjust to improve separation?

A2: To resolve co-eluting peaks, you must improve the chromatographic resolution. This is governed by three key factors: selectivity (α) , efficiency (N) , and retention factor (k) .[1] The most impactful and easiest parameter to modify first is the oven temperature program .

Temperature affects not only retention time but also the selectivity of the separation.[7] A slow temperature ramp rate generally improves resolution for complex mixtures like isomers.[2]

Protocol: Optimizing the GC Oven Temperature Program

Objective: To improve the separation of co-eluting this compound isomers by systematically adjusting the oven temperature program.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., DB-5ms, HP-5MS)

  • Standard solution of this compound isomers

Procedure:

  • Establish a Baseline: Run your current method and record the chromatogram showing the co-eluting peaks.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, enhancing the separation of early-eluting compounds.[2][7] If your initial temperature is 70°C, try reducing it to 60°C.

  • Decrease the Ramp Rate: This is often the most effective change. A slower ramp rate increases the interaction time of the analytes with the stationary phase, allowing for better separation.[7] If your current ramp is 10°C/min, try reducing it to 5°C/min or even 3°C/min.[8]

  • Introduce Mid-Ramp Isothermal Holds: If the isomers elute close together in the middle of the run, introducing a brief isothermal hold (holding the temperature constant) just before their elution can significantly improve resolution.[7]

  • Iterative Adjustment: Analyze the results after each change. If separation improves but is not yet at baseline (Resolution value Rs ≥ 1.5), continue to make small, systematic adjustments to the ramp rate.[1]

Data Presentation: Example Temperature Program Optimization

ParameterMethod 1 (Baseline)Method 2 (Optimized)Outcome
Initial Temperature70°C60°CImproved focusing
Initial Hold1 min2 minBetter separation of early eluters
Ramp Rate10°C/min to 250°C3°C/min to 180°CSignificantly improved resolution
Second Ramp-20°C/min to 280°CFaster elution of later compounds
Final Hold5 min10 minEnsures column cleaning
Q3: Adjusting the temperature program helped, but I still don't have baseline separation. What should I try next?

A3: If temperature optimization is insufficient, the next logical step is to evaluate your GC column . The choice of stationary phase and column dimensions are critical for separating isomers.[2]

  • Stationary Phase Selection: The principle of "like dissolves like" is a good starting point.[9] For moderately polar this compound isomers, a mid-polarity stationary phase is often a good choice. However, the most common and often successful columns are the "workhorse" 5% phenyl-methylpolysiloxane phases (e.g., DB-5, HP-5MS).[10][11] These columns separate based on a combination of boiling point and polarity differences. For challenging isomer separations, consider a more polar column, such as a wax column (polyethylene glycol), which will provide different selectivity.[10]

  • Column Dimensions:

    • Length: Doubling the column length increases resolution by about 40%, but it also doubles the analysis time.[10] If you are using a 30m column, switching to a 60m column can provide the necessary boost in efficiency.

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) provide higher efficiency and sharper peaks, leading to better resolution.[12]

    • Film Thickness: A thicker film increases retention and can improve the separation of volatile compounds.[2]

Troubleshooting Guide: Common Peak Shape Problems

Even with good separation, poor peak shape can compromise your results. Here are solutions to common issues:

Q4: All of my peaks, including the this compound isomers, are tailing. What's the cause?

A4: When all peaks in a chromatogram tail, the problem is usually related to the physical setup of the GC system rather than chemical interactions.[13]

  • Improper Column Installation: An uneven column cut or incorrect installation depth in the inlet can create "dead volume," causing peaks to tail.[13] Always use a ceramic wafer to ensure a clean, 90-degree cut.[14]

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues over time, creating active sites that interact with all analytes.[13] Regular replacement of the inlet liner and septum is crucial for maintaining good peak shape.[15]

  • System Leaks: A leak, often at the septum, can disrupt the carrier gas flow path and lead to distorted peaks.[13]

dot graph TD { A[All Peaks Tailing?] --> B{Check Physical Setup}; B --> C[Re-cut and Reinstall Column]; B --> D[Replace Inlet Liner & Septum]; B --> E[Perform Leak Check]; }

Caption: Troubleshooting workflow for universal peak tailing.

Q5: Only my this compound peaks are tailing, while other compounds in the sample look fine. What does this indicate?

A5: When only specific, often more polar, compounds exhibit tailing, the issue is likely due to unwanted chemical interactions within the system.[13]

  • Active Sites: this compound, with its ester functional group, can be susceptible to interactions with active sites in the inlet or at the head of the column.[13] These sites are often acidic (silanol groups) and can cause peak tailing for polar compounds.

    • Solution 1: Use a Deactivated Inlet Liner: Liners with special deactivation coatings are available to minimize these interactions.[13]

    • Solution 2: Trim the Column: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[16]

  • Stationary Phase Mismatch: Analyzing a moderately polar compound on a completely non-polar stationary phase can sometimes lead to tailing if the column is not sufficiently inert.[13]

dot graph TD { A[Specific Peaks Tailing?] --> B{Suspect Chemical Interactions}; B --> C[Use Deactivated Inlet Liner]; B --> D[Trim 10-20cm from Column Inlet]; B --> E[Consider Stationary Phase Polarity]; }

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Q6: My peaks are fronting (leading edge is sloped). What is the cause?

A6: Peak fronting is almost always a sign of column overload .[13] This occurs when too much sample is injected for the column to handle effectively.

  • Solutions:

    • Dilute the Sample: This is the simplest solution.

    • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

    • Use a Higher Capacity Column: A column with a wider internal diameter or a thicker stationary phase film can accommodate a larger sample volume.[13]

Q7: Can derivatization help in separating this compound isomers?

A7: Derivatization is a chemical modification technique used to improve the chromatographic properties of analytes.[17] For this compound, which is an ester, derivatization is generally not necessary or beneficial . Derivatization is typically used for compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids, to increase their volatility and reduce tailing by capping polar functional groups. Since this compound is already volatile and lacks these active hydrogens, attempting derivatization would not improve its separation and could unnecessarily complicate the sample preparation process.

Reference List

  • BenchChem. (n.d.). Troubleshooting poor peak shape in the gas chromatography of terpenes. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Retrieved from

  • Anonymous. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work. Retrieved from

  • BenchChem. (n.d.). Strategies for improving resolution of closely eluting compounds. Retrieved from

  • Labcompare. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Retrieved from

  • National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from

  • Popa, G., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. Retrieved from

  • Giese, N., et al. (n.d.). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. NIH. Retrieved from

  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from

  • Various Authors. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. ResearchGate. Retrieved from

  • Singh, V., et al. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna. Retrieved from

  • National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate Gas Chromatography Data. NIST Chemistry WebBook. Retrieved from

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from

  • National Institute of Standards and Technology. (n.d.). 4-Terpinenyl acetate. NIST Chemistry WebBook. Retrieved from

  • BenchChem. (n.d.). beta-Terpinyl Acetate | High-Purity Reference Standard. Retrieved from

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from

  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from

  • Wallace, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from

  • Scientific Support Services. (n.d.). Terpene Analysis by GC-VUV. Retrieved from

  • Anonymous. (n.d.). GC Derivatization. Retrieved from

  • Today Science Kft. (n.d.). Selection of Columns for GC GC Analysis of Essential Oils. Retrieved from

  • Fisher Scientific. (n.d.). GC Columns. Retrieved from

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • Sigma-Aldrich. (n.d.). GC Column Selection Guide. Retrieved from

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Technical Support Center: Enhancing the Antimicrobial Efficacy of Terpinyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the antimicrobial efficacy of terpinyl acetate formulations. This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting for your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.

Section 1: Understanding this compound

This compound is a monoterpene ester naturally found in various essential oils, including those from cardamom and pine.[1][2] It is a colorless liquid with a characteristic pleasant, fruity aroma, reminiscent of bergamot and lavender.[1][3] While traditionally used in the fragrance and flavoring industries, its potential as an antimicrobial agent is a growing area of interest.[3][4]

Core Physicochemical Properties

A clear understanding of this compound's properties is fundamental to effective formulation development.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [5]
Appearance Colorless to pale yellow liquid[1][3]
Odor Bergamot, lavender-like[1]
Boiling Point 220 °C[1]
Density ~0.953 g/mL at 25 °C[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water and glycerol.[1][3]
Mechanism of Antimicrobial Action

This compound, like other terpenoids, primarily exerts its antimicrobial effects by disrupting the structural integrity and function of microbial cell membranes.[6][7] Its lipophilic nature allows it to partition into the lipid bilayer of bacterial and fungal cells, leading to a cascade of detrimental events.[6]

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// Nodes TA [label="this compound\n(Lipophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CM [label="Microbial Cell\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leakage [label="Leakage of Intracellular\nComponents (Ions, ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of Membrane-Bound\nEnzymes (e.g., ATPases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TA -> CM [label="Partitions into\nLipid Bilayer"]; CM -> Disruption; Disruption -> Leakage; Disruption -> Inhibition; Leakage -> CellDeath; Inhibition -> CellDeath; } dot Caption: Mechanism of this compound Antimicrobial Action.

This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions and ATP.[6] Furthermore, this compound can inhibit the function of membrane-bound enzymes, like ATPases, which are crucial for cellular energy production and homeostasis.[6] The culmination of these effects is the inhibition of microbial growth and, at sufficient concentrations, cell death.

Section 2: Troubleshooting Guide for Antimicrobial Efficacy Experiments

This section addresses common challenges encountered during the evaluation of this compound's antimicrobial properties.

Issue 1: Inconsistent or No Antimicrobial Activity Observed

Question: I've prepared a solution of this compound, but I'm not seeing the expected antimicrobial effect against my test organisms. What could be going wrong?

Answer: This is a frequent challenge, often stemming from formulation and experimental design rather than the intrinsic activity of the compound. Let's break down the potential causes and solutions.

Possible Cause 1: Poor Aqueous Dispersibility

This compound is poorly soluble in water, which is the primary component of most microbiological media.[1] If not properly dispersed, the compound may phase-separate, leading to an inaccurate and non-uniform concentration in your assay.

Solutions:

  • Use of a Co-Solvent: Incorporate a biocompatible solvent like ethanol or dimethyl sulfoxide (DMSO) to initially dissolve the this compound before adding it to the growth medium. Important: Always include a solvent control in your experiment to ensure the solvent itself is not inhibiting microbial growth.

  • Emulsification: Create an oil-in-water emulsion using a surfactant (e.g., Tween 80, Triton X-100). This will create small, stable droplets of this compound dispersed throughout the aqueous medium, increasing its bioavailability to the microorganisms.

Possible Cause 2: Sub-Optimal Concentration Range

The antimicrobial efficacy of any compound is concentration-dependent. It's possible the concentrations you are testing are below the Minimum Inhibitory Concentration (MIC) for your specific microorganisms.

Solution:

  • Broaden Your Concentration Range: Perform a preliminary range-finding study with a wide spread of concentrations to identify the approximate MIC. A two-fold serial dilution is a standard and effective method for this.[8][9]

Possible Cause 3: Inappropriate Test Method

The choice of antimicrobial susceptibility testing (AST) method can significantly impact your results.

Recommendations:

  • Broth Microdilution: This is the gold standard for determining MIC values as it provides a quantitative measure of the lowest concentration that inhibits visible growth.[8][9]

  • Agar Disk Diffusion: While useful for initial screening, this method may not be suitable for poorly water-soluble compounds like this compound, as they may not diffuse effectively through the agar.[10][11]

Issue 2: High Variability in MIC/MBC Results

Question: My MIC and MBC (Minimum Bactericidal Concentration) values for this compound are highly variable between experimental repeats. How can I improve the reproducibility of my results?

Answer: Reproducibility is key to generating reliable data. Variability in MIC and MBC testing often points to inconsistencies in the experimental setup.[12]

Troubleshooting Checklist for Reproducibility:
ParameterCommon PitfallRecommended Action
Inoculum Preparation Inconsistent inoculum density.Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting number of bacterial cells.[10][13]
Media Composition Variations in media batches affecting microbial growth or compound activity.Use a consistent source of high-quality media. For antimicrobial susceptibility testing, Mueller-Hinton Broth (MHB) or Agar (MHA) is often recommended.[8][10]
Incubation Conditions Fluctuations in temperature or incubation time.Ensure your incubator is calibrated and maintains a consistent temperature. Adhere to a standardized incubation time for all experiments.[12]
Pipetting and Dilution Inaccurate serial dilutions leading to incorrect final concentrations.Calibrate your pipettes regularly. Use fresh pipette tips for each dilution step to avoid carryover.
Endpoint Determination Subjective interpretation of "visible growth."Use a consistent light source and background for reading plates. Consider using a spectrophotometer to measure optical density for a more objective endpoint.

dot graph "AST_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculum [label="Prepare Standardized\nInoculum (0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; Dilution [label="Perform Serial Dilution\nof this compound Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microtiter Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Standardized\nTemperature and Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadMIC [label="Read MIC\n(Lowest Concentration with No\nVisible Growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Subculture [label="Subculture from Clear Wells\nonto Agar Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncubateMBC [label="Incubate Agar Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadMBC [label="Read MBC\n(Lowest Concentration with ≥99.9% Killing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Inoculum; Inoculum -> Inoculate; Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> Subculture; Subculture -> IncubateMBC; IncubateMBC -> ReadMBC; ReadMBC -> End; } dot Caption: Standardized MIC/MBC Determination Workflow.

Section 3: Strategies for Enhancing Antimicrobial Efficacy

Moving beyond troubleshooting, this section explores advanced formulation strategies to boost the antimicrobial power of this compound.

Strategy 1: Nanoencapsulation

Question: I've read that nanoencapsulation can improve the efficacy of essential oil components. How does this apply to this compound, and what are the key considerations?

Answer: Nanoencapsulation is a powerful technique to overcome the limitations of poorly water-soluble compounds like this compound.[14][15] By entrapping the active compound within a nanocarrier, you can enhance its stability, dispersibility, and antimicrobial activity.[16][17]

How Nanoencapsulation Enhances Efficacy:
  • Improved Dispersibility: Nanoparticles can be readily dispersed in aqueous media, ensuring a uniform concentration of this compound.[14]

  • Enhanced Bioavailability: The small size of nanocarriers can facilitate closer interaction with microbial cell membranes, potentially increasing the uptake of the antimicrobial agent.[14][18]

  • Controlled Release: Formulations can be designed for a sustained release of this compound, maintaining an effective concentration over a longer period.[16]

  • Protection from Degradation: The nanocarrier can protect the this compound from environmental factors that might reduce its activity.[15]

Common Nanoencapsulation Techniques:
  • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water, stabilized by surfactants. High-pressure homogenization is a common method for their preparation.[19]

  • Polymeric Nanoparticles: Biodegradable polymers like chitosan or PLGA can be used to encapsulate this compound.[14]

Strategy 2: Synergistic Combinations

Question: Can I combine this compound with other compounds to achieve a greater antimicrobial effect?

Answer: Absolutely. Combining antimicrobial agents can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[20][21] This can allow for lower effective concentrations, potentially reducing toxicity and the likelihood of resistance development.

Potential Synergistic Partners for this compound:
  • Other Terpenoids: Combining this compound with other terpenoids like carvacrol, thymol, or eugenol can lead to enhanced membrane disruption.[7][22]

  • Conventional Antibiotics: this compound may potentiate the activity of conventional antibiotics by increasing their penetration into the microbial cell.[23]

Evaluating Synergy:

The checkerboard assay is the standard method for quantitatively assessing synergy. This involves testing various combinations of two compounds in a microtiter plate to determine the Fractional Inhibitory Concentration (FIC) index.

  • FIC Index ≤ 0.5: Synergy

  • 0.5 < FIC Index ≤ 4.0: Additive or Indifferent

  • FIC Index > 4.0: Antagonism

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL).

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only MHB and the inoculum (positive control).

    • Well 12 should contain only MHB (negative control).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[8][9]

Protocol 2: MBC Determination

This protocol is performed immediately following the MIC determination.[24]

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

  • Plating:

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum.[8]

Section 5: Frequently Asked Questions (FAQs)

Q1: Is this compound more effective against Gram-positive or Gram-negative bacteria? A1: Generally, essential oil components like this compound tend to be more effective against Gram-positive bacteria.[23] The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of hydrophobic compounds.[25]

Q2: What is the stability of this compound in solution? A2: this compound is relatively stable.[2] However, like many essential oil components, it can be susceptible to degradation by light and high temperatures. It is recommended to store stock solutions in the dark at 4 °C.

Q3: Can I use this compound against fungi? A3: Yes, studies have shown that this compound exhibits antifungal activity, particularly against dermatophytes.[26][27]

Q4: Are there any safety precautions I should take when handling this compound? A4: this compound can be a skin and eye irritant.[4] It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Microbe Online. (2020, March 30). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2021). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules, 26(19), 5837. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 4). Biosynthesis Investigations of Terpenoids Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Terpene antimicrobial mechanisms of action on Gram-positive and Gram-negative bacteria. Retrieved from [Link]

  • Essential Oils. (n.d.). This compound. Retrieved from [Link]

  • Ložienė, K., & Venskutonis, P. R. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Retrieved from [Link]

  • Ložienė, K., & Venskutonis, P. R. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. Retrieved from [Link]

  • Nazzaro, F., et al. (2013). Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives. Molecules, 18(12), 14848–14877. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Dhifi, W., et al. (2016). Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review. Medicines, 3(3), 24. Retrieved from [Link]

  • Yap, P. S. X., et al. (2014). Essential Oils and Their Major Components: An Updated Review on Antimicrobial Activities, Mechanism of Action and Their Potential Application in the Food Industry. Foods, 3(3), 304–321. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]

  • MDPI. (2024, August 30). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Retrieved from [Link]

  • Ložienė, K., & Venskutonis, P. R. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PMC. Retrieved from [Link]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Retrieved from [Link]

  • Semeniuc, C. A., et al. (2017). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 22(5), 755.
  • Yap, P. S. X., et al. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. Molecules, 24(14), 2631. Retrieved from [Link]

  • ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]

  • Donsì, F., et al. (2011). Nanoencapsulation of essential oils to enhance their antimicrobial activity in foods. Food Microbiology, 28(7), 1414–1420.
  • ResearchGate. (2025, October 29). Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2020). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules, 25(24), 5894.
  • Wiatrzyk-Krysiak, A., et al. (2021). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Molecules, 26(23), 7333. Retrieved from [Link]

  • Wiatrzyk-Krysiak, A., et al. (2025, July 16). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and Utilization of Essential Oils: As Antimicrobials and Boosters of Antimicrobial Drug Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the nanoencapsulation on antimicrobial activity against (A) B. subtilis and (B) against E. coli. Retrieved from [Link]

  • Hadidi, M., et al. (2020). Nanoencapsulation of Essential Oils as Natural Food Antimicrobial Agents: An Overview. Foods, 9(6), 712.
  • Journal of Pharmacognosy and Phytochemistry. (2015, November 8). Nanoencapsulation of essential oils with enhanced antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2015, October 7). Nanoencapsulation of essential oils with enhanced antimicrobial activity: A new way of combating antimicrobial Resistance. Retrieved from [Link]

  • MDPI. (n.d.). Complexation of Terpenes for the Production of New Antimicrobial and Antibiofilm Molecules and Their Encapsulation in Order to Improve Their Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • AMR Insights. (2025, December 10). Essential Oils as Antimicrobial Agents Against WHO Priority Bacterial Pathogens: A Strategic Review of In Vitro Clinical Efficacy, Innovations and Research Gaps. Retrieved from [Link]

  • tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Frontiers. (2024, November 27). Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics. Retrieved from [Link]

  • ACS Publications. (n.d.). From Nature to Nanotech: Customizing Essential Oil Delivery for a Reduced Fungicide in Agriculture. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Terpinyl Acetate and Linalyl Acetate as Fragrance Compounds: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, esters play a pivotal role in defining the character and performance of a scent. Among the most utilized are terpinyl acetate and linalyl acetate, both prized for their pleasant, floral, and fruity notes. While often used in similar applications, a deeper analysis reveals significant differences in their olfactory profiles, chemical stability, and formulation behavior. This guide provides a comprehensive comparison of these two important fragrance compounds, offering experimental insights and data to inform their selection and application in research and product development.

Chemical Identity and Physicochemical Properties

This compound and linalyl acetate are isomeric monoterpenoid esters, sharing the same chemical formula (C₁₂H₂₀O₂) and molecular weight (196.29 g/mol ). However, their distinct structural arrangements, as depicted in their chemical structures, give rise to their unique properties.

This compound is typically a mixture of isomers, with alpha-terpinyl acetate being the most common. It is characterized by a p-menthane skeleton.

Linalyl Acetate is the acetate ester of linalool, an acyclic tertiary alcohol.

A comparison of their key physicochemical properties is summarized in Table 1 . These properties are fundamental to understanding their behavior in fragrance formulations, influencing factors such as volatility, solubility, and performance in different product bases.

PropertyThis compoundLinalyl AcetateReference(s)
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol 196.29 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless liquid[3]
Boiling Point ~220 °C220 °C[4][5]
Density ~0.952 - 0.972 g/cm³~0.895 g/cm³[5][6]
Flash Point ~100 °C~85-94 °C[4][7]
Vapor Pressure Not readily available0.116 mmHg @ 25°C[7]
Solubility Soluble in ethanol and oils, insoluble in water.Soluble in organic solvents, insoluble in water.[3]
LogP ~2.62 - 4.32~3.9[5][8]

Olfactory Profile: A Sensory Deep Dive

While both compounds are broadly classified as having floral and fruity notes, their scent profiles are distinct.

This compound is often described as having a sweet, herbaceous-floral aroma with nuances of lavender and bergamot, and a piney freshness.[3] Its odor is generally considered to be milder but with a slightly better tenacity compared to linalyl acetate.

Linalyl Acetate possesses a fresh, zesty, and distinctly floral-citrus character, strongly reminiscent of bergamot and lavender.[5] It is a key component of many essential oils, including lavender, bergamot, and clary sage, contributing significantly to their characteristic aromas.[5]

A quantitative comparison of their odor thresholds reveals a significant difference in their potency. A study on the structure-odor relationships of linalool and its derivatives determined the odor threshold of linalyl acetate to be 110.9 ng/L in air.[9] While a directly comparable value for this compound from the same study is unavailable, it is generally recognized as being weaker.

To provide a more objective comparison, a sensory panel analysis could be conducted. The following is a proposed experimental protocol for such an analysis.

Experimental Protocol: Sensory Panel Evaluation of this compound and Linalyl Acetate

Sensory_Protocol cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep1 Prepare solutions of This compound and linalyl acetate in an odorless solvent (e.g., diethyl phthalate) at various concentrations. prep2 Dip smelling strips into each solution for a standardized time. prep1->prep2 prep3 Allow strips to equilibrate before presentation to panelists. prep2->prep3 eval1 Present randomized, blinded samples to a trained sensory panel in a controlled environment. prep3->eval1 eval2 Panelists rate the intensity of various odor descriptors (e.g., floral, fruity, herbaceous, citrus) on a labeled magnitude scale. eval1->eval2 eval3 Determine odor detection and recognition thresholds using a forced-choice method. eval2->eval3 analysis1 Collect and statistically analyze the data (e.g., ANOVA, t-tests). eval3->analysis1 analysis2 Generate spider web diagrams to visualize the olfactory profiles. analysis1->analysis2

Caption: Workflow for a comparative sensory analysis.

Performance and Stability: A Critical Formulation Parameter

A key differentiator between this compound and linalyl acetate lies in their chemical stability, particularly in alkaline environments.

Linalyl Acetate , being a tertiary alcohol ester, is susceptible to hydrolysis, especially in alkaline conditions, which can lead to the formation of linalool and acetic acid.[10] This instability can result in a shift in the fragrance profile and a decrease in performance in products with a high pH, such as soaps and detergents.[5]

This compound , on the other hand, is known to be more stable in alkaline formulations.[1] This makes it a more suitable choice for perfuming products where pH is a concern. The structural hindrance around the ester group in this compound likely contributes to its increased resistance to hydrolysis.

To quantify this difference in stability, a comparative stability study can be performed.

Experimental Protocol: Comparative Stability Study in an Alkaline Medium

Stability_Protocol cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_data Data Interpretation setup1 Prepare solutions of This compound and linalyl acetate in a simple soap base (e.g., pH 9-10). setup2 Store samples under controlled conditions (e.g., elevated temperature to accelerate aging). setup1->setup2 monitor1 At regular time intervals, extract aliquots from each sample. setup2->monitor1 monitor2 Analyze the concentration of the parent ester and any degradation products (e.g., linalool, terpineol) using Gas Chromatography-Mass Spectrometry (GC-MS). monitor1->monitor2 data1 Plot the concentration of each ester over time to determine the degradation kinetics. monitor2->data1 data2 Calculate the half-life of each compound in the alkaline medium. data1->data2

Caption: Protocol for assessing stability in alkaline media.

Safety and Regulatory Profile

Both this compound and linalyl acetate are widely used in fragrance and cosmetic products and have undergone safety assessments.

This compound is generally considered to be of low toxicity. The oral LD50 in rats is reported to be 5075 mg/kg.[3] It can be a skin and eye irritant.[11]

Linalyl Acetate is also of very low acute toxicity, with an oral LD50 in rats greater than 13,360 mg/kg.[12] It is known to cause skin and eye irritation.[13] Importantly, linalyl acetate can undergo autoxidation when exposed to air, forming hydroperoxides which are potent skin sensitizers.[6] This highlights the importance of proper storage and handling to minimize the risk of allergic reactions.

A summary of their hazard classifications is presented in Table 2 .

HazardThis compoundLinalyl AcetateReference(s)
Skin Irritation Category 2Category 2[9][11]
Eye Irritation Category 2Category 2A[9][11]
Skin Sensitization Not classified as a sensitizerCategory 1 (May cause an allergic skin reaction)[9][11]
Aquatic Hazard Toxic to aquatic life with long lasting effectsHarmful to aquatic life[4][13]

Sourcing and Synthesis: Natural vs. Synthetic Pathways

Both this compound and linalyl acetate are found naturally in a variety of essential oils.

This compound is a constituent of oils from pine, cardamom, and cajeput.[6] Commercially, it is often synthesized from α-pinene, a renewable resource derived from turpentine.[3] The synthesis typically involves the hydration of α-pinene to α-terpineol, followed by esterification with acetic anhydride.

Linalyl Acetate is a major component of lavender and bergamot oils.[5] It can be isolated from these natural sources or produced synthetically. The common synthetic route involves the esterification of linalool, which can be obtained from natural sources or synthesized from myrcene.[14] The biosynthesis in plants occurs via the methylerythritol-phosphate (MEP) pathway, where geranyl diphosphate (GPP) is converted to linalool, which is then acetylated to form linalyl acetate.[7][15]

The choice between natural and synthetic sources often depends on factors such as cost, desired olfactory profile (natural extracts can have more complex aromas), and labeling requirements. Synthetic production offers greater consistency and can be more cost-effective for large-scale applications.[16]

Biosynthesis Pathway Overview

Biosynthesis cluster_MEP MEP Pathway cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate G3P G3P Pyruvate->G3P DOXP synthase MEP MEP G3P->MEP DOXP reductoisomerase IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple steps GPP GPP IPP_DMAPP->GPP GPP synthase Linalool Linalool GPP->Linalool Linalool synthase Terpineol Terpineol GPP->Terpineol Terpineol synthase Linalyl_Acetate Linalyl_Acetate Linalool->Linalyl_Acetate Acetyl-CoA: linalool acetyltransferase Terpinyl_Acetate Terpinyl_Acetate Terpineol->Terpinyl_Acetate Acetyl-CoA: terpineol acetyltransferase (postulated)

Caption: Simplified biosynthesis of linalyl and terpinyl acetates.

Application in Perfumery and Beyond

The distinct characteristics of this compound and linalyl acetate dictate their optimal use in fragrance formulations.

This compound is highly valued for building lavender and bergamot accords, often at a reduced cost compared to linalyl acetate.[12] Its stability makes it an excellent choice for functional perfumery, such as in soaps, detergents, and other personal care products with alkaline pH.[1] It can also be used to extend fresh top notes and add complexity to citrus and fougère compositions.

Linalyl Acetate is a cornerstone of fine perfumery, essential for creating authentic bergamot, lavender, and petitgrain notes.[5] It imparts a natural freshness and lift to a wide range of fragrance types, from citrus colognes to complex floral and chypre compositions.[5] While its use in high-pH products can be challenging, its bright and diffusive character is highly sought after in alcohol-based perfumes and other neutral pH formulations.

Conclusion

This compound and linalyl acetate, while structurally related, offer a compelling case study in how subtle molecular differences can translate into significant variations in fragrance profile, chemical stability, and application suitability. Linalyl acetate, with its fresh and vibrant character, remains a staple in fine fragrance, while the more robust and cost-effective this compound provides a valuable alternative, particularly in challenging product bases. For the formulation scientist, a thorough understanding of these differences, supported by empirical data, is crucial for making informed decisions and achieving the desired olfactory and performance outcomes. Future research focusing on direct, quantitative comparisons of their sensory properties and stability in a wider range of product matrices would further enhance our understanding and application of these versatile fragrance ingredients.

References

  • ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). Linalyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Linalyl Acetate. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Biosynthesis of linalyl acetate and other terpenes in lemon mint (Mentha aquatica var. citrata, Lamiaceae) glandular trichomes. Retrieved from [Link]

  • Frontiers in Chemistry. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Retrieved from [Link]

  • Axxence. (2024). Safety Data Sheet - NATURAL LINALYL ACETATE. Retrieved from [Link]

  • ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

  • Wikipedia. (n.d.). Linalyl acetate. Retrieved from [Link]

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  • ResearchGate. (2025). Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil. Retrieved from [Link]

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  • ScienceDirect. (2024). Update to RIFM fragrance ingredient safety assessment, this compound (isomer mixture), CAS Registry Number 8007-35-0. Retrieved from [Link]

  • PubMed. (2015). Air-oxidized linalyl acetate - an emerging fragrance allergen? Retrieved from [Link]

  • J-STAGE. (n.d.). Measurement of Odor Threshold by Triangle Odor Bag Method. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Retrieved from [Link]

  • ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

  • ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503354A - Method for preparing this compound.
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  • Semantic Scholar. (2007). Direct Synthesis of Linalyl Acetate from Linalool in Supercritical Carbon Dioxide: A Thermodynamic Study. Retrieved from [Link]

  • MDPI. (2016). Patch Testing with Main Sensitizers Does Not Detect All Cases of Contact Allergy to Oxidized Lavender Oil. Retrieved from [Link]

  • Frontiers. (2022). A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942476A - Preparation method of linalyl acetate.
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A Comparative Guide to the Antimicrobial Spectrum of α-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of the antimicrobial spectrum of α-terpinyl acetate, a naturally occurring monoterpene ester found in various essential oils[1][2]. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of α-terpinyl acetate's efficacy against other antimicrobial agents, supported by experimental data and standardized protocols. We will delve into the causality behind experimental design, ensuring a self-validating framework for the presented methodologies.

Introduction: α-Terpinyl Acetate as an Antimicrobial Agent

α-Terpinyl acetate (α-TA) is a significant constituent of essential oils from plants like Elettaria cardamomum (cardamom) and certain chemotypes of Thymus pulegioides[3][4]. While traditionally used in the fragrance and food industries for its pleasant aroma[2], its biological activities, including antimicrobial properties, are gaining substantial scientific interest[4]. Understanding its spectrum of activity is a critical first step in evaluating its potential as a novel therapeutic or preservative agent. This guide aims to provide the foundational data and methodologies to facilitate such evaluations.

Comparative Antimicrobial Spectrum

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Experimental data reveals that α-terpinyl acetate exhibits a broad range of activity, with a more pronounced effect against fungi and dermatophytes compared to bacteria.[3][5] Its efficacy is often compared to other terpenes, such as α-terpineol and terpinen-4-ol, the primary active component of tea tree oil[6][7].

Table 1: Comparative Antimicrobial Activity (MIC & MBC/MFC in µg/mL)

MicroorganismTypeα-Terpinyl Acetate (Pure) α-Terpineol Tea Tree Oil (TTO) Reference Control
Staphylococcus aureusGram-positive BacteriaMIC: 31.3 - 125[3]MIC: 1560[8]MIC: 2500Ciprofloxacin MIC: 0.25-1
Escherichia coliGram-negative BacteriaMIC: 31.3 - 125[1][3]MIC: 780[8]MIC: 5000Ciprofloxacin MIC: 0.015-0.12
Aspergillus flavusFungusMIC: 0.02 (in EO)[3]--Itraconazole MIC: 0.12-1
Aspergillus fumigatusFungusMIC: 0.4 (in EO)[3]--Itraconazole MIC: 0.25-2
Trichophyton mentagrophytesDermatophyteMIC: 0.02 (in EO)[3]--Itraconazole MIC: 0.03-0.25
Trichophyton rubrumDermatophyteMIC: 0.4 (in EO)[3]--Itraconazole MIC: 0.03-0.25
Candida albicansYeastMIC: >125[3]MIC: 10000[9]MIC: 1250Fluconazole MIC: 0.25-2

Note: Data for α-terpinyl acetate against fungi is from an essential oil rich in the compound, as specified in the source.[3] Values for comparator terpenes and controls are drawn from various literature sources for illustrative purposes. Direct comparison requires testing under identical conditions.

The data indicates that while pure α-terpinyl acetate has moderate antibacterial activity, its antifungal properties, particularly within its natural essential oil matrix, are notably potent.[3] The lower efficacy against bacteria compared to some other terpenes like α-terpineol suggests differences in their mechanisms of action or ability to penetrate the bacterial cell wall[8][10].

Experimental Protocol: Validation via Broth Microdilution

To ensure reproducibility and accuracy, antimicrobial susceptibility testing must follow a standardized protocol. The broth microdilution method is a widely accepted technique for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI)[11][12][13].

Causality in Protocol Design:
  • Choice of Medium: Mueller-Hinton Broth (MHB) is the standard for most non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors. For fungi, RPMI-1640 is used. This standardization is critical for comparing results across different studies[14].

  • Inoculum Preparation: A standardized inoculum density (typically 5 x 10^5 CFU/mL) is crucial. A lower density might overestimate efficacy, while a higher density could overwhelm the agent, leading to false resistance[11]. The 0.5 McFarland turbidity standard is a simple and reliable method for achieving this concentration[12].

  • Solubilizing Agent: Essential oil components like α-terpinyl acetate are hydrophobic. A non-inhibitory solvent, such as dimethyl sulfoxide (DMSO) or Tween 80 at a low concentration (e.g., <1%), is necessary to ensure proper dispersion in the aqueous broth medium[11].

  • Controls: The inclusion of positive (microbe, no agent), negative (broth only), and sterility (broth with agent, no microbe) controls is non-negotiable. They validate that the microbe can grow, the medium is sterile, and the agent itself does not cause turbidity. An antibiotic control (e.g., ciprofloxacin) provides a benchmark for potency.

Step-by-Step Methodology:
  • Preparation of α-Terpinyl Acetate Stock: Prepare a 10 mg/mL stock solution of α-terpinyl acetate in DMSO.

  • Microorganism Culture: Streak the test microorganism (e.g., S. aureus ATCC 29213) on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

  • Inoculum Suspension: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in the appropriate broth (e.g., MHB) to achieve a final concentration of ~1 x 10^6 CFU/mL.

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the α-terpinyl acetate stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculation: Add 100 µL of the diluted microbial suspension from Step 3 to each well. This brings the final inoculum density to the target of 5 x 10^5 CFU/mL and halves the concentration of the test agent in each well.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of α-terpinyl acetate in which there is no visible turbidity (growth).

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no growth.

    • Spot-plate the aliquot onto a fresh, agent-free agar plate.

    • Incubate the plate at 37°C for 24 hours.

    • The MBC is the lowest concentration from which no colonies grow on the subculture plate.

Workflow Visualization

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Analysis stock Prepare α-TA Stock plate Serial Dilution in 96-Well Plate stock->plate inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Plate inoculum->inoculate plate->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (No Turbidity) incubate->read_mic subculture Subculture Clear Wells on Agar read_mic->subculture incubate_mbc Incubate Agar (24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (No Growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action

The antimicrobial activity of many essential oil constituents, including α-terpinyl acetate, is attributed to their ability to disrupt the microbial cell envelope. Research indicates that the primary target for α-terpinyl acetate is the cell membrane.[15]

The proposed mechanism involves a multi-step process:

  • Membrane Permeabilization: α-Terpinyl acetate interacts with the lipid bilayer of the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites.[15]

  • Inhibition of Peptidoglycan Synthesis: Studies on E. coli have shown that sublethal injuries caused by α-terpinyl acetate require peptidoglycan synthesis for repair. The addition of penicillin G, a known inhibitor of peptidoglycan synthesis, prevents the recovery of these injured cells. This suggests that α-terpinyl acetate may directly or indirectly interfere with cell wall maintenance and synthesis.[15]

  • Enzyme Interaction: Molecular docking studies have further suggested that α-terpinyl acetate can bind favorably to the β-lactamase enzyme Toho-1, indicating a potential to interfere with bacterial resistance mechanisms.[15]

This multi-targeted action on the cell envelope—damaging both the outer and cytoplasmic membranes and hindering cell wall repair—likely contributes to its bactericidal effect.[15]

Mechanism Visualization

Mechanism_of_Action cluster_cell Bacterial Cell membrane Cytoplasmic Membrane cytoplasm Cytoplasm (Ions, Metabolites) membrane->cytoplasm Increases Permeability (Leakage) wall Peptidoglycan Cell Wall agent α-Terpinyl Acetate agent->membrane Disrupts Lipid Bilayer agent->wall Inhibits Repair Synthesis

Caption: Proposed Mechanism of α-Terpinyl Acetate.

Conclusion and Future Directions

α-Terpinyl acetate demonstrates a significant, albeit selective, antimicrobial profile. Its strong activity against pathogenic fungi and dermatophytes suggests it could be a valuable compound for developing novel antifungal treatments.[3][5] While its antibacterial activity is more moderate, its unique mechanism of targeting the cell envelope presents an interesting avenue for further research, particularly in the context of synergistic combinations with other antimicrobial agents.

For drug development professionals, the data presented here provides a validated starting point. Future research should focus on in-depth mechanistic studies, cytotoxicity profiling against human cell lines, and formulation development to enhance bioavailability and efficacy for specific applications. The standardized protocols outlined in this guide provide a robust framework for generating the comparable and reliable data necessary for these next steps.

References

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  • α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. (2021). MDPI. Retrieved from [Link]

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  • α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). NIH. Retrieved from [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. (2024). MDPI. Retrieved from [Link]

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  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. (2023). Flora and Fauna. Retrieved from [Link]

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  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). MDPI. Retrieved from [Link]

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  • Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study. (2023). MDPI. Retrieved from [Link]

  • Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. (2022). ResearchGate. Retrieved from [Link]

  • Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. (2014). PMC - NIH. Retrieved from [Link]

  • Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. (2015). ResearchGate. Retrieved from [Link]

  • Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. (2019). PMC - NIH. Retrieved from [Link]

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Sources

Comparative study of the insecticidal activity of different terpene acetates.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Insecticidal Activity of Terpene Acetates

Introduction: Beyond Essential Oils - The Precision of Terpene Acetates in Pest Management

For centuries, plant-derived essential oils have been recognized for their potent biological activities, including their ability to repel and kill insects.[1][2] These complex mixtures, rich in secondary metabolites like terpenes and terpenoids, represent a cornerstone of botanical insecticide research.[3][4] Terpenoids are a vast class of natural products that play a critical role in plant defense mechanisms, acting as toxins and feeding deterrents to a wide array of herbivores.[3][5] As the scientific community seeks alternatives to synthetic pesticides, which pose environmental risks and contribute to resistance, the focus has shifted towards isolating and characterizing the specific active compounds within these oils.[6]

This guide delves into a specific, promising subclass of terpenoids: terpene acetates . The addition of an acetate functional group to a parent terpene alcohol (e.g., geraniol to geranyl acetate) can significantly alter its physicochemical properties, such as volatility, lipophilicity, and stability. These modifications, in turn, influence the compound's bioavailability and interaction with insect physiological targets. Studies suggest that the presence of an acetate structure is a key contributor to insecticidal efficacy.[7]

This document provides a comparative analysis of the insecticidal performance of several prominent terpene acetates, including bornyl acetate, terpinyl acetate, geranyl acetate, and linalyl acetate. We will explore their efficacy across different modes of action—contact, fumigant, and antifeedant—supported by quantitative data from peer-reviewed studies. Furthermore, we provide detailed, replicable experimental protocols and discuss the underlying mechanisms of action to empower researchers in the development of next-generation biopesticides.

Modes of Action: A Comparative Efficacy Analysis

The insecticidal potential of a compound is defined by its ability to disrupt essential biological functions in the target pest. Terpene acetates exhibit a range of toxicological effects, which can be broadly categorized into contact toxicity, fumigant toxicity, and antifeedant/repellent actions.

Contact Toxicity: Lethal Touch

Contact insecticides are absorbed through the insect's cuticle, requiring direct application to the pest.[7] The efficacy is typically measured by the median lethal dose (LD50), the dose required to kill 50% of the test population.

Bornyl acetate has demonstrated significant contact toxicity against several pests. In studies on the red flour beetle (Tribolium castaneum), it exhibited an LD50 of 66.0 μ g/adult .[8][9][10] Its efficacy is even more pronounced against the booklouse (Liposcelis bostrychophila), with a reported LD50 of 32.9 μg/cm².[8][9] Both this compound and bornyl acetate have shown time-dependent contact efficacy against the green peach aphid (Myzus persicae), with bornyl acetate achieving 100% mortality after 15 hours of exposure.[7]

Fumigant Toxicity: Inhalation as a Potent Delivery Route

Fumigant action relies on the volatility of a compound to enter the insect's respiratory system. This method is particularly effective for managing pests in enclosed spaces, such as stored grain silos.[11] Efficacy is measured by the median lethal concentration (LC50), the concentration in the air required to kill 50% of the test population over a specific time.

The performance of terpene acetates as fumigants varies significantly depending on the compound and the target insect.

  • Bornyl Acetate: Shows strong fumigant action against L. bostrychophila with an LC50 of 1.1 mg/L air.[8][9] However, its fumigant toxicity against T. castaneum is considerably lower.[8][9]

  • Geranyl and Neryl Acetate: In a study on T. castaneum adults, neryl acetate demonstrated the highest fumigant effect, followed by geranyl acetate and bornyl acetate.[12] After 96 hours, the LC50 value for geranyl acetate was determined to be between 0.808 and 1.522 µl/petri dish.[12]

  • Linalyl and Menthyl Acetate: In contrast, some terpene acetates show weak fumigant activity. A study on first-instar nymphs of Rhodnius prolixus found no observable knockdown effect for either linalyl acetate or menthyl acetate after 540 minutes of exposure.[13] However, against the granary weevil (Sitophilus granarius), lavender essential oil rich in linalyl acetate was effective, with a calculated LC90 of 0.118 µl/ml air for the Yubileina cultivar oil.[14]

This variability underscores the importance of matching the specific terpene acetate to the target pest's physiology and the application environment.

Antifeedant and Repellent Activity

Beyond acute toxicity, terpene acetates can protect plants by altering insect behavior. Antifeedants deter insects from feeding on treated surfaces, while repellents prevent them from approaching.[7][15] Bornyl acetate has been reported to have repellent effects on T. castaneum but, interestingly, acts as an attractant for L. bostrychophila.[8][9] This dual activity highlights the complexity of chemosensory interactions between insects and these compounds. Some terpenes have been identified as extremely effective feeding inhibitors for a number of insects.[16]

Quantitative Performance Data

To facilitate direct comparison, the following tables summarize the reported insecticidal activities of various terpene acetates against different insect species.

Table 1: Contact Toxicity of Terpene Acetates (LD50 Values)

Terpene Acetate Target Insect LD50 Value Source(s)
Bornyl Acetate Liposcelis bostrychophila 32.9 μg/cm² [8][9][10]

| Bornyl Acetate | Tribolium castaneum | 66.0 μ g/adult |[8][9][10] |

Table 2: Fumigant Toxicity of Terpene Acetates (LC50/LC90 Values)

Terpene Acetate Target Insect LC50 / LC90 Value Exposure Time Source(s)
Bornyl Acetate Liposcelis bostrychophila LC50: 1.1 mg/L air Not Specified [8][9]
Geranyl Acetate Tribolium castaneum LC50: 0.808-1.522 µl/petri 96 hours [12]
Bornyl Acetate Tribolium castaneum LC50: 1.155-2.391 µl/petri 96 hours [12]
Linalyl Acetate Sitophilus granarius LC90: 0.118 µl/ml air Not Specified [14]

| Geranyl Acetate | Rhipicephalus microplus | LC90: 6.25 mg/mL | Not Specified |[17][18] |

Mechanism of Action: The Neurological Impact

A primary mechanism by which many terpenes and their derivatives exert their insecticidal effect is through the inhibition of acetylcholinesterase (AChE).[19] AChE is a critical enzyme in the central nervous system of insects (and vertebrates). Its function is to break down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, terpene acetates cause an accumulation of ACh at the synapse, leading to continuous stimulation of postsynaptic receptors. This results in hyperexcitation of the nervous system, manifesting as tremors, paralysis, and ultimately, death of the insect.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normally binds to Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates AChE->ACh Hydrolyzes (Inactivates) Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Activates Terpene Terpene Acetate Terpene->AChE Inhibits Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Effect Continuous Nerve Firing -> Paralysis -> Death Postsynaptic->Effect

Caption: Mechanism of AChE inhibition by terpene acetates.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are standardized methodologies for assessing the insecticidal activity of terpene acetates. The causality behind these designs is to create controlled, replicable environments that isolate the variable of interest—the effect of the compound on the insect—while minimizing external influences.

Protocol 1: Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of volatile compounds in an enclosed space. The key is to ensure a sealed environment where the concentration of the fumigant can be controlled and maintained.

Fumigant_Workflow start Start prep Prepare Serial Dilutions of Terpene Acetate in Acetone start->prep apply Apply 10 µL of solution to Whatman No. 1 filter paper prep->apply airdry Air-dry for 2 minutes to evaporate solvent apply->airdry assemble Place paper in sealed container (e.g., 250 mL glass jar) airdry->assemble introduce Introduce 10-20 adult insects assemble->introduce seal Seal container immediately introduce->seal incubate Incubate at 25±1°C, 65±5% RH for 24 hours in darkness seal->incubate assess Assess Mortality (No movement when prodded) incubate->assess end End assess->end

Caption: Workflow for a standard fumigant toxicity bioassay.

Step-by-Step Methodology:

  • Preparation: Prepare a range of concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L air) of the terpene acetate by serial dilution in a volatile solvent like acetone. A solvent-only control is mandatory.

  • Application: Using a micropipette, apply a precise volume (e.g., 10 µL) of each dilution onto a small filter paper disc.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 1-2 minutes. This step is critical to ensure that any observed mortality is due to the test compound and not the solvent.

  • Assay Setup: Place the treated filter paper inside a sealed glass jar or vial of a known volume.

  • Insect Introduction: Introduce a known number of insects (e.g., 20 adults of T. castaneum) into the jar.

  • Incubation: Seal the jar and place it in a controlled environment (e.g., 27°C, 70% relative humidity, in darkness) for a predetermined period, typically 24 hours.

  • Mortality Assessment: After the exposure period, count the number of dead insects. An insect is considered dead if it shows no movement when gently prodded with a fine brush.

  • Data Analysis: Use the mortality data to calculate LC50 and LC90 values using probit analysis.

Protocol 2: Contact Toxicity Bioassay (Topical Application)

This method assesses toxicity via direct cuticular absorption. It provides a precise dose-per-insect value, making it a gold standard for comparing the intrinsic toxicity of different compounds.

Contact_Toxicity_Workflow start Start prep Prepare Serial Dilutions (µg/µL in acetone) start->prep immobilize Immobilize insects (e.g., CO2 anesthesia or chilling) prep->immobilize apply Apply 1 µL of solution to the dorsal thorax of each insect immobilize->apply transfer Place treated insects in a ventilated Petri dish with food and water apply->transfer incubate Incubate at 25±1°C, 65±5% RH for 24 hours transfer->incubate assess Assess Mortality incubate->assess end End assess->end

Caption: Workflow for a topical application contact toxicity assay.

Step-by-Step Methodology:

  • Preparation: Prepare dilutions of the terpene acetate in acetone to achieve a range of doses (e.g., 5, 10, 20, 50, 100 μg per insect).

  • Insect Handling: Anesthetize adult insects using brief exposure to CO2 or by chilling them on a cold plate. This ensures precise application and prevents injury to the insect.

  • Application: Using a micro-applicator, apply a 1 µL droplet of the test solution directly to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.

  • Recovery and Housing: Place the treated insects in a clean Petri dish containing a food source and moisture (e.g., a damp filter paper).

  • Incubation: Maintain the insects under controlled environmental conditions for 24 hours.

  • Mortality Assessment: Record mortality as described in the fumigant assay.

  • Data Analysis: Calculate LD50 and LD90 values via probit analysis.

Conclusion and Future Directions

The comparative analysis reveals that terpene acetates are a diverse group of compounds with significant, yet variable, insecticidal properties. Bornyl acetate and geranyl acetate, for instance, show broad-spectrum activity through both contact and fumigant action against key pests like L. bostrychophila and T. castaneum.[8][9][12] In contrast, the efficacy of compounds like linalyl acetate appears to be more species-specific.[13][14]

The data strongly support the hypothesis that the acetate functional group contributes to the insecticidal profile of these terpenoids. However, the overall efficacy is a complex interplay between the parent terpene structure, the target insect's physiology, and the mode of exposure. The neurotoxic mechanism via AChE inhibition is a plausible pathway for many of these compounds, offering a clear target for future drug design.[19]

Future research should focus on:

  • Synergistic Effects: Investigating combinations of different terpene acetates or their pairing with other natural compounds to enhance efficacy and overcome potential resistance.

  • Formulation Technology: Developing stable, effective formulations (e.g., nanoemulsions, microencapsulations) to improve the persistence and delivery of these volatile compounds in agricultural settings.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of lead compounds to optimize insecticidal activity and selectivity, reducing potential effects on non-target organisms.

  • Field Trials: Moving beyond the laboratory to validate the efficacy of promising terpene acetates under real-world agricultural conditions.

By continuing to explore the rich chemical diversity of plant metabolites, the scientific community can develop safer, more sustainable solutions for integrated pest management.

References

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  • da Silva, A. G., et al. (2022). Enzymatic synthesis of geranyl acetate in batch and fed-batch reactors and evaluation of its larvicidal activity against Rhipicephalus (Boophilus) microplus. Oasisbr. [Link]

  • Upadhyay, R. K. (2022). Therapeutic and insecticidal potential of plant terpenes: A review. International Journal of Green Pharmacy. [Link]

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  • Ebadollahi, A., & Sendi, J. J. (2020). Fumigant Toxicity of Two Nano-Capsulated Essential Oils with Sublethal Rate of Phosphine against Three Stored- Product Pests. Journal of Agricultural Science and Technology. [Link]

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Sources

A Comparative Guide to Terpinyl Acetate and Other Key Essential Oil Components

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of terpinyl acetate against other prevalent essential oil components: linalool, limonene, eucalyptol, and menthol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the mechanistic underpinnings of their biological activities, supported by experimental data and detailed protocols.

Introduction: The Chemical Diversity of Essential Oils

Essential oils are complex mixtures of volatile secondary metabolites, primarily composed of terpenes and their oxygenated derivatives, terpenoids. Among these, monoterpenes (C10 hydrocarbons) and monoterpenoids are of significant interest due to their broad spectrum of biological activities and established use in the fragrance, food, and pharmaceutical industries.[1] this compound, a monoterpene ester, is a common constituent in many essential oils and is valued for its pleasant aroma.[2][3] However, its therapeutic potential is often considered in the context of other major components with which it co-occurs. This guide aims to objectively dissect the performance of this compound by comparing its physicochemical properties and biological efficacy—specifically its antimicrobial, anti-inflammatory, analgesic, and anxiolytic activities—with four widely studied monoterpenoids: linalool, limonene, eucalyptol, and menthol.

Physicochemical Properties: A Foundation for Bioactivity

The structure, polarity, and volatility of an essential oil component are fundamental to its absorption, distribution, metabolism, and ultimately, its biological effect. This compound, as an ester, possesses different properties compared to the alcohols (linalool, menthol), cyclic ether (eucalyptol), and cyclic hydrocarbon (limonene) reviewed here.

PropertyThis compoundLinaloolLimoneneEucalyptol (1,8-Cineole)Menthol
Molecular Formula C₁₂H₂₀O₂[4]C₁₀H₁₈O[5]C₁₀H₁₆[6]C₁₀H₁₈O[7]C₁₀H₂₀O[8]
Molar Mass 196.29 g/mol [9]154.25 g/mol [5]136.23 g/mol [6]154.25 g/mol [7]156.27 g/mol
Class Monoterpenoid Ester[4]Acyclic Monoterpenoid Alcohol[10]Cyclic Monoterpene[6]Cyclic Monoterpenoid Ether[7]Cyclic Monoterpenoid Alcohol[11]
Appearance Colorless to pale yellow liquid[4]Colorless liquid[5]Colorless liquid[6]Colorless liquid[7]White crystalline solid[12]
Odor Fresh, sweet, lavender-like[2]Floral, woody, citrusy[10]Sweet, citrus-like[6]Camphor-like, spicy, cooling[7]Minty, cooling[11]
Solubility Soluble in organic solvents, limited in water[4]Appreciable solubility in water compared to other components[13]Insoluble in water, soluble in organic solvents[14]Insoluble in water, miscible with organic solvents[15]Slightly soluble in water, very soluble in organic solvents

Comparative Biological Activities

This section delves into the functional comparison of these five molecules across key therapeutic areas, presenting experimental evidence and standardized protocols for their evaluation.

Antimicrobial Activity

Mechanistic Insights: The antimicrobial action of monoterpenoids is largely attributed to their ability to partition into the phospholipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and leads to the leakage of vital intracellular components, ultimately causing cell death.[16][17] The presence of a hydroxyl group (as in linalool and menthol) or a phenolic structure is often associated with higher antimicrobial activity compared to hydrocarbon terpenes like limonene.[17]

Comparative Efficacy: this compound has demonstrated notable antimicrobial effects, particularly against fungi and dermatophytes.[3] Essential oils rich in this compound have shown strong activity against Gram-positive bacteria.[3] Linalool also exhibits broad-spectrum antimicrobial properties.[13][18] Limonene is recognized as a safe antimicrobial agent, effective against various foodborne pathogens and organisms of dental interest.[19][20][21] Eucalyptol is a well-documented antimicrobial component of Eucalyptus oils, effective against a wide range of microorganisms.[7][22] Menthol also possesses significant antibacterial and antifungal properties.[11]

Quantitative Data Summary:

CompoundStaphylococcus aureus (MIC)Escherichia coli (MIC)Candida albicans (MIC)Source(s)
α-Terpinyl Acetate (pure) 125 µg/mL125 µg/mL>125 µg/mL[3]
Linalool 0.15 mg/mL51.9 µM38.9 µM[13]
Limonene 4000 µg/mL (L-limonene)8000 µg/mL (L-limonene)-[19]
Eucalyptol (1,8-Cineole) 1-8 mg/mL1-8 mg/mL-[19]
Menthol ---[11]
(Note: Direct comparison is challenging due to variations in experimental conditions across studies. Data is presented as reported in the cited literature.)
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that inhibits visible microbial growth.

Causality Statement: This method is chosen for its efficiency, low sample volume requirement, and ability to generate quantitative, comparable data. The use of a resazurin-based indicator provides a clear colorimetric endpoint, where the metabolic activity of living cells reduces the blue dye to pink, visually distinguishing wells with microbial growth from those where growth is inhibited.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well. Include a positive control (inoculum without test compound) and a negative control (medium only).

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determining MIC: After incubation, add 20 µL of a resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Diagram: MIC Determination

MIC_Workflow Stock Prepare Compound Stock Solution Dilution Perform Serial Dilution of Compound Stock->Dilution Media Add Media to 96-Well Plate Media->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Resazurin Add Resazurin Indicator Incubate->Resazurin Read Read Plate for Color Change Resazurin->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Mechanistic Insights: Inflammation is a complex biological response involving various mediators like cytokines (e.g., TNF-α, IL-6), prostaglandins, and nitric oxide (NO). Many monoterpenoids exert anti-inflammatory effects by inhibiting the pathways that produce these mediators, such as the NF-κB signaling pathway.[23]

Comparative Efficacy: Linalool and its ester, linalyl acetate, have well-documented anti-inflammatory properties.[5][24] Limonene also demonstrates significant anti-inflammatory and analgesic effects by blocking the release of inflammatory mediators.[14] Eucalyptol is a potent inhibitor of inflammatory cytokines and is used to reduce inflammation in respiratory conditions.[7][25] this compound's anti-inflammatory potential is less characterized than its counterparts but is an active area of research. Menthol is widely used in topical preparations to relieve minor pains by producing a cooling sensation that counteracts inflammatory pain signals.[11]

Experimental Data Summary:

CompoundModelKey FindingSource(s)
Linalool LPS-stimulated RAW 264.7 cellsAttenuated production of TNF-α and IL-6[5]
Limonene Animal modelsBlocks release of inflammatory mediators, reduces neutrophil migration[14]
Eucalyptol In vitro/in vivo modelsReduces inflammation, inhibits inflammatory cytokines[7][25]
Menthol Topical applicationReduces inflammatory pain and hyperalgesia[26]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.

Causality Statement: Carrageenan is used as the phlogistic agent because it induces a biphasic, acute inflammatory response that is well-characterized. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines. This allows for the assessment of a compound's ability to interfere with these specific inflammatory cascades by measuring the reduction in paw swelling.

Methodology:

  • Animal Acclimatization: Use healthy adult rodents (e.g., Wistar rats), acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like Indomethacin), and test groups receiving different doses of the compound (e.g., this compound).

  • Compound Administration: Administer the test compound or control substance orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Before inducing inflammation, measure the volume of each rat's right hind paw using a plethysmometer. This is the initial volume (V₀).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control x 100

Analgesic Activity

Mechanistic Insights: The analgesic effects of these compounds are diverse. Linalool is thought to interact with NMDA and opioid receptors.[5] Menthol's primary mechanism is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensitive receptor, which produces a cooling sensation that desensitizes pain fibers.[12][27] It may also interact with κ-opioid receptors.[12] Limonene has also been reported to have analgesic properties.[14]

Comparative Efficacy: Menthol is arguably the most recognized analgesic among this group, widely incorporated into topical analgesics for its counter-irritant and cooling effects.[28][29] Linalool has demonstrated significant central and peripheral antinociceptive effects in various animal models.[26] The analgesic potential of this compound is less established but is often considered in synergy with other compounds like linalool.[24]

Mechanism Diagram: Menthol-Induced Analgesia

Menthol_Mechanism cluster_neuron Peripheral Neuron Menthol Menthol TRPM8 TRPM8 Channel (on Nociceptive Neuron) Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Neuron_Hyper Neuron Hyperpolarization & Desensitization Ca_Influx->Neuron_Hyper Leads to Pain_Signal Pain Signal Transmission to Brain Neuron_Hyper->Pain_Signal Inhibits Analgesia Analgesic Effect (Cooling Sensation) Neuron_Hyper->Analgesia Results in

Caption: Menthol activates TRPM8 channels, leading to analgesia.

Anxiolytic Activity

Mechanistic Insights: Several terpenes and terpenoids have shown promise as anxiolytic agents, often through modulation of neurotransmitter systems like the GABAergic (similar to benzodiazepines) and serotonergic systems.[30][31] Linalool, for example, is known to be a competitive antagonist of NMDA receptors and can modulate GABAₐ receptors.[5]

Comparative Efficacy: Linalool is extensively studied for its anxiolytic and sedative effects, with inhalation of linalool-rich essential oils showing clear anxiolytic properties in animal models.[13][30] Limonene has also demonstrated anxiolytic-like effects, potentially through actions on the serotonergic system.[30] The anxiolytic effects of this compound are often attributed to its presence in essential oils like lavender, where it acts synergistically with linalool.[30][32] While lavender essential oil as a whole is anxiolytic, some studies suggest linalyl acetate itself may not have this effect but can enhance the anxiolytic action of linalool.[32]

Experimental Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

Causality Statement: This test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading the animals to spend more time exploring the "unprotected" open arms of the maze compared to the enclosed arms. The number of entries and time spent in each type of arm are reliable indicators of anxiety levels.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls and two opposing arms left open.

  • Animal Preparation: As described in the paw edema model, use acclimatized rodents and divide them into control and test groups.

  • Compound Administration: Administer the test compound (e.g., linalool) or controls (vehicle, diazepam) 30-60 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore the maze for a set period (typically 5 minutes). The session is recorded by an overhead video camera.

  • Data Analysis: An observer or automated tracking software scores the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: A statistically significant increase in the time spent in and/or the number of entries into the open arms (compared to the vehicle control group) is indicative of an anxiolytic effect. Total arm entries are used as a measure of general locomotor activity to rule out sedative or stimulant effects.[33]

Conclusion and Future Directions

This comparative review highlights the distinct and overlapping biological profiles of this compound, linalool, limonene, eucalyptol, and menthol. While menthol and eucalyptol stand out for their well-defined analgesic/cooling and anti-inflammatory/respiratory applications, respectively, linalool emerges as a potent antimicrobial and anxiolytic agent. Limonene is a versatile compound with recognized antimicrobial and anti-inflammatory effects.[14][34]

This compound , while demonstrating promising antimicrobial activity, particularly against fungi[3], appears to function more as a modulator or synergistic partner in other therapeutic areas like analgesia and anxiety, often enhancing the effects of compounds like linalool.[24][32] Its primary value may lie in its contribution to the overall therapeutic profile of an essential oil rather than as a standalone potent agent for every application.

Future research should focus on:

  • Head-to-Head Comparative Studies: Conducting studies that evaluate these compounds under identical experimental conditions to enable more direct and robust comparisons.

  • Synergistic Effects: Investigating the synergistic or antagonistic interactions between this compound and other components to elucidate the complex pharmacology of essential oils.

  • Derivative Synthesis: Exploring the synthesis of novel derivatives of this compound to enhance specific biological activities, such as improving its anti-inflammatory or analgesic potency.

By understanding the individual strengths and mechanistic nuances of each component, researchers and drug developers can better harness the therapeutic potential of these natural products.

References

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  • α-Terpinyl Acetate, a natural and safe monoterpene ester. BuyerGuide. [URL: https://www.buyerguide.
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  • D-Limonene: Promising and Sustainable Natural Bioactive Compound. ResearchGate. [URL: https://www.researchgate.
  • CAS 80-26-2: (±)-α-Terpinyl acetate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/80-26-2]
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  • 1,8-Cineole | C10H18O | CID 2758. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Cineole]
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  • alpha-Terpinyl acetate | C12H20O2 | CID 111037. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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  • (+)-Limonene | C10H16 | CID 440917. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/--Limonene]
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A Comparative Guide to the In Vitro Validation of Terpinyl Acetate's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Natural compounds, with their vast structural diversity, represent a promising frontier. Among these, terpinyl acetate, a monoterpene ester found in various essential oils, has garnered interest for its potential therapeutic properties.[1] This guide provides an in-depth technical comparison of the in vitro anti-inflammatory effects of α-terpinyl acetate against established benchmarks and structurally similar molecules, offering a framework for its rigorous scientific validation.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which, upon activation, drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][3] These mediators amplify the inflammatory response, making them critical targets for therapeutic intervention. This guide will explore the efficacy of this compound in modulating these targets compared to other relevant compounds.

Comparative Analysis: this compound vs. The Field

To objectively assess the anti-inflammatory potential of α-terpinyl acetate, a comparative analysis against a spectrum of agents is essential. We have selected the following comparators:

  • Bornyl Acetate: A structurally similar monoterpene acetate with documented anti-inflammatory properties, providing a direct comparison of isomeric effects.[2]

  • Linalyl Acetate & Eucalyptol: Common terpenoids with established anti-inflammatory activity, serving as benchmarks within the natural product class.

  • Indomethacin & Dexamethasone: Potent non-steroidal anti-inflammatory drug (NSAID) and corticosteroid, respectively, representing the gold standard in clinical anti-inflammatory therapy.

The following table summarizes the reported in vitro efficacy of these compounds across key anti-inflammatory assays. This data-centric approach allows for a direct comparison of potency and helps to position this compound within the current landscape of anti-inflammatory research.

CompoundTarget/AssayCell LineIC50 / EffectCitation
α-Terpinyl Acetate Nitric Oxide (NO) Production MacrophagesNo significant inhibition reported
Pro-inflammatory Cytokines -Data not available
COX-2 Enzyme Activity -Data not available
Bornyl Acetate Nitric Oxide (NO) Production RAW 264.7Significant reduction [2][4]
TNF-α, IL-1β, IL-6 Production VariousDown-regulates expression [2]
NF-κB & MAPK Pathways VariousInhibits phosphorylation/activation [2][4]
Linalyl Acetate NF-κB Signaling HepG2Down-regulates p65 & IκBα phosphorylation
IL-6 Production HepG2Reduces expression
Eucalyptol (1,8-Cineole) TNF-α, IL-1β, IL-6 Production MonocytesSuppresses production [5]
NF-κB & MAPK (ERK) Pathways VariousSuppresses activation
Indomethacin COX-2 Enzyme Activity Human Whole BloodIC50: ~0.5-1.1 µM [6]
Pro-inflammatory Cytokines ChondrocytesReduces IL-6, TNF-α
Dexamethasone Pro-inflammatory Cytokines Retinal CellsInhibits TNF-α, IL-1β induced secretion

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Mechanistic Deep Dive: Signaling Pathways in Focus

The anti-inflammatory activity of the comparator compounds is primarily attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. Understanding these pathways is crucial for interpreting experimental data.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB_p P-IκB NFkB_IkB->IkB_p NFkB NF-κB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes DNA->Cytokines Transcription Bornyl_Acetate Bornyl Acetate Bornyl_Acetate->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Bornyl Acetate.
The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, represents another critical signaling hub in inflammation. These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Bornyl_Acetate Bornyl Acetate Bornyl_Acetate->MAPK Inhibits Phosphorylation

Caption: Overview of the MAPK signaling cascade and the inhibitory role of Bornyl Acetate.

Experimental Protocols for In Vitro Validation

To empirically validate the anti-inflammatory effects of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for this investigation.

General Experimental Workflow

The validation process follows a logical progression from assessing cytotoxicity to quantifying the inhibition of specific inflammatory markers.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound A->B C 3. Pre-treatment Incubate cells with various concentrations of this compound B->C D 4. Inflammatory Stimulation Induce inflammation with LPS (1 µg/mL) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Supernatant & Cell Lysate Collection E->F G Nitric Oxide (NO) Assay (Griess Assay) F->G H Cytokine Quantification (ELISA for TNF-α, IL-6) F->H I Gene Expression Analysis (qPCR for iNOS, COX-2, Cytokines) F->I J Protein Expression Analysis (Western Blot for NF-κB, p-MAPK) F->J

Caption: A standardized workflow for the in vitro validation of anti-inflammatory compounds.
Detailed Step-by-Step Methodologies

a) Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Plate cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (and comparator compounds) for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours).

b) Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

c) Pro-inflammatory Cytokine Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol precisely, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

d) Gene Expression Analysis (qPCR):

  • Principle: Quantitative Polymerase Chain Reaction (qPCR) measures the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6) to assess the effect of the compound at the transcriptional level.

  • Procedure:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

The available evidence suggests that α-terpinyl acetate possesses antioxidant and anti-inflammatory properties, though its potency and mechanisms require further elucidation, especially when compared to structurally related compounds like bornyl acetate which shows significant inhibition of key inflammatory pathways.[1][2] The provided experimental framework offers a comprehensive approach to systematically validate and quantify the anti-inflammatory effects of this compound.

Future research should focus on generating robust, quantitative data, including IC50 values, for this compound in a panel of in vitro assays. Head-to-head comparisons with bornyl acetate and other relevant compounds will be critical in determining its potential as a novel anti-inflammatory agent. Mechanistic studies focusing on the NF-κB and MAPK pathways will further clarify its mode of action and its viability as a lead compound for drug development.

References

  • Yang H, et al. (2014). Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11. IUBMB Life, 66(12), 854-9.
  • Zhao L, et al. (2023).
  • Akcakavak G, et al. (2024). Eucalyptol regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis. Toxicology Mechanisms and Methods, 34(4), 413-422.
  • Lee S, et al. (2023). Neuroprotective effects of bornyl acetate on experimental autoimmune encephalomyelitis via anti-inflammatory effects and maintaining blood-brain-barrier integrity. Phytomedicine, 112, 154569.
  • Rufino AT, et al. (2014). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Journal of Pharmacy and Pharmacology, 66(12), 1737-46.
  • Alam A, et al. (2021). In vitro antioxidant and anti-inflammatory activities of green cardamom essential oil and in silico molecular docking of its major bioactives. Journal of Taibah University for Science, 15(1), 760-770.
  • Chowdhury S, Kumar S. (2020). Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. Journal of Functional Foods, 68, 103902.
  • Juergens UR, et al. (2003). Anti-inflammatory activity of 1.8-cineol (eucalyptol) in bronchial asthma: a double-blind placebo-controlled trial.
  • Riendeau D, et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-66.

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A Comparative Analysis of Synthetic vs. Natural Terpinyl Acetate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical sciences and fragrance chemistry, the choice between synthetic and naturally derived excipients or active pharmaceutical ingredients (APIs) is a critical decision with far-reaching implications for product efficacy, safety, and regulatory compliance. Terpinyl acetate, a monoterpene ester valued for its pleasant floral and citrus aroma, is a case in point. This guide provides an in-depth comparative analysis of synthetic and natural this compound, offering experimental methodologies and data-driven insights to inform formulation and development decisions.

Introduction: The Two Faces of this compound

This compound is a naturally occurring compound found in a variety of essential oils, including those from cardamom, sage, and pine.[1] Its characteristic scent, reminiscent of bergamot and lavender, has led to its widespread use in the fragrance, flavor, and pharmaceutical industries.[2] The commercially available this compound can be sourced in two primary forms:

  • Natural this compound: Typically isolated from essential oils through fractional distillation. This form is often a complex mixture, containing not only the primary α-terpinyl acetate isomer but also other isomers (β and γ) and trace amounts of other terpenoids from the source plant.[3][4]

  • Synthetic this compound: Produced through chemical synthesis, most commonly via the esterification of terpineol with acetic anhydride or the reaction of α-pinene with acetic acid.[2] This process allows for high-purity production of specific isomers, primarily α-terpinyl acetate.

The selection between these two forms is not merely a matter of cost or availability; it hinges on a nuanced understanding of their respective chemical profiles, impurity landscapes, and potential impacts on the final product's performance and sensory attributes.

Physicochemical Properties: A Tale of Two Compositions

While the fundamental physicochemical properties of the this compound molecule are constant regardless of its origin, the overall characteristics of the commercial products can differ significantly due to the presence of isomers and minor components.

PropertySynthetic this compound (Typical)Natural this compound (Isolate)References
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquid[1]
Odor Clean, fresh, bergamot-lavender, potentially with a sharper, piny noteSofter, more rounded bergamot-lavender, often with spicy or herbal nuances from the source[3]
Purity (α-terpinyl acetate) High (typically >97%)Variable, depends on fractionation efficiency[5][6]
Isomeric Content Predominantly α-isomerMixture of α-, β-, and γ-isomers[7]
Key Accompanying Compounds Process-related impurities (e.g., unreacted terpineol, acetic acid, by-products)Co-extracted terpenoids from the source plant (e.g., 1,8-cineole, linalool, sabinene)[4][6]
CAS Number 80-26-2 (for α-terpinyl acetate)8007-35-0 (for the isomer mixture)[1][2]
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol 196.29 g/mol
Boiling Point ~220 °CVariable depending on composition
Density ~0.953 g/mL at 25 °CVariable depending on composition

The Genesis of Difference: A Look at Production Methods

The distinct characteristics of synthetic and natural this compound are a direct consequence of their production pathways.

Synthetic this compound: Precision and Potential Pitfalls

The industrial synthesis of this compound offers high yields and isomeric specificity. The most common route involves the esterification of terpineol with acetic anhydride, often in the presence of an acid catalyst.

Synthesis_Workflow cluster_synthesis Synthetic this compound Production terpineol Terpineol reactor Esterification Reactor terpineol->reactor acetic_anhydride Acetic Anhydride acetic_anhydride->reactor catalyst Acid Catalyst (e.g., H₃PO₄) catalyst->reactor neutralization Neutralization reactor->neutralization washing Washing neutralization->washing distillation Fractional Distillation washing->distillation synthetic_ta High-Purity Synthetic this compound distillation->synthetic_ta impurities Process-Related Impurities distillation->impurities

Caption: Synthetic production of this compound.

This controlled process, however, can introduce specific impurities if not carefully managed. These may include unreacted starting materials, residual catalyst, and by-products from side reactions. The "clean" aroma of synthetic this compound is a direct result of its high purity, but it may lack the complexity of its natural counterpart.

Natural this compound: The Richness of Nature's Matrix

Natural this compound is typically obtained as a natural isolate from essential oils rich in this compound, such as cardamom oil.[3] The primary method of extraction is fractional distillation.

Extraction_Workflow cluster_extraction Natural this compound Isolation raw_material Natural Source (e.g., Cardamom Seeds) distillation_unit Hydrodistillation/ Steam Distillation raw_material->distillation_unit essential_oil Crude Essential Oil distillation_unit->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation natural_ta Natural this compound Isolate fractional_distillation->natural_ta co_distillates Co-distilled Terpenoids fractional_distillation->co_distillates

Caption: Isolation of natural this compound.

The resulting natural isolate is a testament to the complexity of the botanical source. While rich in this compound, it invariably contains a bouquet of other volatile compounds that co-distill, contributing to a more nuanced and often more desirable aromatic profile for certain applications. For instance, natural this compound from cardamom retains a spicy note absent in the synthetic version.[3]

Comparative Analysis: Purity, Impurity, and Sensory Profile

The most significant distinctions between synthetic and natural this compound lie in their purity, impurity profiles, and resulting sensory characteristics.

Purity and Impurity Profiling

A critical aspect of quality control for both forms of this compound is the detailed analysis of their chemical composition. Gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) are the gold standard techniques for this purpose.

ParameterSynthetic this compoundNatural this compound
Major Peak α-Terpinyl acetateα-Terpinyl acetate
Potential Impurities/Minor Components - Unreacted α-terpineol- Residual acetic acid/anhydride- Isomerization by-products- Other process-related impurities- β- and γ-terpinyl acetate- 1,8-Cineole- Linalool- Sabinene- Other terpenoids from the source
Enantiomeric Distribution Typically a racemic mixture (equal amounts of (+) and (-) enantiomers)May exhibit a specific enantiomeric ratio, reflecting the biosynthesis pathway in the source plant.[8][9]

The enantiomeric distribution can be a powerful tool for authentication. Natural products often exhibit a specific chirality due to enzymatic synthesis, whereas synthetic routes without chiral catalysts typically result in racemic mixtures.

Sensory Profile: The Olfactory Fingerprint

The subtle differences in chemical composition translate to distinct sensory experiences.

  • Synthetic this compound: Offers a consistent, strong, and clean bergamot-lavender aroma. Its predictability is an asset in applications where a standardized scent is paramount. However, it can be perceived as "flat" or having a "chemical" note compared to the natural form.[3]

  • Natural this compound: Presents a more complex and harmonious aroma. The presence of minor components from the original essential oil adds depth and character, resulting in a more "rounded" and "natural" scent.[3] This complexity can be highly desirable in fine fragrances and premium flavor formulations.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative evaluations, the following are detailed methodologies for the characterization of synthetic and natural this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and semi-quantify the volatile constituents in synthetic and natural this compound samples.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of each this compound sample in a suitable solvent (e.g., ethanol or hexane).

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 3 °C/minute to 240 °C and held for 5 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, ratio 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention indices with literature values.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (1% solution) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Library Matching) detection->data_processing results Component Identification & Semi-Quantification data_processing->results

Caption: GC-MS workflow for this compound analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis

Objective: To accurately quantify the percentage of this compound and other major components.

Methodology:

  • Sample and Standard Preparation: Prepare solutions of known concentrations of a certified this compound standard and the samples to be analyzed.

  • Instrumentation: A GC-FID system with a similar capillary column as used for GC-MS.[11]

  • GC Conditions:

    • Injector and Detector Temperature: 250 °C and 300 °C, respectively.[12]

    • Oven Temperature Program: As optimized in the GC-MS method.

    • Carrier Gas: Helium or Nitrogen.[11]

    • Gas Flows (for FID): Hydrogen, air, and makeup gas flows as per instrument recommendations.[12]

  • Data Analysis: Quantify the components using the area normalization method or by creating a calibration curve with the certified standard for more accurate results.

High-Performance Thin-Layer Chromatography (HPTLC) for Rapid Screening

Objective: To provide a rapid and cost-effective method for the quantification of α-terpinyl acetate.[13][14]

Methodology:

  • Sample and Standard Application: Apply known volumes of standard solutions of α-terpinyl acetate and the sample solutions onto a pre-coated silica gel 60 F254 HPTLC plate.

  • Chromatographic Development: Develop the plate in a twin-trough chamber with a suitable mobile phase, such as n-hexane:ethyl acetate (8:2, v/v).[13][14]

  • Densitometric Analysis: After development, dry the plate, derivatize if necessary (e.g., with anisaldehyde-sulfuric acid reagent), and scan using a densitometer at the wavelength of maximum absorbance.

  • Quantification: Calculate the amount of α-terpinyl acetate in the samples from the calibration curve of the standard.

Regulatory Considerations and Safety

Both natural and synthetic this compound are generally recognized as safe (GRAS) for their intended use in food and fragrance.[15] The safety of this compound (isomer mixture) has been assessed by the Research Institute for Fragrance Materials (RIFM), and it is considered safe for use in consumer products at typical levels.[1][7] However, it is crucial for researchers and developers to be aware of the regulatory definitions of "natural" and "synthetic" in their target markets, as these can vary.[16] For pharmaceutical applications, the impurity profile of any excipient is of paramount importance, and a thorough characterization is required to ensure product safety and consistency.

Conclusion: An Informed Choice for Optimal Performance

The decision to use synthetic or natural this compound is not a binary choice of "good" versus "bad." Rather, it is a strategic decision that should be based on the specific requirements of the application.

  • Synthetic this compound is the preferred choice when high purity, isomeric specificity, and batch-to-batch consistency of the primary odorant are critical. It is well-suited for applications where a clean, predictable aroma is desired and the absence of co-distilled natural compounds is an advantage.

  • Natural this compound excels in applications where aromatic complexity and a "natural" label are valued. Its richer, more nuanced scent profile, derived from its botanical origins, can significantly enhance the sensory experience of fine fragrances, high-end cosmetics, and premium food and beverage products.

Ultimately, a thorough analytical comparison, as outlined in this guide, is the most reliable way to determine which form of this compound will best meet the specific performance, sensory, and regulatory requirements of a given product.

References

  • Alam, A., Majumdar, R., & Alam, P. (2021). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oil. Semantic Scholar. [Link]

  • Alam, A., Majumdar, R., & Alam, P. (2021). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. R Discovery. [Link]

  • Alam, A., Majumdar, R., & Alam, P. (2021). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. Semantic Scholar. [Link]

  • Mosia, L., et al. (2022). A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. IEOM Society. [Link]

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  • Mosaic Flavors. (n.d.). The Importance of Natural Flavorings and FDA Requirements. [Link]

  • Hermitage Oils. (n.d.). This compound Natural Isolate. [Link]

  • Zaid, H., et al. (2010). Physicochemical Properties of Natural Based Products versus Synthetic Chemicals. The Open Nutraceuticals Journal. [Link]

  • Environmental Working Group. (2024). What's in 'flavor'? No one knows—and that's a problem. [Link]

  • Guesmi, F., et al. (2018). Chemical and Biological Evaluation of Essential Oils from Cardamom Species. Molecules. [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link]

  • Macone, A., et al. (2023). Elettaria cardamomum (L.) Maton Essential Oil: An Interesting Source of Bioactive Specialized Metabolites as Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. International Journal of Molecular Sciences. [Link]

  • Ashokkumar, K., et al. (2020). Essential Oil Profile Diversity in Cardamom Accessions From Southern India. Frontiers in Sustainable Food Systems. [Link]

  • Zaid, H., et al. (2010). Physicochemical Properties of Natural Based Products versus Synthetic Chemicals. SciSpace. [Link]

  • Kuyumcu Savan, E., & Küçükbay, F. Z. (2013). Essential Oil Composition of Elettaria cardamomum Maton. Journal of Applied Biological Sciences. [Link]

  • Singh, V., Agrawal, G. P., & Singh, B. (2022). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna. [Link]

  • Gul, W., et al. (2021). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Planta Medica. [Link]

  • Mosia, L., et al. (2022). A comparative analysis of natural and artificial flavorings through analytical methods and flavor additive regulations. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Essential Oils Quantitative Profiling - GCx2GC MS/FID. [Link]

  • Radušienė, J., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules. [Link]

  • Satyal, P., et al. (2016). Chemical Compositions and Enantiomeric Distributions of Foliar Essential Oils of Chamaecyparis lawsoniana (A. Murray bis) Parl, Thuja plicata Donn ex D. Don, and Tsuga heterophylla Sarg. Foods. [Link]

  • Yousuf, S., et al. (2023). HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils. Molecules. [Link]

  • Ogori, A. F. (2022). A Review on Natural and Synthetic Food Flavors. EC Nutrition. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Enantiomeric distribution of selected terpenes for authenticity assessment of Australian Melaleuca alternifolia oil. [Link]

  • ResearchGate. (2025). This compound isomer structures. [Link]

  • Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. [Link]

  • Radušienė, J., et al. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. PubMed. [Link]

  • MDPI. (2023). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. [Link]

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  • Api, A. M., et al. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, Terpinyl butyrate, CAS Registry Number 2153-28-8. Food and Chemical Toxicology. [Link]

  • PubMed. (2012). Comparative analysis of essential oils from eight herbal medicines with pungent flavor and cool nature by GC-MS and chemometric resolution methods. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Terpinyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Quantification of Terpinyl Acetate

This compound is a naturally occurring monoterpene ester, recognized for its characteristic pleasant, fruity-floral aroma reminiscent of bergamot and lavender.[1][2][3] Found in a variety of essential oils, including those from pine and cardamom, it is a key ingredient in the fragrance, flavoring, and cosmetics industries.[1][2] Beyond its aromatic properties, this compound is also investigated for potential antimicrobial and antifungal activities.[1] Given its widespread use and functional properties, the precise and accurate quantification of this compound in raw materials, intermediate products, and finished goods is critical for quality control, regulatory compliance, and ensuring product consistency.

Analytical method validation is the cornerstone of a robust quality system, providing documented evidence that a procedure is suitable for its intended purpose.[4][5] However, in the lifecycle of a product, it is often necessary to compare results from different analytical methods. This is where cross-validation becomes indispensable. Cross-validation is the formal process of comparing two distinct, validated analytical methods to ensure they produce comparable, reliable, and consistent results.[6][7][8] This guide provides a comprehensive framework for designing and executing a cross-validation study for two common analytical techniques used for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is predicated on the physicochemical properties of the analyte and the sample matrix. This compound (C₁₂H₂₀O₂) is a volatile, relatively nonpolar compound, making it an ideal candidate for Gas Chromatography.[3][9] However, HPLC can also be adapted for its analysis.[10][11]

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.Separation of compounds in the liquid phase based on their interaction with a stationary phase and a mobile phase.
Applicability to this compound Excellent. As a volatile ester, it is well-suited for GC analysis.[12][13][14]Feasible, but less common. Requires a suitable non-polar stationary phase (reverse-phase) and a chromophore for UV detection.[10][11]
Advantages High resolution and sensitivity for volatile compounds, robust and reliable detector (FID).Versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower resolution for highly volatile compounds compared to GC, requires the analyte to have a UV chromophore.
Typical Mobile/Carrier Phase Inert gas (e.g., Helium, Nitrogen).A mixture of solvents (e.g., Acetonitrile and Water).[10][11]
Typical Stationary Phase High molecular weight polymer coated on a capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane).[12][13]Silica-based particles with a bonded non-polar functional group (e.g., C18).

The Cross-Validation Imperative: Ensuring Method Comparability

Cross-validation is not merely a suggestion but a regulatory expectation in many scenarios.[6][15] It is crucial when:

  • A new analytical method is introduced to replace an existing, validated method.

  • Analytical testing is transferred from a development laboratory to a quality control laboratory.[16]

  • Results from different laboratories or sites need to be compared.[8][16]

  • Comparing a new, potentially more efficient method against a compendial or standard method.

The goal is to demonstrate that any observed differences between the two methods are statistically insignificant and fall within predefined acceptance criteria.[17] This process builds confidence in the data integrity and ensures consistency throughout the product's lifecycle.[4][6]

Key Validation Parameters for Cross-Validation

The cross-validation study will focus on a subset of the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][18][19]

  • Accuracy: The closeness of test results to the true value. Often assessed through recovery studies.[20]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria P2 Develop Cross-Validation Protocol P1->P2 E1 Prepare Homogeneous Sample Lots P2->E1 E2 Analyze Samples with Method A (e.g., GC-FID) E1->E2 E3 Analyze Samples with Method B (e.g., HPLC-UV) E1->E3 A1 Collect and Tabulate Data E2->A1 E3->A1 A2 Perform Statistical Comparison (e.g., t-test, F-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A3->P1 Compare A4 Generate Final Report A3->A4

Caption: Workflow for a typical analytical method cross-validation study.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

This protocol describes a validated Gas Chromatography method with Flame Ionization Detection. The causality for selecting GC-FID lies in its high sensitivity and resolution for volatile compounds like this compound.

1. Materials and Reagents:

  • This compound Reference Standard (≥98% purity)

  • Hexane (HPLC grade)

  • Internal Standard (ISTD), e.g., n-Tetradecane

  • Sample containing this compound

2. Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]

  • Autosampler

3. Chromatographic Conditions:

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program: Initial 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Detector Temperature: 280°C

4. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve n-tetradecane in hexane to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting the this compound Reference Standard in hexane, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample and dissolve it in hexane to a concentration within the calibration range. Add the internal standard to the same fixed concentration as in the calibration standards.

5. Analysis:

  • Inject the calibration standards to establish the calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration based on the internal standard calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a validated High-Performance Liquid Chromatography method with UV detection. This method serves as an alternative, particularly if GC is unavailable or if the sample matrix contains non-volatile interferences.

1. Materials and Reagents:

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

2. Instrumentation:

  • HPLC system with a UV/Vis Detector

  • Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[10][11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (this compound has weak UV absorbance at low wavelengths)

4. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting the this compound Reference Standard in the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to establish the calibration curve (external standard method).

  • Inject the prepared samples.

  • Quantify the this compound concentration based on the external standard calibration curve.

Protocol 3: The Cross-Validation Study

This protocol details the comparative analysis.

1. Sample Selection:

  • Prepare at least three independent batches of a homogeneous sample containing this compound.

  • For each batch, prepare samples at three concentrations spanning the analytical range (e.g., 80%, 100%, and 120% of the target concentration). This results in a total of 9 samples.

2. Analysis:

  • Analyze each of the 9 samples in triplicate using the validated GC-FID method (Protocol 1).

  • Analyze each of the 9 samples in triplicate using the validated HPLC-UV method (Protocol 2).

3. Data Evaluation:

  • For each method and each concentration level, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the assay results.

  • Perform statistical analysis to compare the datasets from the two methods.

Data Interpretation and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the results obtained from both methods. It is crucial to use appropriate statistical tools and not rely solely on correlation coefficients, which can be misleading.[21]

Statistical Tools for Comparison
  • F-test: Used to compare the precision (variances) of the two methods. A calculated F-value less than the critical F-value indicates that there is no statistically significant difference in the precision of the two methods.

  • Student's t-test (two-tailed, paired): Used to compare the accuracy (means) of the two methods. A calculated t-value less than the critical t-value suggests that there is no statistically significant difference between the means of the results obtained by the two methods.[22]

The following diagram illustrates the decision logic based on statistical outcomes.

StatisticalDecisionTree Start Compare GC-FID and HPLC-UV Results F_Test Perform F-test on Variances Start->F_Test Precision_Compare Is F_calc < F_crit? F_Test->Precision_Compare T_Test Perform Student's t-test on Means Accuracy_Compare Is t_calc < t_crit? T_Test->Accuracy_Compare Precision_Compare->T_Test Yes Fail_Precision Methods Differ in Precision (Investigate & Re-evaluate) Precision_Compare->Fail_Precision No Pass Methods are Comparable (Cross-Validation Successful) Accuracy_Compare->Pass Yes Fail_Accuracy Methods Differ in Accuracy (Investigate for Bias) Accuracy_Compare->Fail_Accuracy No

Sources

A Comparative Guide to the Efficacy of Terpinyl Acetate Versus Commercial Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, the pursuit of effective and environmentally benign pest control agents is a perpetual challenge. This guide provides an in-depth technical comparison of terpinyl acetate, a naturally occurring monoterpenoid, with three widely used commercial synthetic pesticides: imidacloprid, abamectin, and spinosad. Our analysis is grounded in experimental data, focusing on efficacy against key agricultural pests, mechanisms of action, and comprehensive safety profiles.

Introduction: The Case for Bio-Based Alternatives

The reliance on synthetic pesticides has long been a cornerstone of modern agriculture. However, concerns over environmental persistence, non-target toxicity, and the development of pest resistance have catalyzed the search for viable alternatives.[1] Plant-derived compounds, such as this compound, offer promising avenues for integrated pest management (IPM) strategies.[2] this compound is a component of various essential oils and is recognized for its insecticidal properties.[2] This guide will dissect its performance in relation to established commercial insecticides, providing a data-driven framework for its potential applications.

Mechanism of Action: A Tale of Two Chemistries

The efficacy of any pesticide is fundamentally linked to its mode of action. This compound and the selected commercial pesticides operate through distinct biochemical pathways.

This compound: Emerging research suggests that this compound's insecticidal activity may stem from its ability to disrupt mitochondrial function. Specifically, it has been shown to be a potent and specific inhibitor of mitochondrial ATP production.[3] This disruption of cellular energy metabolism provides a plausible mechanism for its toxic effects on insects.

Commercial Pesticides:

  • Imidacloprid: As a neonicotinoid, imidacloprid acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4] This leads to hyperexcitation, paralysis, and eventual death.[5] The selectivity of imidacloprid for insect nAChRs over mammalian receptors is a key factor in its targeted toxicity.[4]

  • Abamectin: This avermectin insecticide interacts with glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing an influx of chloride ions that leads to hyperpolarization and subsequent paralysis.[6]

  • Spinosad: A fermentation product of a soil bacterium, spinosad targets the nicotinic acetylcholine receptors at a site distinct from that of neonicotinoids, leading to involuntary muscle contractions, paralysis, and death.[7]

Comparative Efficacy: A Quantitative Analysis

To provide an objective comparison, we will examine the lethal concentration (LC50) values of this compound and the selected commercial pesticides against three economically significant pests: the green peach aphid (Myzus persicae), the two-spotted spider mite (Tetranychus urticae), and the western flower thrips (Frankliniella occidentalis). Lower LC50 values indicate higher toxicity.

Pest SpeciesCompoundLC50Source(s)
Green Peach Aphid (Myzus persicae)This compound2.832 mg/L (fumigant)[8]
Imidacloprid2.619 mg/L (leaf-dip)[9]
Imidacloprid4.5 ppm (leaf-dip)[10]
Spirotetramat3.99 ppm[11]
Two-Spotted Spider Mite (Tetranychus urticae)Abamectin0.01 mg/L[12]
Abamectin4.36 mg/L (resistant strain)[13]
Abamectin0.0324 mg/L[14]
Western Flower Thrips (Frankliniella occidentalis)Spinosad0.005 - 0.077 mg/L[15]
(R)-linalool (structurally similar to this compound)29.0 mg/L air (fumigant)[16]

Analysis of Efficacy Data:

Experimental Protocols: A Guide to Reproducible Bioassays

To ensure the scientific integrity of efficacy testing, standardized bioassay protocols are essential. The following are detailed methodologies for evaluating insecticide performance against the target pests.

Aphid Bioassay: Leaf-Dip Method for Myzus persicae

This protocol is adapted from established methods for assessing insecticide toxicity to aphids.[10]

Objective: To determine the concentration-mortality response of Myzus persicae to a test compound.

Materials:

  • Healthy, pesticide-free host plants (e.g., cabbage, bell pepper)

  • Synchronized culture of apterous (wingless) adult Myzus persicae

  • Test compound (e.g., this compound, imidacloprid)

  • Appropriate solvent (e.g., acetone, ethanol) and surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Agar (1.5% w/v)

  • Fine camel-hair brush

  • Environmental growth chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Workflow Diagram:

Caption: Workflow for the aphid leaf-dip bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of at least five serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs (approximately 3 cm diameter) from healthy, untreated host plants.

  • Treatment Application: Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack to air dry for 1-2 hours.

  • Assay Setup: Prepare petri dishes with a 1.5% agar base to maintain leaf turgor. Place one dried leaf disc, adaxial side up, onto the agar in each petri dish.

  • Insect Infestation: Using a fine camel-hair brush, carefully transfer 10-15 synchronized adult apterous aphids onto each leaf disc.

  • Incubation: Seal the petri dishes with ventilated lids and place them in an environmental growth chamber under controlled conditions.

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value and its 95% confidence limits.

Mite Bioassay: Slide-Dip Method for Tetranychus urticae

This protocol is a standard method for evaluating acaricide efficacy.

Objective: To determine the contact toxicity of a test compound to adult female Tetranychus urticae.

Materials:

  • Culture of adult female Tetranychus urticae

  • Test compound and appropriate formulation reagents

  • Microscope slides

  • Double-sided sticky tape

  • Fine brush

  • Stereomicroscope

  • Incubation chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Workflow Diagram:

Caption: Workflow for the mite slide-dip bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of the test compound in distilled water with a surfactant.

  • Mite Preparation: Affix a strip of double-sided sticky tape to a microscope slide. Carefully transfer 20-25 adult female mites onto the tape, securing them on their dorsal side.

  • Treatment: Immerse the slide with the attached mites into the test solution for 5 seconds.

  • Drying: Remove the slide and gently blot the edge on absorbent paper to remove excess liquid. Allow the slide to air dry.

  • Incubation: Place the slides in a ventilated container within an incubation chamber.

  • Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: Calculate the LC50 value using probit analysis after correcting for control mortality.

Thrips Bioassay: Adult Vial Test for Frankliniella occidentalis

This protocol is based on the IRAC Susceptibility Test Method No. 010.

Objective: To determine the susceptibility of adult Frankliniella occidentalis to an insecticide.

Materials:

  • Adult western flower thrips

  • Test insecticide and formulation reagents

  • Glass scintillation vials (20 ml)

  • Acetone (or other suitable solvent)

  • Pipettes

  • Vortex mixer

  • Aspirator

  • Incubation chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Workflow Diagram:

Caption: Workflow for the thrips adult vial test.

Procedure:

  • Preparation of Vials: Prepare a range of insecticide concentrations in acetone. Pipette 500 µL of each solution into a glass vial.

  • Coating: Roll and rotate the vials on their sides until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials with acetone only.

  • Thrips Introduction: Using an aspirator, introduce 15-20 adult thrips into each vial.

  • Incubation: Cap the vials and place them in an incubator.

  • Mortality Assessment: After 24 hours, count the number of dead or moribund thrips.

  • Data Analysis: Determine the LC50 value through probit analysis of the concentration-mortality data.

Environmental and Toxicological Profile: A Comparative Risk Assessment

A critical aspect of any pesticide's utility is its safety profile for non-target organisms and the environment.

ParameterThis compoundImidaclopridAbamectinSpinosad
Mammalian Acute Oral LD50 (rat) 5,075 mg/kg380-650 mg/kg10 mg/kg3,738 - >5,000 mg/kg
Environmental Persistence Not persistentPersistent in soilRapidly degraded in soil and water (photodegradation)Non-persistent, rapid degradation by sunlight
Bioaccumulation Potential Not suspected to be bioaccumulativeLow risk of bioaccumulationStrong tendency to bind to soil, unlikely to leachLow potential to bioconcentrate
Toxicity to Birds Data not readily availableHighly toxicPractically non-toxicPractically non-toxic to slightly toxic
Toxicity to Fish Toxic to aquatic lifeNon-toxic to moderately toxicHighly toxicPractically non-toxic to moderately toxic
Toxicity to Aquatic Invertebrates Toxic to aquatic lifeHighly toxicExtremely toxicSlightly to moderately toxic
Toxicity to Bees Sublethal effects on foraging behaviorHighly toxicHighly toxicHighly toxic (wet spray), low toxicity after drying

Sources: [2][5][7][17][18][19][20][21][22][23]

Safety and Environmental Impact Synopsis:

  • This compound: Exhibits low mammalian toxicity with a high oral LD50 in rats. It is classified as not persistent and is not expected to bioaccumulate.[17][20] However, it is considered toxic to aquatic life.[5][19] Studies have also indicated potential sublethal effects on honey bee foraging behavior.[23]

  • Imidacloprid: Shows moderate mammalian toxicity.[4] It is persistent in soil and can be mobile, posing a risk to groundwater.[2] It is highly toxic to birds, bees, and aquatic invertebrates.[2][21]

  • Abamectin: Possesses high mammalian toxicity.[17] It is rapidly degraded by sunlight in soil and water, but can be persistent in sediment.[3][17] It is highly toxic to fish, aquatic invertebrates, and bees.[17]

  • Spinosad: Has low mammalian toxicity.[16][19][20] It is non-persistent in the environment, breaking down rapidly in sunlight.[7][22][23] While highly toxic to bees when wet, the risk is significantly reduced after the spray has dried.[7] It has low to moderate toxicity to fish and aquatic invertebrates.[7][20]

Discussion and Future Directions

This comparative guide illustrates that this compound, while demonstrating insecticidal activity, particularly against aphids, faces stiff competition from the high potency of established synthetic pesticides like imidacloprid, abamectin, and spinosad. The primary advantage of this compound lies in its favorable environmental profile, characterized by low mammalian toxicity and non-persistent nature.

However, several knowledge gaps need to be addressed to fully ascertain its potential. Direct comparative efficacy studies under standardized conditions are crucial. Furthermore, a comprehensive evaluation of its effects on a broader range of pests, particularly mites and thrips, is warranted. Research into the sublethal effects of this compound on beneficial insects, such as predatory mites and lacewings, is also essential to determine its compatibility with IPM programs.[11][15]

References

  • EXTOXNET. (n.d.). Abamectin. Extension Toxicology Network. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Spinosad General Fact Sheet. Retrieved from [Link]

  • University of Hertfordshire. (2025, October 25). Abamectin (Ref: MK 936). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Mathews, T., Joyce, E., Abramson, C. I., Wells, H., & Sheaff, R. J. (2025). The Essential Oil Component this compound Alters Honey Bee Energy Levels and Foraging Behavior. Insects, 16(6), 561.
  • Wikipedia. (n.d.). Imidacloprid. Retrieved from [Link]

  • Yack, J. E., Guedes, R. N. C., & Cutler, G. C. (2022). Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants. Insects, 13(5), 488.
  • Wikipedia. (n.d.). Spinosad. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2021). Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphis erysimi). Nature Environment and Pollution Technology, 20(5), 2097-2103.
  • World Health Organization. (2001). Imidacloprid. Pesticide residues in food: 2001 evaluations. Part II, Toxicological. Retrieved from [Link]

  • Abdelgaleil, S. A. M., Belal, M. H., & Abdel-Rasoul, M. A. (2022). Contact and fumigant toxicities of monoterpenes and phenylpropenes, and their possible mode of action to oleander aphid. International Journal of Tropical Insect Science, 42(3), 2467-2477.
  • Yack, J. E., Guedes, R. N. C., & Cutler, G. C. (2022). Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants. Insects, 13(5), 488.
  • Gui, Z., Zeng, Q., Yang, Y., Wei, Z., Yang, H., & Yang, M. (2022). Toxicity of Seven Insecticides to Myzus persicae. Journal of Agricultural Science and Technology, 24(1), 123-131.
  • Rancy, S. R., El-Demerdash, A. S., & El-Sayed, A. A. (2025). Efficacy of some Acaricides Against Tetranychus urticae Koch on Phaseolus vulgaris Plants. Polish Journal of Environmental Studies, XX(X), 1-10.
  • Vaičiulytė, V., Ložienė, K., Švedienė, J., Raudonienė, V., & Paškevičius, A. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065.
  • University of Hertfordshire. (2025, October 23). Imidacloprid (Ref: BAY NTN 33893). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Song, H. J., & Chung, M. S. (2022). Insecticidal Activity against Myzus persicae of this compound and Bornyl Acetate in Thuja occidentalis Essential Oil. Molecules, 27(20), 7016.
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A Researcher's Guide to the Synergistic Antimicrobial Effects of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, combination therapies represent a critical strategic frontier. By pairing agents with complementary mechanisms of action, we can enhance efficacy, reduce required dosages, and mitigate the development of resistance. This guide provides an in-depth technical exploration of the synergistic potential of terpinyl acetate, a naturally occurring monoterpene ester found in various essential oils, when combined with other antimicrobial agents. We will delve into the mechanistic rationale, comparative performance data, and the rigorous experimental protocols required to validate these interactions in a research setting.

This compound: An Overview of its Antimicrobial Profile

This compound is a significant constituent of essential oils from plants like lavender (Lavandula angustifolia), cardamom (Elettaria cardamomum), and certain chemotypes of thyme (Thymus pulegioides).[1][2][3] While it contributes to the characteristic aroma of these plants, it also possesses inherent antimicrobial properties. Studies have shown that this compound exhibits a notable effect against various fungi and dermatophytes, with a comparatively weaker impact on bacteria and Candida yeasts.[1][4][5]

The primary mechanism of action for many terpenes, including likely for this compound and its structural relatives like linalyl acetate, involves the disruption of microbial cell membranes.[6][7][8] This perturbation of the lipid bilayer leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7][8] It is this membrane-destabilizing capability that forms the logical basis for its synergistic potential with other antimicrobial drugs. By compromising the cell's primary defense barrier, this compound can facilitate the entry and enhance the efficacy of other agents.

Evaluating Synergy: Key Concepts and Metrics

When two antimicrobial agents are combined, their interaction can be classified into one of four categories. This classification is quantitatively determined by the Fractional Inhibitory Concentration (FIC) Index, calculated from data obtained in a checkerboard assay.[9][10]

  • Synergy: The combined effect is significantly greater than the sum of their individual effects. (FIC Index ≤ 0.5)[11]

  • Additive (or Indifference): The combined effect is equal to or slightly greater than the sum of their individual effects. (0.5 < FIC Index ≤ 4.0)[10][11]

  • Antagonism: The combined effect is less than the effect of the most active single agent. (FIC Index > 4.0)[11]

The FIC Index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [10][11]

Comparative Analysis of this compound in Combination Therapies

While direct studies on this compound combinations are emerging, extensive research on structurally similar terpenes provides a strong predictive framework for its synergistic capabilities.

Synergy with Conventional Antibiotics

The primary hypothesis for synergy with antibiotics is that this compound's membrane-disrupting action facilitates antibiotic entry into the bacterial cell, particularly in Gram-negative bacteria with their formidable outer membrane.

Supporting Evidence from Analogous Terpenes:

  • α-Terpineol with Gentamicin: A study on the closely related terpene alcohol, α-terpineol, demonstrated a powerful synergistic effect when combined with the aminoglycoside gentamicin against Pseudomonas aeruginosa.[12] The combination not only showed synergy in checkerboard and time-kill assays but also inhibited quorum sensing-regulated virulence factors and biofilm formation.[12]

  • Lavender Oil with Gentamicin: Essential oils rich in linalool and linalyl acetate (a compound analogous to this compound) have shown synergistic interactions with gentamicin against both standard and methicillin-resistant Staphylococcus aureus (MRSA).[13]

  • Other Terpenoids: Studies have also shown that terpenoids like α-pinene and δ-carene can work synergistically with antibiotics such as amoxicillin and erythromycin to enhance their activity against both Gram-positive and Gram-negative bacteria.[14]

Table 1: Representative Synergistic Effects of Terpenes with Antibiotics

Terpene/Essential Oil Antibiotic Target Organism Observed FIC Index Citation(s)
Lavender Oil Gentamicin S. aureus MRSA 0.076 - 0.263 [13]
α-Terpineol Gentamicin P. aeruginosa PAO1 Synergy Confirmed* [12]
Thymol Gentamicin S. aureus < 0.5 [15]
Cinnamon Oil Norfloxacin S. aureus 0.08 - 0.23 [16]

FIC index not explicitly stated, but synergy was confirmed by checkerboard and time-kill kinetics.

Synergy with Antifungal Agents

The rationale for combining this compound with antifungals like fluconazole is similar: disrupting the fungal cell membrane to enhance the efficacy of azoles, which inhibit ergosterol synthesis, a critical membrane component.

Supporting Evidence from Analogous Terpenes:

  • Terpenes with Fluconazole: A significant study demonstrated that terpenes like thymol, eugenol, and menthol act synergistically with fluconazole to inhibit and disrupt Candida albicans biofilms.[17][18] The combination of thymol and fluconazole was particularly effective, showing an FIC index of 0.31 against pre-formed biofilms.[17][18] This is highly relevant as biofilm-associated infections are notoriously resistant to conventional antifungal therapy.

Table 2: Representative Synergistic Effects of Terpenes with Antifungals

Terpene Antifungal Target Organism Observed FIC Index Citation(s)
Thymol Fluconazole C. albicans (Biofilm) 0.31 [17][18]
Eugenol Fluconazole C. albicans (Biofilm) 0.37 [17][18]
Licofelone* Fluconazole Resistant C. albicans 0.127 - 0.250 [19]
Phthalide Lactones Fluconazole C. albicans Synergy Confirmed** [20]

Licofelone is not a terpene but its synergistic mechanism with fluconazole against resistant Candida provides a model for combination therapy.[19] *FIC values ranged from 0.04 to 0.48 for new fluconazole analogues combined with lactones.[20]

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are essential. The checkerboard and time-kill assays are the gold standards in the field.[21][22]

The Checkerboard Broth Microdilution Assay

This method is a robust technique for systematically evaluating the interactions between two antimicrobial agents across a wide range of concentration combinations.[9][21]

Principle: Two agents are serially diluted in a two-dimensional array in a 96-well microtiter plate. One agent is diluted along the x-axis (columns) and the other along the y-axis (rows). Each well is then inoculated with a standardized suspension of the test microorganism. The Minimum Inhibitory Concentration (MIC) of each agent alone and in every combination is determined after incubation.[9]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (Drug A) and the comparative antimicrobial (Drug B) at a concentration at least 4-fold higher than the highest concentration to be tested. Use a suitable solvent (e.g., DMSO) and ensure it is diluted to a non-inhibitory concentration in the final assay.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium.

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.[10]

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • In row H, create two-fold serial dilutions of Drug A (100 µL/well), leaving column 12 empty. This row will determine the MIC of Drug A alone.

    • In column 12, create two-fold serial dilutions of Drug B (100 µL/well), leaving row H empty. This column will determine the MIC of Drug B alone.

    • In the main grid (rows A-G, columns 1-11), add 50 µL of each drug at the corresponding concentrations to create the checkerboard matrix. A multichannel pipette is recommended for efficiency.[23]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, except for a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.[21]

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC Index for each well that shows growth inhibition using the formula described in Section 2.

    • The FIC Index for the combination is the lowest FIC Index value obtained from all the wells.[11]

Diagram: Checkerboard Assay Workflow

G cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well) cluster_analysis 3. Analysis p1 Prepare Drug A & B Stock Solutions s2 Create 2-fold Serial Dilutions of Drug A (Rows) p1->s2 s3 Create 2-fold Serial Dilutions of Drug B (Columns) p1->s3 p2 Prepare Standardized Microbial Inoculum (~1x10^6 CFU/mL) s4 Inoculate Plate with Microorganism (Final: ~5x10^5 CFU/mL) p2->s4 s1 Dispense Broth s1->s2 s2->s4 s3->s4 a1 Incubate Plate (35°C, 16-24h) s4->a1 a2 Read MICs (Visually or Spectrophotometrically) a1->a2 a3 Calculate FIC Index: FIC_A + FIC_B a2->a3 a4 Interpret Results: Synergy (≤0.5) Indifference (0.5-4) Antagonism (>4) a3->a4

Caption: Workflow for the checkerboard microdilution assay.

The Time-Kill Curve Assay

This dynamic assay provides crucial information on the rate of microbial killing over time and can confirm bactericidal or fungicidal synergy.[11][24]

Principle: Microorganisms are exposed to drugs alone and in combination at fixed concentrations (typically based on their MICs). The number of viable cells (Colony Forming Units, CFU/mL) is quantified at various time points over a 24-hour period. Synergy is determined by a significant drop in viable cell count in the combination treatment compared to the single agents.[24][25]

Step-by-Step Methodology:

  • Preparation:

    • Determine the MIC of each agent individually against the test organism as a prerequisite.[24]

    • Prepare flasks containing sterile broth with the following conditions:

      • Growth Control (no drug)

      • Drug A alone (e.g., at its MIC or sub-MIC)

      • Drug B alone (e.g., at its MIC or sub-MIC)

      • Drug A + Drug B in combination

  • Inoculation and Sampling:

    • Inoculate each flask with a standardized mid-log-phase culture to a starting density of approximately 105 - 106 CFU/mL.[26]

    • Incubate all flasks under appropriate conditions (e.g., 35°C with shaking).

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[24][25]

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.[25]

    • Indifference is a < 2-log10 change in CFU/mL.[25]

Diagram: Interpreting Time-Kill Curves

G cluster_0 Time-Kill Assay Interpretation cluster_1 Conceptual Mechanism A Growth Control B Drug A Alone C Drug B Alone D Synergistic Combo (≥2-log kill vs best agent) E Indifferent Combo F Antagonistic Combo TA Terpinyl Acetate Membrane Cell Membrane TA->Membrane Disrupts/ Permeabilizes Drug Antimicrobial (e.g., Antibiotic) Membrane->Drug Increases Uptake Target Intracellular Target Drug->Target Inhibits

Caption: Conceptual diagrams for time-kill curve results and a proposed synergistic mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for use in synergistic antimicrobial combinations. Its likely mechanism of disrupting microbial cell membranes provides a clear rationale for its ability to enhance the efficacy of conventional antibiotics and antifungals. By weakening the cell's primary defense, it allows other drugs to reach their intracellular targets more effectively and at lower concentrations.

For researchers and drug development professionals, the path forward involves rigorous, systematic evaluation. The protocols detailed in this guide provide a framework for confirming the synergistic potential of this compound against a broad panel of clinically relevant, drug-resistant pathogens. Future studies should focus on elucidating the precise molecular interactions at the cell membrane, evaluating these combinations in more complex models such as biofilms and in vivo infection models, and exploring the potential for these combinations to reduce the evolution of resistance. The synergy between natural compounds and established drugs is a vital area of research that holds the potential to revitalize our antimicrobial arsenal.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Checkerboard Assay: Determining Synergistic Effects of Antibacterial Agent 154.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties.
  • National Institutes of Health (NIH). (n.d.). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods.
  • American Society for Microbiology (ASM). (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • National Institutes of Health (NIH). (n.d.). New and simplified method for drug combination studies by checkerboard assay.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 62.
  • PubMed. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects.
  • PubMed Central (PMC). (n.d.). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects.
  • MDPI. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection.
  • MDPI. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action.
  • National Institutes of Health (NIH). (n.d.). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata.
  • ResearchGate. (2025). Candida albicans biofilm inhibition by synergistic action of terpenes and fluconazole.
  • PubMed. (2023). α-Terpineol synergizes with gentamicin to rescue Caenorhabditis elegans from Pseudomonas aeruginosa infection by attenuating quorum sensing-regulated virulence.
  • ResearchGate. (n.d.). Terpineol enhances antibiotic effectiveness and reduces resistance in clinically relevant bacteria | Request PDF.
  • PubMed Central (PMC). (n.d.). Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study.
  • PubMed Central (PMC). (n.d.). Mechanisms of Antibacterial Action of Three Monoterpenes.
  • Archives of Agriculture and Environmental Science. (2024). Antimicrobial potential of essential oils and their chemical components.
  • Frontiers. (2024). Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics.
  • PubMed. (n.d.). Candida albicans biofilm inhibition by synergistic action of terpenes and fluconazole.
  • MDPI. (n.d.). Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics.
  • National Institutes of Health (NIH). (2023). Evaluation of the Antibacterial Activity of Gentamicin in Combination with Essential Oils Isolated from Different Cultivars and Morphological Parts of Lavender (Lavandula angustifolia Mill.) against Selected Bacterial Strains.
  • ResearchGate. (2025). Mechanisms of Antibacterial Action of Three Monoterpenes.
  • PubMed Central (PMC). (2017). Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans.
  • MDPI. (2022). Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis.

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A Comparative Sensory Analysis of Alpha- and Beta-Terpinyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and nuanced world of aroma compounds, isomeric structures often present subtle yet significant differences in their sensory profiles. This guide provides an in-depth comparative sensory analysis of two such isomers: alpha-terpinyl acetate and beta-terpinyl acetate. Both are monoterpene esters that contribute to the characteristic scents of various botanicals, yet their distinct structural arrangements lead to unique olfactory experiences. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance, pharmacology, and drug development who seek a comprehensive understanding of these two important molecules.

Introduction to Alpha- and Beta-Terpinyl Acetate

Alpha-terpinyl acetate and beta-terpinyl acetate are positional isomers, sharing the same molecular formula (C₁₂H₂₀O₂) but differing in the location of the double bond within the cyclohexene ring. This seemingly minor structural variance has a tangible impact on their physicochemical properties and, consequently, their interaction with olfactory receptors.

Alpha-Terpinyl Acetate is the more commonly occurring and commercially available of the two isomers. It is a key aromatic constituent in a variety of essential oils, including cardamom, clary sage, laurel, and thyme.[1] Its aroma is widely recognized and utilized in the fragrance and flavor industries.

Beta-Terpinyl Acetate , while also naturally occurring, is typically found in lower concentrations. It is present in the essential oils of pine, cajeput, and cardamom.[2] Its sensory properties are less extensively documented in publicly available literature, making a direct comparison with its alpha counterpart particularly valuable for researchers.

Comparative Sensory Profiles

A comprehensive understanding of the sensory attributes of these isomers is critical for their effective application. The following descriptions are synthesized from available literature and industry expertise. It is important to note that while individual sensory data exists, direct, side-by-side comparative studies with published experimental data are limited.

Alpha-Terpinyl Acetate

The olfactory profile of alpha-terpinyl acetate is complex and multifaceted. It is generally characterized by a sweet, herbaceous, and floral aroma with distinct lavender nuances .[3] A more detailed breakdown reveals a powerful mix of aromatic and fruity elements, featuring the freshness of bergamot , the spice of cardamom , and the soothing scent of lavender , with additional hints of citrus and coniferous notes .[4] This intricate profile makes it a versatile ingredient in perfumery and flavorings. The reported odor detection threshold for alpha-terpinyl acetate is approximately 2.5 parts per million (ppm) .

Beta-Terpinyl Acetate

The sensory description of beta-terpinyl acetate is less detailed in scientific literature. It is consistently described as having a pleasant floral and citrus aroma .[1] This suggests a potentially "cleaner" and less complex profile compared to the alpha isomer. The lack of extensive public data on its odor threshold presents an opportunity for further sensory research to quantify its potency.

Physicochemical Properties Influencing Sensory Perception

The sensory differences between these isomers can be partly attributed to their physicochemical properties, which influence their volatility and interaction with olfactory receptors.

PropertyAlpha-Terpinyl AcetateBeta-Terpinyl Acetate
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol 196.29 g/mol
Boiling Point ~220 °C~237 °C[2]
Flash Point 94 °C89 °C[2]
Density ~0.95 g/mL~0.94 g/mL at 25 °C[2]
Vapor Pressure ~0.02 mmHg at 25 °C~0.045 mmHg at 25 °C[1]
Odor Threshold 2.5 ppmNot readily available in public literature

Note: Some physicochemical properties for beta-terpinyl acetate are less consistently reported in readily available sources.

Experimental Protocols for Comparative Sensory Analysis

To provide a framework for rigorous scientific comparison, this section outlines detailed methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[5][6]

Objective: To quantitatively compare the sensory profiles of high-purity alpha- and beta-terpinyl acetate.

Panelist Selection and Training:

  • Recruitment: Recruit 10-12 individuals with no known olfactory impairments and with a keen interest in sensory analysis.

  • Screening: Screen candidates for their ability to discriminate between different aroma intensities and their descriptive abilities using a range of standard aroma compounds.

  • Training: Conduct a series of training sessions (minimum 10-15 hours) to:

    • Develop a standardized lexicon of aroma descriptors relevant to the samples. This should be a collaborative process where panelists are exposed to both isomers and a range of reference standards (e.g., linalool for floral, limonene for citrus, pinene for coniferous).

    • Familiarize panelists with the use of an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high") for rating the intensity of each attribute.

    • Ensure panelist consistency and reliability through repeated evaluations and feedback.

Sample Preparation and Presentation:

  • Prepare solutions of high-purity (>98%) alpha- and beta-terpinyl acetate in an odorless, non-polar solvent (e.g., mineral oil or diethyl phthalate) at a concentration well above the detection threshold (e.g., 50 ppm).

  • Present 10 mL of each solution in identical, coded, amber glass vials with screw caps to minimize visual bias.

  • Samples should be presented at a controlled room temperature (22 ± 1 °C).

  • The presentation order should be randomized and balanced across panelists to avoid carry-over effects.

Evaluation Procedure:

  • Panelists will evaluate the samples individually in isolated sensory booths with controlled lighting and ventilation.

  • For each sample, panelists will assess the aroma by removing the cap and sniffing the headspace.

  • They will then rate the intensity of each previously defined sensory attribute on the provided line scale.

  • A break of at least 5 minutes should be enforced between samples to prevent olfactory fatigue.

Data Analysis:

  • Convert the ratings from the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two isomers.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Recruitment Panelist Recruitment (n=10-12) Panelist_Screening Sensory Acuity Screening Panelist_Recruitment->Panelist_Screening Lexicon_Development Lexicon Development & Training Panelist_Screening->Lexicon_Development Sample_Preparation Sample Preparation (α & β isomers) Lexicon_Development->Sample_Preparation Randomized_Presentation Randomized Blind Presentation Sample_Preparation->Randomized_Presentation Sensory_Evaluation Individual Sensory Evaluation Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection & Compilation Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: Workflow for the Quantitative Descriptive Analysis of terpinyl acetate isomers.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To identify the specific volatile compounds and their corresponding odors in samples of alpha- and beta-terpinyl acetate.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for the separation of terpenes and esters (e.g., DB-5 or equivalent).

  • Humidifier for the ODP to prevent nasal dehydration.

Sample Preparation:

  • Prepare dilute solutions of high-purity alpha- and beta-terpinyl acetate in a volatile, odorless solvent (e.g., pentane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

GC-O Analysis:

  • The GC effluent is split between the FID and the ODP.

  • A trained assessor sniffs the effluent from the ODP and records the time, duration, and a descriptor for each detected odor.

  • The FID provides a chromatogram showing the retention times and relative abundance of the volatile compounds.

  • By correlating the assessor's observations with the FID data, the odor-active compounds can be identified.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor for each odorant, providing a measure of its potency.

Data Analysis:

  • Construct an aromagram by plotting the odor descriptors and their intensities against the retention time.

  • Compare the aromagrams of alpha- and beta-terpinyl acetate to identify common and unique odor-active regions.

  • Couple the GC-O system with a mass spectrometer (GC-MS-O) for definitive identification of the compounds responsible for each odor.

Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Identification cluster_data Data Correlation & Interpretation Sample_Dilution Dilute Isomer Sample GC_Injection GC Injection Column_Separation Column Separation GC_Injection->Column_Separation Effluent_Split Effluent Split Column_Separation->Effluent_Split MS_Identification Mass Spectrometry (Identification) Column_Separation->MS_Identification (Optional GC-MS-O) FID_Detection FID Detection (Quantitative Data) Effluent_Split->FID_Detection ODP_Sniffing Olfactory Detection (Qualitative Data) Effluent_Split->ODP_Sniffing Data_Correlation Correlate FID, ODP, & MS Data FID_Detection->Data_Correlation ODP_Sniffing->Data_Correlation MS_Identification->Data_Correlation Aromagram_Generation Generate Aromagram Data_Correlation->Aromagram_Generation Report Final Report Aromagram_Generation->Report

Caption: Workflow for the Gas Chromatography-Olfactometry analysis of this compound isomers.

Conclusion

The comparative sensory analysis of alpha- and beta-terpinyl acetate reveals distinct olfactory profiles rooted in their isomeric structures. Alpha-terpinyl acetate possesses a complex, multi-faceted aroma with herbaceous, floral, and citrus-spicy notes, while beta-terpinyl acetate is characterized by a more direct floral-citrus scent. For researchers and developers, understanding these nuances is paramount for targeted applications in flavors, fragrances, and pharmaceuticals. The provided experimental protocols offer a robust framework for conducting detailed sensory evaluations, enabling a deeper, evidence-based understanding of these and other aroma compounds. Further research, particularly in determining the odor threshold of beta-terpinyl acetate and conducting direct comparative sensory panel studies, will be invaluable in completing the sensory picture of these two important isomers.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond achieving novel results; it encompasses a rigorous commitment to safety and environmental stewardship. Terpinyl acetate, a common fragrance and flavoring agent, requires meticulous handling and disposal due to its specific chemical properties. This guide moves beyond mere procedural lists, offering a framework for understanding the causality behind our disposal choices, ensuring each protocol is a self-validating system of safety and compliance. The core principle is simple: prevent environmental release and ensure personnel safety through informed, deliberate action.

Hazard Identification: The 'Why' Behind the Procedure

Understanding the inherent risks of a substance is the foundation of its safe management. This compound is not acutely toxic in the way many laboratory reagents are, but its primary hazards lie in its environmental impact and its properties as a combustible organic liquid. Mismanagement can lead to long-term ecological damage and immediate laboratory safety risks.

Table 1: Summary of this compound Hazards

Hazard CategoryDescriptionRationale for Disposal Protocol
Environmental Toxic to aquatic life with long-lasting effects.[1][2][3][4][5]The primary driver for all disposal procedures is to prevent entry into drains, soil, or waterways.[3][4][5][6] This substance must be treated as environmentally hazardous waste.
Health Causes mild skin irritation.[1][5] Some evidence suggests it can cause serious eye irritation.[7] Inhalation of vapors or mists should be avoided.[7]All handling and disposal procedures require Personal Protective Equipment (PPE) to prevent skin and eye contact. Work must be performed in well-ventilated areas.
Physical Combustible liquid with a flash point above 93.3°C (200°F).[1] Vapors may form explosive mixtures with air if heated intensely.[3]While not highly flammable at room temperature, ignition sources should be eliminated during spill cleanup and bulk storage.[1][6] Use of non-sparking tools is a best practice.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this compound, establishing a proper barrier between you and the chemical is non-negotiable. The selection of PPE is a direct response to the hazards identified above.

  • Eye Protection : Safety glasses with side-shields are mandatory.[7] For tasks with a higher risk of splashing, such as cleaning up large spills or transferring bulk waste, chemical splash goggles are required.

  • Hand Protection : Wear chemically resistant nitrile gloves.[2][7] An essential, often overlooked, aspect of glove use is the removal technique. Always use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

  • Body Protection : A standard laboratory coat is required. For larger volume transfers, an impervious apron provides an additional layer of protection.[7]

  • Ventilation : Always handle this compound waste in a well-ventilated area. For procedures that may generate vapors, such as cleaning up a spill or transferring waste, a chemical fume hood is required.[2][5][6]

Spill Management Protocol

An accidental release is a critical test of a lab's safety protocol. The response must be swift, deliberate, and focused on containment and safety.

Step-by-Step Spill Cleanup Methodology
  • Alert and Secure : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area. Eliminate all potential ignition sources (e.g., hot plates, motors).[1][6]

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material.[1] This prevents the spill from spreading.

  • Absorb the Material : Cover and absorb the spill with an inert material such as vermiculite, dry sand, clay, or a commercial chemical sorbent.[1][6][7] Do not use combustible materials like paper towels for anything other than very small spills (<50 mL) that can be immediately placed in a fume hood to evaporate safely.[8]

  • Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[6][7] The label should read "Hazardous Waste: this compound Debris."

  • Decontaminate the Area : Once the absorbed material is removed, clean the spill surface with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Important Note : Never return spilled material to the original container for reuse.[1]

Routine Waste Disposal Procedures

The systematic and compliant disposal of this compound waste is crucial. All this compound waste, whether pure, in solution, or as contaminated solids, must be treated as hazardous waste.[1][7]

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Liquid Waste Stream cluster_2 Solid Waste Stream (Contaminated PPE, Absorbents) cluster_3 Final Disposition Waste This compound Waste Generated (Liquid or Solid) CollectLiquid 1. Collect in a designated, sealable hazardous waste container. Waste->CollectLiquid Liquid CollectSolid 1. Collect in a designated, lined hazardous waste container. Waste->CollectSolid Solid LabelLiquid 2. Label Container: 'Hazardous Waste - this compound' and other components. CollectLiquid->LabelLiquid StoreLiquid 3. Store in secondary containment in a cool, well-ventilated area. LabelLiquid->StoreLiquid Contractor Arrange Pickup by a Licensed Professional Waste Disposal Service StoreLiquid->Contractor LabelSolid 2. Label Container: 'Hazardous Waste - this compound Contaminated Debris' CollectSolid->LabelSolid StoreSolid 3. Store in designated satellite accumulation area. LabelSolid->StoreSolid StoreSolid->Contractor

Fig 1. Decision workflow for the management of this compound waste streams.
Protocol for Waste Accumulation
  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Keep halogenated and non-halogenated waste separate.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.

  • Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage. Keep a running list of all constituents.

  • Accumulation : Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that has secondary containment to capture any potential leaks.

  • Final Disposal : The ultimate disposal method involves a licensed professional waste disposal company.[3][7] This is the only acceptable method for laboratory-generated this compound waste. Contact your EHS office to schedule a pickup. Do not pour this compound down the drain.[3][4][6]

Decontamination and Container Disposal

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

Protocol for Triple Rinsing Containers

This procedure is adapted from EPA guidelines and is a best practice for rendering a container non-hazardous.[9][10]

  • Initial Drain : Empty the container completely into the appropriate hazardous waste accumulation vessel. Allow it to drain for at least 30 seconds.

  • First Rinse : Add a suitable solvent (e.g., ethanol or acetone) to the container until it is about 10% full. Secure the cap and shake vigorously.

  • Collect Rinsate : Pour the rinsate from the container into your hazardous waste accumulation vessel. This rinsate is now part of your hazardous waste stream.

  • Repeat : Perform this rinsing procedure two more times for a total of three rinses.

  • Container Disposition : After triple rinsing, the container can often be disposed of as regular solid waste or offered for recycling. Puncture the container to prevent reuse.[9] Always confirm this procedure with your local and institutional regulations before proceeding.

By adhering to these scientifically grounded protocols, we ensure that our work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of trust and excellence in our laboratories.

References

  • Title : this compound (DRT) Safety Data Sheet - SDS US Source : DRT URL : [Link]

  • Title : Safety Data Sheet - this compound natural Source : Advanced Biotech URL : [Link]

  • Title : Safety Data Sheet - TERPENYL ACETATE Source : PCW Monde URL : [Link]

  • Title : The Good Scents Company safety data sheet for (±)-alpha- this compound Source : The Good Scents Company URL : [Link]

  • Title : SDS – this compound Source : Swati Menthol & Allied Chemicals Ltd. (via R.E. Carroll, Inc.) URL : [Link]

  • Title : US EPA Pesticide Registration (PR) Notice 83-3 Source : Purdue University - CERIS URL : [Link]

  • Title : Esters. An Introduction. Source : University of Massachusetts URL : [Link]

  • Title : Ester Disposal - Chemtalk Source : Chemtalk - #1 Science Forum For Lab Technicians URL : [Link]

  • Title : PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements Source : US EPA URL : [Link]

Sources

Navigating the Safe Handling of Terpinyl Acetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of Terpinyl acetate, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and aims to empower laboratory personnel with the knowledge to mitigate risks effectively.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, a common fragrance and flavoring agent, presents several hazards that necessitate a robust PPE protocol. It is classified as a skin and eye irritant.[1][2] Prolonged or repeated contact can lead to mild skin irritation[1][3]. Direct eye contact may cause temporary irritation[3]. Furthermore, while not highly flammable, it is a combustible liquid with a flashpoint above 200°F (>93.3°C)[3][4]. In the event of a fire, it can emit toxic fumes[2]. The primary routes of exposure are skin contact, eye contact, and inhalation of vapors, especially when heated or agitated.

Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical barrier between the handler and potential chemical exposure, ensuring a safe and controlled laboratory environment.

Core Personal Protective Equipment for this compound

The following table summarizes the essential PPE for handling this compound, with detailed explanations of their necessity.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact and subsequent irritation.[1][5][6][7] Gloves should be inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect the eyes from splashes and aerosols, preventing irritation.[1][2][5][8]
Body Protection Laboratory coat or impervious clothingTo protect the skin and personal clothing from accidental spills and splashes.[1][2]
Respiratory Protection Generally not required in well-ventilated areas. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if aerosols are generated.To prevent inhalation of vapors, which can cause respiratory tract irritation, especially at elevated temperatures or with poor ventilation.[1][4]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic procedure for donning and doffing PPE is as crucial as the selection of the equipment itself. This ensures that contaminants are not inadvertently transferred to the user.

Donning PPE: Preparing for Safe Handling
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles. Adjust for a secure and comfortable fit.

  • Gloves: Select the appropriate size and type of chemically resistant gloves. Inspect for any tears or punctures before wearing. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing PPE: A Protocol for Decontamination
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated outer surface is contained.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Operational Plans: From Handling to Disposal

Safe handling of this compound extends beyond the immediate use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[5][6][7]

  • Ignition Sources: Although it has a high flashpoint, it is prudent to keep this compound away from open flames and other potential ignition sources[2][9][10].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[5][6][8].

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents[3][8].

  • Contain: For larger spills, dike the material to prevent it from spreading[3].

  • Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal[2][8].

Disposal of Contaminated PPE and Materials

Proper disposal is a critical final step in the safe handling of this compound to prevent environmental contamination and delayed exposure.

  • Gloves and Disposable PPE: Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, must also be disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_conditions Handling Conditions cluster_ppe Required Personal Protective Equipment cluster_end Proceed with Caution start Assess the planned procedure involving this compound small_volume Small volume, ambient temperature, good ventilation? start->small_volume Evaluate Conditions large_volume Large volume, heating, potential for aerosolization? small_volume->large_volume No standard_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat small_volume->standard_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Chemical Safety Goggles - NIOSH-approved Respirator (Organic Vapor) large_volume->enhanced_ppe Yes proceed Proceed with the experiment standard_ppe->proceed enhanced_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • 503516 this compound (drt) safety data sheet - SDS US. (2015, November 24).
  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025, June 30).
  • Alpha-terpinyl Acetate | Fresh Herbal Floral Aroma Chemical.
  • This compound CAS NO 80-26-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet - Advanced Biotech. (2025, January 24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • The Good Scents Company safety data sheet for (±)-alpha- this compound.
  • This compound - Safety Data Sheet - ChemicalBook.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • This compound(80-26-2) - ChemicalBook.
  • Safe Handling of Flammable Liquids:Key Safety Tips - OSHA Training School. (2024, July 28).
  • Material Safety Data Sheet - Spectrum Chemical. (2009, May 13).
  • OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS.
  • This compound - The Perfumers Apprentice. (2019, October 16).
  • 1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA.
  • This compound | Global Supplier Of Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.